molecular formula C27H39N7O9 B561264 Suc-AAPK-pNA

Suc-AAPK-pNA

Numéro de catalogue: B561264
Poids moléculaire: 605.6 g/mol
Clé InChI: SSKJMHLJNHUFHI-USNOLKROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Suc-AAPK-pNA is a useful research compound. Its molecular formula is C27H39N7O9 and its molecular weight is 605.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJMHLJNHUFHI-USNOLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide, commonly abbreviated as Suc-AAPK-pNA, is a synthetic chromogenic substrate extensively utilized in the study of serine proteases, particularly trypsin and trypsin-like enzymes. Its chemical structure is designed to mimic the natural cleavage sites of these enzymes, enabling a straightforward and quantitative assessment of their proteolytic activity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and relevant quantitative data to support research and development in enzymology and drug discovery.

Core Mechanism of Action

The fundamental principle behind the utility of this compound as an enzymatic substrate lies in its specific recognition and cleavage by trypsin and related proteases. Trypsin is an endopeptidase that preferentially hydrolyzes peptide bonds at the carboxyl side of amino acid residues with positively charged side chains, namely lysine (Lys, K) and arginine (Arg, R).

The peptide sequence of this compound, specifically the presence of lysine at the P1 position (the amino acid residue immediately preceding the scissile bond), makes it an ideal target for trypsin. The enzymatic reaction proceeds in two main steps, characteristic of serine protease catalysis:

  • Acylation: The serine residue in the catalytic triad of the trypsin active site performs a nucleophilic attack on the carbonyl carbon of the peptide bond between lysine and the p-nitroaniline (pNA) moiety. This results in the formation of a transient tetrahedral intermediate, followed by the release of the pNA molecule and the formation of a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the succinylated peptide fragment and regenerating the active enzyme.

The key to the utility of this compound is the release of p-nitroaniline. In its peptide-bound form, pNA is colorless. However, upon cleavage and release, free p-nitroaniline in an aqueous solution exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of trypsin under specific conditions. This chromogenic property allows for a continuous and sensitive spectrophotometric assay of enzyme kinetics.

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_enzyme Trypsin Active Site Trypsin Trypsin Enzyme_Substrate_Complex Trypsin-Substrate Complex Trypsin->Enzyme_Substrate_Complex This compound This compound This compound->Enzyme_Substrate_Complex Binding Enzyme_Substrate_Complex->Trypsin Catalysis & Release pNA p-Nitroaniline (Yellow, Abs @ 405-410 nm) Enzyme_Substrate_Complex->pNA Suc-AAPK Suc-AAPK (Colorless) Enzyme_Substrate_Complex->Suc-AAPK Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Assay Setup (Pipette Buffer & Enzyme) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubate at Desired Temperature Assay_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_Incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance at 405 nm (Kinetic Read) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Rate, Determine Activity) Data_Acquisition->Data_Analysis End End Data_Analysis->End

A Technical Guide to the Chemical Synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of the chromogenic peptide substrate, N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA). This peptide is a valuable tool in biochemical research, particularly for studying the kinetics and inhibition of proteases. The synthesis is primarily achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected quantitative data.

Introduction

N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is a synthetic tetrapeptide derivative that serves as a substrate for a variety of proteases. Its structure incorporates a specific amino acid sequence (Ala-Ala-Pro-Lys) that is recognized by certain enzymes. The N-terminus is capped with a succinyl group, and the C-terminus is modified with a p-nitroanilide (pNA) moiety. The enzymatic cleavage of the amide bond between the lysine residue and the p-nitroanilide group releases p-nitroaniline, a yellow chromophore that can be readily detected and quantified spectrophotometrically. This property makes this compound an excellent substrate for continuous enzyme assays.

The synthesis of this peptide involves a multi-step process that begins with the assembly of the peptide backbone on a solid support, followed by N-terminal modification and C-terminal derivatization.

Synthesis Overview

The synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is most efficiently carried out using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is as follows:

  • Resin Preparation: A suitable solid support, typically a rink amide resin, is prepared for peptide chain elongation.

  • Peptide Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus by sequential deprotection of the Fmoc group and coupling of Fmoc-protected amino acids.

  • N-Terminal Succinylation: Following the assembly of the peptide backbone, the N-terminal Fmoc group is removed, and the free amine is reacted with succinic anhydride to introduce the succinyl group.

  • C-Terminal p-Nitroanilide Formation: The p-nitroanilide moiety is introduced at the C-terminus. This can be achieved by using a pre-loaded p-nitroanilide resin or by coupling p-nitroaniline to the C-terminal carboxyl group on the resin.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and other analytical techniques.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Pro-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for the sequential coupling of Fmoc-Pro-OH and two residues of Fmoc-Ala-OH.

Protocol 2: N-Terminal Succinylation
  • Final Fmoc Deprotection: After the final alanine coupling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Succinylation Reaction:

    • Dissolve succinic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and agitate for 4 hours at room temperature.

    • Confirm the completion of the reaction with a negative Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) and dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Parameter Value Unit
Molecular Formula C₂₇H₃₉N₇O₉
Molecular Weight 605.64 g/mol
CAS Number 108929-39-1
Appearance White to off-white powder
Purity (by HPLC) >95%

Table 1: Physicochemical Properties of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Step Parameter Expected Value Unit
SPPS Coupling Efficiency (per step)>99%
Succinylation Reaction Completion>99%
Cleavage Crude Yield70-80%
Purification Final Yield30-50%

Table 2: Expected Yields and Efficiencies for the Synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Technique Parameter Expected Result
RP-HPLC Retention TimeDependent on specific column and gradient
Mass Spectrometry (ESI-MS) [M+H]⁺606.28
UV Spectroscopy λmax (of p-nitroaniline)~405-410 (after enzymatic cleavage)

Table 3: Analytical Characterization Data for N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling_Lys Coupling_Pro Couple Fmoc-Pro-OH Coupling_Lys->Coupling_Pro Repeat Cycle Coupling_Ala1 Couple Fmoc-Ala-OH Coupling_Pro->Coupling_Ala1 Repeat Cycle Coupling_Ala2 Couple Fmoc-Ala-OH Coupling_Ala1->Coupling_Ala2 Repeat Cycle Deprotection_Final Final Fmoc Deprotection Coupling_Ala2->Deprotection_Final Succinylation Succinylation (Succinic Anhydride) Deprotection_Final->Succinylation Cleavage Cleavage & Deprotection (TFA Cocktail) Succinylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Figure 1: Overall workflow for the solid-phase synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide.

SPPS_Cycle Start Peptide-Resin (N-Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (N-Fmoc protected) Wash2->End Repeat for next amino acid

Figure 2: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Conclusion

The chemical synthesis of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide is a well-established process based on Fmoc solid-phase peptide synthesis. The protocols outlined in this guide provide a robust framework for the successful production of this important biochemical reagent. Careful execution of each step, coupled with rigorous purification and characterization, will ensure the high quality of the final product, which is essential for obtaining reliable and reproducible results in protease activity assays. This technical guide serves as a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

The Dawn of Color: An In-depth Technical Guide to the Discovery and History of p-Nitroanilide Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of p-nitroanilide (pNA) chromogenic substrates in the early 1970s marked a pivotal moment in the study of proteolytic enzymes. These synthetic molecules provided a simple, continuous, and quantitative method for monitoring enzyme activity, revolutionizing enzymology, clinical diagnostics, and high-throughput screening for drug discovery. This technical guide delves into the discovery, history, core principles, synthesis, and application of p-nitroanilide substrates, offering a comprehensive resource for researchers in the life sciences. Detailed experimental protocols for their synthesis and use in enzyme kinetics are provided, alongside a curated summary of key quantitative data and visual representations of relevant biological pathways and experimental workflows.

A Historical Perspective: The Advent of a Chromogenic Revolution

Prior to the 1970s, the assessment of protease activity was often reliant on cumbersome and discontinuous methods. The introduction of chromogenic substrates, particularly those based on p-nitroanilide, offered a significant leap forward. These synthetically produced compounds were designed to mimic the natural substrates of enzymes, with a key modification: the C-terminal amino acid is linked to a p-nitroaniline moiety.

The foundational principle is elegant in its simplicity. The intact substrate is colorless. However, upon enzymatic cleavage of the amide bond, the chromophore p-nitroaniline is released. In its free form, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[1] This color change can be monitored in real-time using a spectrophotometer, allowing for a continuous and direct measurement of enzyme kinetics.

The initial applications of these novel substrates were rapidly embraced in the field of hematology, particularly for developing assays to determine the activity of enzymes, proenzymes, and inhibitors within the coagulation system.[2][3] This paved the way for their widespread adoption in clinical laboratories for the diagnosis and management of coagulation disorders. Over time, the versatility of p-nitroanilide substrates led to their application in studying a wide array of proteases, including those involved in the fibrinolytic, plasma and glandular kallikrein, and complement systems.[3]

The Core Principle: A Visualized Chromogenic Reaction

The enzymatic cleavage of a p-nitroanilide substrate is the cornerstone of this technology. A specific peptide sequence, recognized by the target protease, is synthesized with p-nitroaniline attached via an amide bond to the C-terminal amino acid. The protease catalyzes the hydrolysis of this bond, liberating the p-nitroaniline molecule, which imparts a yellow color to the solution. The rate of color formation is directly proportional to the enzymatic activity.

Chromogenic_Reaction Substrate Peptide-pNA (Colorless Substrate) Enzyme Protease Substrate->Enzyme Binding Product Cleaved Peptide Enzyme->Product Cleavage Chromophore p-Nitroaniline (Yellow) Enzyme->Chromophore Release

Figure 1: General principle of a chromogenic protease assay.

Synthesis of Peptide p-Nitroanilides: A Detailed Protocol

The synthesis of peptide p-nitroanilides has evolved from early solution-phase methods to more efficient solid-phase peptide synthesis (SPPS) techniques. The low nucleophilicity of the amino group of p-nitroaniline presents a synthetic challenge.[4] Modern approaches, such as the aryl hydrazine method, have streamlined this process.

Experimental Protocol: Solid-Phase Synthesis via the Aryl Hydrazine Method

This protocol outlines a generalized procedure for the solid-phase synthesis of a peptide p-nitroanilide.

Materials:

  • Hydrazinobenzoyl resin

  • Fmoc-protected amino acids

  • Standard SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA)

  • Dichloromethane (DCM)

  • N-bromosuccinimide (NBS)

  • Anhydrous pyridine

  • p-Nitroaniline

  • Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Begin with a hydrazinobenzoyl resin as the solid support.

  • Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.

  • Activation of the C-terminus:

    • Once peptide assembly is complete, wash the resin thoroughly with an anhydrous solvent such as dichloromethane.

    • Suspend the resin in a solution containing N-bromosuccinimide (2 equivalents) and anhydrous pyridine.

    • Allow the reaction to proceed for approximately 10 minutes at room temperature to form the reactive acyl diazene intermediate.

  • Coupling with p-Nitroaniline:

    • Wash the activated resin to remove excess reagents.

    • Immediately add a solution of p-nitroaniline in a suitable solvent like DMF.

    • Allow the coupling reaction to proceed for several hours. The progress of the reaction can be monitored by analytical HPLC.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly to remove any unreacted p-nitroaniline and byproducts.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide-pNA from the resin and remove all protecting groups.

  • Purification:

    • Precipitate the crude product in cold diethyl ether and collect the solid by centrifugation.

    • Purify the peptide-pNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Synthesis_Workflow start Start resin Hydrazinobenzoyl Resin start->resin spps Fmoc-SPPS Peptide Assembly resin->spps activation C-terminal Activation (NBS, Pyridine) spps->activation coupling Coupling with p-Nitroaniline activation->coupling cleavage Cleavage from Resin & Deprotection (TFA) coupling->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry & HPLC Verification purification->verification end End verification->end

Figure 2: Workflow for solid-phase synthesis of peptide p-nitroanilides.

Quantitative Analysis of Enzyme Activity

A primary application of p-nitroanilide substrates is the determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Data Presentation: Kinetic Parameters of Proteases with p-Nitroanilide Substrates

The following table summarizes kinetic data for several common proteases with their respective p-nitroanilide substrates.

EnzymeSubstrateAbbreviationKm (µM)Vmax or kcatkcat/Km (M⁻¹s⁻¹)Reference(s)
Thrombin (Human)H-D-Phe-Pip-Arg-pNAS-223871.7 x 10⁻⁷ mol/min/NIH-U-[4][5]
Thrombin (Bovine)H-D-Phe-Pip-Arg-pNAS-223892.2 x 10⁻⁷ mol/min/NIH-U-[4][5]
Factor Xa (Bovine)Bz-Ile-Glu-Gly-Arg-pNAS-2222300100 s⁻¹3.3 x 10⁵[2][6]
Plasmin (Human)H-D-Val-Leu-Lys-pNAS-22513000.5 µmol/min/CU-[3][7]
Plasma Kallikrein (Human)H-D-Pro-Phe-Arg-pNAS-23022006.8 x 10⁻⁶ mol/min/PEU-[8]
Urokinasepyro-Glu-Gly-Arg-pNAS-2444---[9][10]
Trypsin (Bovine)Nα-Benzoyl-L-arginine-pNABAPNA1621.62 µM/h-[11]
Trypsin (Bovine)Nα-Benzoyl-p-guanidino-L-phenylalanine-pNABz-GPA-pNA15.60.081 s⁻¹5.2 x 10³[12]

Note: Vmax and kcat values are often reported under specific assay conditions and enzyme concentrations, leading to variations in the literature. Direct comparison should be made with caution.

Experimental Protocol: Enzyme Kinetics Assay

This protocol provides a typical procedure for measuring protease activity using a p-nitroanilide substrate in a 96-well plate format.

Materials:

  • Purified enzyme of interest

  • Peptide-pNA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • p-Nitroaniline standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the optimal activity of the target enzyme.

    • Substrate Stock Solution: Dissolve the peptide-pNA substrate in a minimal amount of an organic solvent like DMSO and then dilute to a final stock concentration (e.g., 10 mM) with the assay buffer.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation.

    • p-Nitroaniline Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to generate a standard curve for converting absorbance values to molar concentrations.

  • Assay Procedure:

    • Add assay buffer to each well of a 96-well plate.

    • Add varying concentrations of the substrate to the wells.

    • To initiate the reaction, add a fixed amount of the enzyme solution to each well. Ensure the final volume is consistent across all wells (e.g., 200 µL).

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Use the p-nitroaniline standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the initial reaction velocity (V₀) in moles/min.

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Enzyme_Kinetics_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme, pNA Standard) start->prep plate_setup Set up 96-well Plate (Buffer, Varying [Substrate]) prep->plate_setup standard_curve Generate pNA Standard Curve prep->standard_curve initiate Initiate Reaction (Add Enzyme) plate_setup->initiate read Measure Absorbance at 405 nm (Time course) initiate->read calculate_v0 Calculate Initial Velocity (V₀) read->calculate_v0 standard_curve->calculate_v0 plot Plot V₀ vs. [S] calculate_v0->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Figure 3: Experimental workflow for an enzyme kinetics assay.

Application in a Biological Context: The Blood Coagulation Cascade

p-Nitroanilide substrates have been instrumental in dissecting the complex series of enzymatic activations that constitute the blood coagulation cascade. This pathway involves a series of serine proteases that are sequentially activated, culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a stable blood clot. Specific pNA substrates allow for the precise measurement of key enzymes in this cascade, such as Factor Xa and Thrombin, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapies.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI S2302 S-2302 (Kallikrein) XIIa->S2302 XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa X FX IXa->X VIIIa FVIIIa VIIIa->IXa TF Tissue Factor VIIa FVIIa TF->VIIa VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin S2222 S-2222 (Factor Xa) Xa->S2222 Va FVa Va->Xa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen S2238 S-2238 (Thrombin) Thrombin->S2238 Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 4: Simplified coagulation cascade with pNA substrate targets.

Conclusion

The discovery and development of p-nitroanilide peptide substrates represent a landmark achievement in biochemical and medical research. By providing a straightforward, robust, and quantitative method for assessing enzymatic activity, these chromogenic reporters have become an indispensable tool in enzymology, clinical diagnostics, and the pharmaceutical industry. Their enduring use underscores the profound impact that elegant chemical tools can have on our ability to unravel and manipulate complex biological processes. As research continues to evolve, the fundamental principles established by p-nitroanilide substrates will undoubtedly continue to inspire the development of novel and more sophisticated molecular probes.

References

A Technical Guide to the Application of Chromogenic Substrates in Enzyme Assays: The Case of Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed exploration of the chromogenic peptide substrate, Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA). While sometimes ambiguously cataloged, the fundamental biochemical mechanism of p-nitroanilide (pNA) substrates dictates their use in protease activity assays. This document clarifies the distinction between kinase and protease functions, details the correct application of this compound for measuring serine protease activity, provides comprehensive experimental protocols, and presents a theoretical framework for how such a substrate could be used in a complex coupled assay to indirectly measure kinase activity.

Introduction: Kinases vs. Proteases - A Critical Distinction

In cellular biology and drug discovery, serine/threonine kinases and serine proteases are critical enzyme classes, but they possess fundamentally different catalytic functions.

  • Serine/Threonine Kinases: These enzymes catalyze the transfer of a γ-phosphate group from a nucleotide triphosphate (typically ATP) to the hydroxyl group of a serine or threonine residue on a protein or peptide substrate. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction. Kinase activity is measured by quantifying substrate phosphorylation, ATP consumption, or ADP production.

  • Serine Proteases: These enzymes catalyze the hydrolysis (cleavage) of peptide bonds within a protein or peptide substrate. They are characterized by a key serine residue in their active site. Protease activity is often measured using synthetic substrates that release a chromogenic or fluorogenic molecule upon cleavage.

This compound (Nα-Succinyl-Ala-Ala-Pro-Lys-pNA) is a chromogenic substrate designed for proteases. Its structure consists of a short peptide sequence (AAPK) recognized by specific proteases, an N-terminal succinyl group for stability, and a C-terminal p-nitroanilide (pNA) reporter group. A protease that recognizes and cleaves the peptide bond C-terminal to the Lysine (K) residue releases free pNA. This molecule has a distinct yellow color, and its absorbance can be measured spectrophotometrically, providing a direct, continuous readout of enzyme activity.

Therefore, This compound is a direct substrate for serine proteases like trypsin, not serine/threonine kinases. [1] Kinases do not cleave peptide bonds and thus cannot directly hydrolyze this substrate to release pNA.

Principle of the Protease Assay

The enzymatic reaction at the core of a this compound-based assay is the proteolytic cleavage of the amide bond between the C-terminal lysine and the pNA group. The released p-nitroaniline is quantified by measuring the increase in absorbance at or near 405-410 nm.

Enzymatic Reaction Mechanism

The diagram below illustrates the cleavage of this compound by a trypsin-like serine protease.

G cluster_reactants Reactants cluster_products Products S This compound (Colorless Substrate) E Trypsin-like Serine Protease I1 Enzyme-Substrate Complex S->I1 E->I1 P1 Suc-AAPK (Peptide Fragment) P2 p-Nitroaniline (pNA) (Yellow Product) E_out Unchanged Enzyme I2 Enzyme-Products Complex I1->I2 Catalysis (Cleavage) I2->P1 I2->P2 I2->E_out

Caption: Mechanism of this compound cleavage by a serine protease.

Quantitative Data and Substrate Specificity

This compound is primarily used to assay the activity of trypsin and trypsin-like serine proteases that exhibit specificity for cleaving after basic amino acid residues like lysine.[1] The efficiency of this substrate with a given enzyme is described by its Michaelis-Menten kinetic parameters.

ParameterDescriptionTypical Value (for Trypsin)Notes
K_m Michaelis Constant. Substrate concentration at which the reaction rate is half of V_max. Indicates substrate affinity.Varies significantly with conditions (e.g., ~0.1 - 1.0 mM)Lower K_m implies higher affinity.
k_cat Catalytic Constant (Turnover Number). The number of substrate molecules converted to product per enzyme molecule per unit time.VariesA measure of catalytic efficiency.
λ_max Wavelength of maximum absorbance for the product (pNA).405 - 410 nmMeasurement wavelength for the assay.
ε Molar Extinction Coefficient of pNA.~8,800 - 9,960 M⁻¹cm⁻¹Value is dependent on pH and buffer composition. Must be determined or cited for specific assay conditions.[2][3][4][5]

Detailed Experimental Protocol: Protease Activity Assay

This protocol provides a general method for determining serine protease activity in a 96-well microplate format.

Required Materials
  • Purified serine protease (e.g., Trypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Anhydrous DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 405-410 nm

Reagent Preparation
  • Assay Buffer: Prepare and adjust the pH of the buffer to the optimal range for the enzyme of interest. Degas if necessary.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 50-100 mM). Store in aliquots at -20°C or -80°C, protected from light.[6]

  • Enzyme Solution: Prepare a stock solution of the protease in a suitable, stable buffer. Immediately before the assay, prepare serial dilutions of the enzyme in cold Assay Buffer to determine the optimal concentration.

Assay Procedure

The following workflow outlines the key steps for the experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_read Measurement cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Solutions prep_plate Add Assay Buffer to Microplate Wells prep_reagents->prep_plate add_enzyme Add Enzyme Dilutions to Appropriate Wells prep_plate->add_enzyme add_substrate Initiate Reaction by Adding Substrate Solution add_enzyme->add_substrate incubate Incubate at Optimal Temperature (e.g., 37°C) add_substrate->incubate read_plate Measure Absorbance at 410 nm (Kinetic or Endpoint) incubate->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_rate Calculate Initial Rate (V₀) from Linear Phase plot_data->calc_rate calc_activity Convert V₀ to Specific Activity using Beer-Lambert Law calc_rate->calc_activity

Caption: Experimental workflow for a protease assay using this compound.
  • Plate Setup: To a 96-well plate, add Assay Buffer to each well. Include wells for blanks (no enzyme) and controls.

  • Enzyme Addition: Add the diluted enzyme solutions to the appropriate wells. The final volume per well might be, for example, 180 µL.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the reaction. For example, add 20 µL of a 10X working stock to bring the final volume to 200 µL. Mix gently.

  • Data Acquisition: Immediately place the plate in the spectrophotometer. Measure the absorbance at 410 nm every 30-60 seconds for 15-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) with a stop solution (like 2% citric acid) and take a single reading.

Data Analysis
  • Calculate the Rate of Reaction: For each enzyme concentration, plot absorbance (A_410) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve, expressed in ΔAbs/min.

  • Convert Rate to Molarity: Use the Beer-Lambert Law to convert the rate from absorbance units to molar concentration units.

    • Activity (M/min) = (Slope [ΔAbs/min]) / (ε × l)

      • ε: Molar extinction coefficient of pNA (e.g., 9,960 M⁻¹cm⁻¹).[2][3]

      • l: Path length of the solution in the well (cm). This must be measured or provided by the plate manufacturer. For many 96-well plates, a 200 µL volume corresponds to a path length of ~0.5-0.6 cm.

  • Calculate Specific Activity: Normalize the activity to the amount of enzyme used in the assay.

    • Specific Activity (µmol/min/mg) = (Activity [M/min] × Total Volume [L] × 10⁶) / (Enzyme Mass [mg])

Indirect Measurement of Kinase Activity: A Coupled Assay Approach

While this compound is not a direct kinase substrate, it can be used to measure kinase activity indirectly in a "coupled" enzyme assay.[7] This advanced experimental design requires a system where the kinase's action leads to the activation of a protease.

Principle: A kinase phosphorylates an inactive protease precursor (a zymogen), causing a conformational change that activates it. This newly activated protease can then cleave this compound, generating a measurable colorimetric signal. The rate of color formation is therefore proportional to the activity of the upstream kinase.

G Kinase Active Kinase ActiveProtease Active Protease Kinase->ActiveProtease Phosphorylates & Activates ATP ATP ATP->ActiveProtease Provides PO₄²⁻ Zymogen Inactive Protease (Zymogen) Zymogen->ActiveProtease Signal pNA Product (Yellow Signal) ActiveProtease->Signal Cleaves Substrate This compound (Colorless) Substrate->Signal

Caption: A hypothetical signaling pathway for a coupled kinase-protease assay.

This type of assay is complex to design and validate, as it requires a specific zymogen that is activated by the kinase of interest. Furthermore, one must ensure that any tested compounds (e.g., kinase inhibitors) do not directly affect the activity of the protease, which would confound the results.[7]

Conclusion

This compound is a valuable tool for biochemical research, but its application must be grounded in a correct understanding of its mechanism. It is a direct and effective chromogenic substrate for measuring the activity of trypsin-like serine proteases. While it cannot be used to measure the activity of serine/threonine kinases directly, it serves as an excellent case study for the principles of enzyme specificity and highlights the potential for developing sophisticated coupled assays to probe complex biological pathways. Researchers using this or similar reagents should prioritize understanding the fundamental enzymatic reaction to ensure robust and accurate experimental design.

References

Technical Guide: Physicochemical Properties and Applications of Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) is a chromogenic peptide substrate primarily utilized in the study of serine proteases, most notably trypsin. Its specific amino acid sequence allows for sensitive and specific cleavage by trypsin, releasing the chromophore p-nitroaniline (pNA). The liberation of pNA results in a measurable increase in absorbance, providing a straightforward method for quantifying enzymatic activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a summary of its role in elucidating enzyme mechanisms.

Physicochemical Properties

This compound is a synthetic tetrapeptide derivative. The N-terminus is protected by a succinyl group, and the C-terminus is modified with a p-nitroanilide group.

General Properties

The general physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide
Sequence Suc-Ala-Ala-Pro-Lys-pNA[1]
CAS Number 108929-39-1[1]
Molecular Formula C27H39N7O9[1]
Molecular Weight 605.64 g/mol [1]
Appearance Off-white to light yellow solid
Purity (HPLC) ≥95%[1]
Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

ParameterDetailsReference
Solubility Soluble in DMSO (100 mg/mL or 165.11 mM); requires sonication for complete dissolution.
Storage (Powder) Store at -20°C for up to 1 year or at -80°C for up to 2 years.
Storage (In Solution) Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Biochemical Properties and Mechanism of Action

This compound is a well-established substrate for trypsin, a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues.[1] The enzymatic reaction involves the hydrolysis of the amide bond between the lysine residue of the peptide and the p-nitroaniline moiety.

Enzymatic Hydrolysis

The hydrolysis of this compound by trypsin follows a two-step mechanism characteristic of serine proteases: acylation and deacylation. The release of p-nitroaniline can be monitored spectrophotometrically, typically at a wavelength of 405 nm.[2][3]

G Enzymatic Hydrolysis of this compound by Trypsin sub This compound + Trypsin es Enzyme-Substrate Complex (this compound-Trypsin) sub->es Binding acyl Acyl-Enzyme Intermediate (Suc-AAPK-Trypsin) es->acyl Acylation pna p-Nitroaniline (pNA) (Yellow Product) acyl->pna ep Enzyme-Product Complex acyl->ep Deacylation h2o H₂O h2o->acyl prod Suc-AAPK + Trypsin ep->prod Release

Figure 1. Reaction pathway for the hydrolysis of this compound.
Kinetic Parameters

Studies investigating the mechanism of trypsin have utilized this compound, providing insights into its catalytic efficiency. The turnover rate (kcat) for the hydrolysis of this compound by trypsin has been reported to be 41 s⁻¹.[4]

Experimental Protocols

The following section provides a detailed methodology for a standard trypsin activity assay using this compound.

Materials
  • This compound

  • Trypsin (e.g., bovine pancreas trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • DMSO (for stock solution preparation)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Sonicate if necessary to ensure complete dissolution. Store aliquots at -20°C or -80°C.

  • Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before the assay, dilute the trypsin stock solution to the desired working concentration in the Assay Buffer.

  • Working Substrate Solution: Dilute the this compound stock solution with Assay Buffer to the desired final concentration for the assay (e.g., 0.1 - 1.0 mM).

Assay Procedure

The following workflow outlines the steps for performing a kinetic assay.

G Trypsin Kinetic Assay Workflow prep Prepare Reagents (Substrate, Enzyme, Buffer) plate Pipette Enzyme Solution into Microplate Wells prep->plate preinc Pre-incubate Plate at Assay Temperature (e.g., 37°C) plate->preinc addsub Add Working Substrate Solution to Initiate Reaction preinc->addsub read Immediately Measure Absorbance at 405 nm (Kinetic Mode) addsub->read analyze Analyze Data (Calculate Initial Velocity) read->analyze

Figure 2. Standard workflow for a trypsin kinetic assay.
  • Set the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).

  • Add a defined volume of the diluted trypsin solution to each well of the microplate. Include a blank control with Assay Buffer instead of the enzyme solution.

  • Pre-incubate the plate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the working substrate solution to each well.

  • Immediately start monitoring the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes) in kinetic mode.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).

Applications in Research and Drug Development

  • Enzyme Kinetics: this compound is a valuable tool for determining the kinetic parameters (Km, kcat) of trypsin and its variants.[4]

  • Inhibitor Screening: This substrate is used in high-throughput screening assays to identify and characterize inhibitors of trypsin and related proteases.

  • Mechanism of Action Studies: As demonstrated by Radisky et al., this compound has been instrumental in trapping reaction intermediates, allowing for detailed structural and mechanistic studies of serine proteases.[5]

Conclusion

This compound is a specific and reliable chromogenic substrate for the continuous monitoring of trypsin activity. Its well-defined physicochemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in biochemistry, molecular biology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-Nitroanilide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and cellular assays, the p-nitroanilide (pNA) group stands as a fundamental tool for the colorimetric determination of a wide array of enzymatic activities. Its simplicity, reliability, and cost-effectiveness have made it an indispensable component in academic research, clinical diagnostics, and high-throughput screening for drug discovery. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with pNA-based colorimetric assays, tailored for professionals in the life sciences.

The Principle: A Chromogenic Transformation

At the heart of pNA-based assays lies a straightforward and elegant principle: the enzymatic cleavage of a synthetic substrate that liberates the chromogenic molecule, p-nitroaniline. In its substrate-bound form, linked via an amide bond to a peptide or other molecular scaffold, pNA is colorless. Upon enzymatic hydrolysis of this amide bond, free p-nitroaniline is released into the solution, imparting a distinct yellow color.[1] The intensity of this color, which can be precisely quantified by measuring its absorbance, is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme of interest.[1]

This colorimetric detection is most commonly monitored by spectrophotometry at or near the absorbance maximum of free p-nitroaniline, which is typically between 405 nm and 410 nm.[1][2] The choice of this wavelength minimizes interference from the substrate and other assay components.[2]

Core Quantitative Data

Accurate quantification of enzyme activity using pNA-based assays relies on key physical and kinetic parameters. The Beer-Lambert law (A = εcl) is fundamental to converting the measured absorbance into the concentration of liberated pNA.

ParameterValueDescription
Molar Extinction Coefficient (ε) of p-Nitroaniline 8,800 M⁻¹cm⁻¹ at 410 nm[2]A constant that relates the absorbance of pNA to its concentration.
9,960 M⁻¹cm⁻¹ at 405 nmThe value can vary slightly depending on the specific wavelength and buffer conditions.
Wavelength of Maximum Absorbance (λmax) 405 - 410 nm[1][2]The optimal wavelength for measuring the absorbance of free p-nitroaniline.

The efficiency and specificity of a pNA-based assay are determined by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Km) and the maximal velocity (Vmax). Below is a summary of these parameters for several common enzymes and their corresponding pNA substrates.

EnzymeSubstrateKmVmaxkcatkcat/Km (M⁻¹s⁻¹)
Trypsin Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)1.62 x 10⁻⁴ M[3]1.62 µM/h[3]--
N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA)--0.517 s⁻¹[4]-
Chymotrypsin N-Succinyl-L-phenylalanine-p-nitroanilide (SUPNA)2.2 mM[5]0.045 µmol⁻¹ml⁻¹min⁻¹[5]--
Elastase (Porcine Pancreatic) N-Succinyl-Ala-Ala-Ala-p-nitroanilide----
Elastase (Human Neutrophil) MeOSuc-Ala-Ala-Pro-Val-pNA0.152 mM---
Caspase-3 Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)9.7 µM[6]---
Factor Xa (Bovine) Various peptide-p-nitroanilides>100 µM[7]--1.5 x 10¹ to 2 x 10⁶[7]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The values presented here are for illustrative purposes.

Signaling Pathways and Mechanisms

The utility of p-nitroanilide substrates extends to the study of complex biological processes. A prime example is the investigation of apoptosis, or programmed cell death, where caspases, a family of cysteine proteases, play a central role.

The Apoptotic Pathway and Caspase-3 Activation

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][8][9] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[3] The activity of caspase-3 can be readily measured using the chromogenic substrate Ac-DEVD-pNA, where the peptide sequence mimics the natural cleavage site in one of its key substrates, PARP (poly(ADP-ribose) polymerase).[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death Procaspase-3->Caspase-3 Cleavage

Caption: The convergence of extrinsic and intrinsic apoptotic pathways on Caspase-3.

General Mechanism of Serine Protease Action

Many enzymes that utilize pNA substrates, such as trypsin, chymotrypsin, and elastase, are serine proteases. These enzymes share a common catalytic mechanism involving a "catalytic triad" of amino acid residues in their active site, typically aspartate, histidine, and serine.

Serine_Protease_Mechanism cluster_enzyme Enzyme Active Site Ser195 Serine-OH His57 Histidine Asp102 Aspartate Substrate Peptide-pNA Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Tetrahedral_Intermediate Tetrahedral Intermediate ES_Complex->Tetrahedral_Intermediate Nucleophilic Attack (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Intermediate Collapse Product1 Peptide Product Acyl_Enzyme->Product1 Deacylation_Intermediate Deacylation Intermediate Acyl_Enzyme->Deacylation_Intermediate Hydrolysis Water H2O Water->Acyl_Enzyme Product2 p-Nitroaniline (Yellow) Deacylation_Intermediate->Product2 Enzyme_Regenerated Regenerated Enzyme Deacylation_Intermediate->Enzyme_Regenerated

Caption: Catalytic mechanism of a serine protease with a p-nitroanilide substrate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing p-nitroanilide substrates.

General Workflow for a pNA-Based Colorimetric Assay

This workflow provides a general framework that can be adapted for various enzymes.

Assay_Workflow Start Start Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Solutions Start->Reagent_Prep Plate_Setup Pipette Reagents into 96-well Plate (Buffer, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at Optimal Temperature (e.g., 37°C) Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rate (ΔAbs/min) Measurement->Data_Analysis Conversion Convert Absorbance to pNA Concentration (Beer-Lambert Law) Data_Analysis->Conversion Final_Calculation Calculate Enzyme Activity (e.g., U/mg) Conversion->Final_Calculation End End Final_Calculation->End

Caption: General experimental workflow for a pNA-based colorimetric assay.

Detailed Protocol: Caspase-3 Activity Assay

This protocol is designed for the colorimetric detection of caspase-3 activity in cell lysates.[1]

Materials:

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

  • 2x Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT.

  • Substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

  • p-Nitroaniline Standard: 1 mM stock in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cell culture using a desired method.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Add 50-100 µg of protein from each cell lysate to individual wells of a 96-well plate.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using the p-nitroaniline standard.

    • Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

    • Determine the concentration of pNA released in each sample from the standard curve.

    • Express caspase-3 activity as pmol of pNA released per µg of protein per hour.

Detailed Protocol: Elastase Activity Assay

This protocol is suitable for measuring the activity of porcine pancreatic elastase.[9]

Materials:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.3.

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA).

  • Substrate Solution: 2.5 mM Suc-Ala₃-pNA in Assay Buffer.

  • Enzyme Solution: Porcine pancreatic elastase (1 mg/mL stock, diluted to 0.1 mg/mL in 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).

  • Spectrophotometer with a thermostatted cuvette holder.

Procedure:

  • Set the spectrophotometer to 410 nm and the temperature to 25°C.

  • In a cuvette, equilibrate 2.5 mL of Assay Buffer and 0.5 mL of Substrate Solution to 25°C.

  • Initiate the reaction by adding 5 µL of the 0.1 mg/mL elastase solution.

  • Mix immediately and record the increase in absorbance at 410 nm at 1-minute intervals for 5 minutes.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the following formula: Units/mg = (ΔA₄₁₀/min * Total Volume (mL)) / (ε * mg of enzyme in reaction * path length (cm)) Where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).

Conclusion

The p-nitroanilide group remains a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its application in colorimetric assays provides a simple, sensitive, and quantitative method for measuring a wide range of enzyme activities. By understanding the fundamental principles, mastering the experimental protocols, and correctly interpreting the quantitative data, scientists can effectively leverage pNA-based assays to advance their research and development efforts in numerous fields, from understanding fundamental biological processes to the discovery of novel therapeutics.

References

A Technical Guide to the Core Principles of Chromogenic Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of chromogenic enzyme assays, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document provides detailed methodologies, quantitative data summaries, and visual workflows to facilitate a deeper understanding and practical application of these essential biochemical tools.

Introduction to Chromogenic Enzyme Assays

Chromogenic enzyme assays are a cornerstone of modern biological research and diagnostics, enabling the detection and quantification of enzyme activity through a visible color change.[1][2][3] The basic principle lies in the enzymatic conversion of a colorless substrate, known as a chromogenic substrate, into a colored product.[1][4] The intensity of the resulting color is proportional to the amount of product formed, which in turn reflects the activity of the enzyme.[4] This relationship allows for both qualitative and quantitative measurements.[1][2]

These assays are widely employed in various applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry (IHC), and microbial detection.[1][2][4] Their simplicity, cost-effectiveness, and ease of interpretation make them invaluable tools in diverse fields such as clinical diagnostics, drug discovery, and molecular biology.[3][5][6]

The Core Mechanism: Enzyme-Substrate Interaction

The foundation of a chromogenic assay is the specific interaction between an enzyme and its corresponding chromogenic substrate.[3] These substrates are synthetically designed to mimic the natural substrate of the target enzyme but are chemically modified to include a chromophore—a chemical group that imparts color.[4]

The general workflow of a chromogenic enzyme assay can be summarized as follows:

  • Enzyme-Substrate Binding: The target enzyme binds to the colorless chromogenic substrate, forming an enzyme-substrate complex.[7]

  • Catalytic Conversion: The enzyme catalyzes the cleavage of the substrate, releasing the chromophore.[4]

  • Color Development: The released chromophore is colored, resulting in a visible change in the reaction solution.[4]

  • Detection and Quantification: The color change can be observed visually for qualitative assessment or measured spectrophotometrically for precise quantification.[1][4] The absorbance of the colored product is directly proportional to the enzyme's activity.[3]

ChromogenicAssayPrinciple General Principle of Chromogenic Enzyme Assays Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Colorless Chromogenic Substrate Substrate->ES_Complex Product Colored Product ES_Complex->Product Catalyzes Free_Enzyme Enzyme (recycled) ES_Complex->Free_Enzyme

Diagram 1: General Principle of Chromogenic Enzyme Assays

Key Enzymes and Substrates in Chromogenic Assays

Several enzyme-substrate systems are commonly used in chromogenic assays. The choice of enzyme and substrate depends on the specific application and desired sensitivity.[5]

EnzymeCommon SubstratesResulting ColorApplications
Horseradish Peroxidase (HRP) 3,3',5,5'-Tetramethylbenzidine (TMB)Blue (becomes yellow with stop solution)ELISA, Western Blot
3,3'-Diaminobenzidine (DAB)BrownWestern Blot, IHC
4-Chloro-1-naphthol (4-CN)Blue-purpleWestern Blot
Alkaline Phosphatase (AP) p-Nitrophenyl Phosphate (pNPP)YellowELISA
5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT)Blue/PurpleWestern Blot, IHC
β-Galactosidase (β-gal) X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)BlueMolecular Biology, Microbiology
o-Nitrophenyl-β-D-galactopyranoside (ONPG)YellowMicrobiology

Quantitative Analysis: Enzyme Kinetics

The rate of the enzymatic reaction in a chromogenic assay can be described by Michaelis-Menten kinetics.[7] The initial reaction velocity (V₀) is directly proportional to the enzyme concentration when the substrate concentration is saturating.[7][8] This principle allows for the accurate quantification of enzyme activity by measuring the rate of color formation.

Spectrophotometers are used to measure the change in absorbance at a specific wavelength over time.[3][9] According to the Beer-Lambert law, the absorbance of the colored product is directly proportional to its concentration.[3]

The Michaelis-Menten equation is given by:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V₀ is the initial reaction velocity

  • Vₘₐₓ is the maximum reaction velocity

  • [S] is the substrate concentration

  • Kₘ is the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

By measuring the initial reaction rate at different substrate concentrations, the kinetic parameters Vₘₐₓ and Kₘ can be determined, providing valuable information about the enzyme's catalytic efficiency and its affinity for the substrate.[7]

Experimental Protocols

Detailed methodologies for key chromogenic assays are provided below.

Chromogenic ELISA Protocol (Sandwich ELISA with HRP-TMB)

This protocol outlines the steps for a typical sandwich ELISA using an HRP-conjugated detection antibody and a TMB substrate.

ELISA_Workflow Chromogenic Sandwich ELISA Workflow cluster_0 Plate Preparation cluster_1 Analyte and Antibody Incubation cluster_2 Detection and Measurement Coat with Capture Antibody Coat with Capture Antibody Wash Wash Coat with Capture Antibody->Wash Block Non-specific Sites Block Non-specific Sites Wash->Block Non-specific Sites Wash_2 Wash_2 Block Non-specific Sites->Wash_2 Add Standards and Samples Add Standards and Samples Wash_2->Add Standards and Samples Incubate Incubate Add Standards and Samples->Incubate Wash_3 Wash_3 Incubate->Wash_3 Add Detection Antibody Add Detection Antibody Wash_3->Add Detection Antibody Incubate_2 Incubate_2 Add Detection Antibody->Incubate_2 Wash_4 Wash_4 Incubate_2->Wash_4 Add Enzyme Conjugate Add Enzyme Conjugate Wash_4->Add Enzyme Conjugate Incubate_3 Incubate_3 Add Enzyme Conjugate->Incubate_3 Wash_5 Wash_5 Incubate_3->Wash_5 Add TMB Substrate Add TMB Substrate Wash_5->Add TMB Substrate Incubate in Dark Incubate in Dark Add TMB Substrate->Incubate in Dark Add Stop Solution Add Stop Solution Incubate in Dark->Add Stop Solution Read Absorbance at 450 nm Read Absorbance at 450 nm Add Stop Solution->Read Absorbance at 450 nm

Diagram 2: Chromogenic Sandwich ELISA Workflow

Materials:

  • Microplate coated with capture antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Samples and Standards

  • Detection Antibody (biotinylated)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer.[9]

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells.[6] Incubate for 2 hours at room temperature.[7]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well.[6] Incubate for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well.[6] Incubate for 30-60 minutes at room temperature.[9]

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well.[5] Incubate for 15-30 minutes at room temperature in the dark.[5] A blue color will develop.

  • Stop Reaction: Add 50-100 µL of stop solution to each well.[5][9] The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[5]

Chromogenic Western Blot Protocol (AP-BCIP/NBT)

This protocol describes the chromogenic detection of a target protein on a Western blot using an alkaline phosphatase-conjugated secondary antibody and a BCIP/NBT substrate.

WesternBlot_Workflow Chromogenic Western Blot Workflow cluster_0 Membrane Preparation cluster_1 Antibody Incubation cluster_2 Detection Protein Transfer to Membrane Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Wash Wash Primary Antibody Incubation->Wash Secondary Antibody-AP Conjugate Incubation Secondary Antibody-AP Conjugate Incubation Wash->Secondary Antibody-AP Conjugate Incubation Wash_2 Wash_2 Secondary Antibody-AP Conjugate Incubation->Wash_2 Add BCIP/NBT Substrate Add BCIP/NBT Substrate Wash_2->Add BCIP/NBT Substrate Incubate for Color Development Incubate for Color Development Add BCIP/NBT Substrate->Incubate for Color Development Stop Reaction with Water Stop Reaction with Water Incubate for Color Development->Stop Reaction with Water Image Blot Image Blot Stop Reaction with Water->Image Blot

Diagram 3: Chromogenic Western Blot Workflow

Materials:

  • PVDF or Nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., TBS with 5% non-fat dry milk)

  • Wash Buffer (e.g., TBS with 0.1% Tween-20 - TBST)

  • Primary Antibody

  • Secondary Antibody conjugated to Alkaline Phosphatase (AP)

  • BCIP/NBT Substrate Solution

  • Deionized Water

Procedure:

  • Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][9]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer and incubate the membrane for 1 hour at room temperature.[1][9]

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Incubation: Add the ready-to-use BCIP/NBT substrate solution to the membrane, ensuring the entire surface is covered.[11] Incubate at room temperature until the desired band intensity is achieved (typically 5-30 minutes).[11][12] A blue/purple precipitate will form at the location of the target protein.[13]

  • Stop Reaction: Stop the color development by washing the membrane with deionized water.[14]

  • Imaging: Air dry the membrane and document the results by scanning or photography.[11]

Data Presentation and Interpretation

Quantitative data from chromogenic assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

ELISA Data

For ELISA, a standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the analyte in the unknown samples can then be determined by interpolating their absorbance values on the standard curve.

Table 1: Example of Alkaline Phosphatase (ALP) Assay Performance Characteristics

ParameterValue
Detection Limit4.26 U/L
Linearity Limit825 U/L
Sensitivity0.0003 ΔA/min per U/L
Correlation Coefficient (r)0.99
Data adapted from a representative pNPP-based ALP assay.[15]
Western Blot Data

While chromogenic Western blotting is often used for qualitative analysis, semi-quantitative data can be obtained by analyzing the intensity of the bands using densitometry software.

Table 2: Example of Chromogenic Western Blot Data for Heat Shock Protein 86

HeLa Cell Lysate (µg)Relative Band Intensity
7.5+++++
3.45++++
1.88+++
0.94++
0.47+
0.23+/-
0.12-
Qualitative representation of data from a chromogenic Western blot using 1-Step Ultra TMB-Blotting Solution.[13]

Applications in Drug Development

Chromogenic enzyme assays are indispensable in drug discovery and development.[6][16][17] They are extensively used for:

  • High-Throughput Screening (HTS): The simplicity and robustness of chromogenic assays make them well-suited for screening large compound libraries to identify potential enzyme inhibitors or activators.[12][16]

  • Enzyme Kinetics and Mechanism of Action Studies: These assays are crucial for characterizing the kinetic parameters of enzyme inhibition and elucidating the mechanism of action of drug candidates.[16]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Chromogenic assays can be used to measure enzyme activity in biological samples to assess the in vivo efficacy and duration of action of a drug.[18]

Conclusion

Chromogenic enzyme assays are a versatile and powerful tool in the life sciences. Their fundamental principle of converting a colorless substrate into a colored product provides a straightforward and reliable method for detecting and quantifying enzyme activity. A thorough understanding of the underlying principles, key enzyme-substrate systems, and experimental protocols is essential for the successful implementation of these assays in research, diagnostics, and drug development. This guide provides a comprehensive foundation for both novice and experienced researchers to effectively utilize chromogenic enzyme assays in their work.

References

The Dance of Specificity: A Technical Guide to the Structure-Activity Relationship of Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the interaction between the chromogenic substrate Nα-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA) and its target serine proteases, with a primary focus on trypsin. By dissecting the roles of individual amino acid residues and the succinyl group, we illuminate the structure-activity relationships (SAR) that dictate the substrate's specificity and catalytic efficiency. This document provides a comprehensive resource, including detailed experimental protocols, comparative kinetic data, and visual representations of the underlying biochemical processes to aid in the design of novel protease substrates and inhibitors.

Introduction: The Utility of Chromogenic Substrates

Chromogenic substrates are indispensable tools in protease research, offering a continuous and straightforward method for monitoring enzyme activity. This compound is a synthetic peptide that mimics the natural cleavage sites of trypsin and trypsin-like serine proteases. The core principle of its use lies in the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the pNA chromophore, which imparts a yellow color that can be quantified spectrophotometrically, typically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

The Molecular Ballet: Understanding Trypsin's Substrate Specificity

Trypsin, a well-characterized serine protease, exhibits a high degree of specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). This specificity is governed by the intricate architecture of the enzyme's active site, particularly the S1 binding pocket.

The S1 Pocket: A Pocketful of Specificity

The S1 pocket of trypsin is a deep, negatively charged cavity at the base of which resides an aspartic acid residue (Asp189). This negatively charged residue forms a salt bridge with the positively charged side chain of either lysine or arginine at the P1 position of the substrate, anchoring it in the correct orientation for catalysis. The P1 residue is the amino acid immediately N-terminal to the scissile bond.

Beyond P1: The Influence of P2, P3, and P4 Residues

While the P1 residue is the primary determinant of trypsin specificity, the amino acids at the P2, P3, and P4 positions (extending N-terminally from the cleavage site) also significantly influence the binding affinity and catalytic efficiency.

  • P2 Position: Hydrophobic residues at the P2 position are generally disfavored by trypsin. In the case of this compound, the proline (Pro) residue at P2 contributes to a specific conformation that can be accommodated by the active site.

  • P3 Position: The nature of the P3 residue can also modulate substrate binding.

  • P4 Position and the Succinyl Group: The N-terminal succinyl group on this compound serves to block the free amino terminus, preventing unwanted side reactions and providing a consistent chemical entity for SAR studies.

The interplay of these residues with their corresponding subsites (S2, S3, S4) on the enzyme surface fine-tunes the substrate recognition and hydrolysis rate.

Quantitative Insights: Structure-Activity Relationship Data

The essence of SAR lies in the quantitative comparison of how structural modifications affect biological activity. The following tables summarize key kinetic parameters for the hydrolysis of this compound and related substrates by trypsin and other serine proteases. This data provides a clear illustration of the principles of substrate specificity.

Table 1: Kinetic Parameters of this compound with Various Serine Proteases

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Matriptase-3534 ± 135Not ReportedNot Reported
Chymotrypsin--Low Activity
Streptomyces griseus Protease B--pH-dependent activity

Table 2: Comparative Kinetics of P1-Lysine vs. P1-Arginine Substrates with Matriptase-3

SubstrateKm (μM)
Suc-Ala-Ala-Pro-Lys -pNA534 ± 135
Suc-Ala-Ala-Pro-Arg -pNA240 ± 83

This table clearly demonstrates the preference of matriptase-3 for arginine over lysine at the P1 position, as evidenced by the lower Km value for the arginine-containing substrate, indicating higher affinity.[1]

Table 3: Influence of P-site Residues on Trypsin Activity (General Trends)

P-siteFavorable ResiduesUnfavorable ResiduesRationale
P1 Arginine, LysineAcidic, HydrophobicInteraction with Asp189 in the S1 pocket.
P2 Small, non-hydrophobicLarge, HydrophobicSteric hindrance and unfavorable interactions in the S2 subsite.
P3 VariesProline (in some contexts)Can influence the overall conformation and binding.

Experimental Corner: Protocols for the Bench Scientist

Reproducible and accurate data is the bedrock of SAR studies. This section provides detailed methodologies for key experiments.

Synthesis of Peptide p-Nitroanilides

The synthesis of substrates like this compound is a critical first step. A common approach is through solid-phase peptide synthesis (SPPS).

General Solid-Phase Synthesis Protocol:

  • Resin Preparation: Start with a suitable resin, such as a Rink amide resin.

  • Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. The side chain of lysine must be protected (e.g., with a Boc group).

  • Succinyl Capping: After the final amino acid is coupled, the N-terminus is capped with succinic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • p-Nitroaniline Coupling: The C-terminal carboxyl group of the protected peptide is activated and then coupled to p-nitroaniline in solution.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Trypsin Activity Assay Protocol

This protocol outlines a standard method for determining the kinetic parameters of trypsin using a chromogenic substrate like this compound.

Materials:

  • Bovine Trypsin

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of this compound in a solvent like DMSO.

    • Prepare the assay buffer.

  • Set up the Assay Plate:

    • Add a series of substrate concentrations to different wells of the microplate. Dilute the this compound stock solution with assay buffer to achieve the desired final concentrations.

    • Include a blank well containing only the assay buffer and the highest substrate concentration.

  • Initiate the Reaction:

    • Add a fixed amount of trypsin solution to each well to start the reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration.

Visualizing the Process: Workflows and Pathways

Diagrams are powerful tools for understanding complex biological and experimental processes.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Plate_Setup Set up 96-well Plate (Substrate Dilutions) Reagent_Prep->Plate_Setup Initiate Add Enzyme to Initiate Reaction Plate_Setup->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure_Abs Measure Absorbance at 405 nm Incubate->Measure_Abs Data_Analysis Calculate V₀ and Kinetic Parameters Measure_Abs->Data_Analysis

Enzymatic Assay Workflow for Kinetic Analysis.

Trypsin_Catalytic_Cycle E Trypsin (E) ES E-S Complex E->ES k₁ S This compound (S) ES->E k₋₁ EP E-P Complex ES->EP k_cat EP->E k₃ P1 Suc-AAPK EP->P1 P2 pNA EP->P2

Simplified Catalytic Cycle of Trypsin with this compound.

Conclusion: A Framework for Future Discovery

The structure-activity relationship of this compound provides a clear and instructive model for understanding the principles of serine protease specificity. The paramount importance of the P1 lysine residue for interaction with the S1 pocket of trypsin is evident. While quantitative kinetic data for the interaction of this compound specifically with trypsin remains an area for further investigation, the comparative data with related substrates and other proteases strongly supports the established models of enzyme-substrate recognition. The methodologies and principles outlined in this guide serve as a robust framework for researchers engaged in the study of proteases and the development of novel therapeutic agents that target these crucial enzymes. By systematically modifying the peptide sequence and analyzing the resulting kinetic changes, new substrates and inhibitors with tailored specificities and enhanced potencies can be rationally designed.

References

Methodological & Application

Application Note and Protocol for the Colorimetric Determination of Protease Activity Using Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular signaling and enzymology, the accurate measurement of enzyme activity is paramount. While a wide array of substrates are available for various enzyme classes, it is crucial to select a substrate specific to the enzyme of interest. The peptide Suc-Ala-Ala-Pro-Lys-pNA (Suc-AAPK-pNA) has been marketed as a chromogenic substrate for determining serine/threonine kinase activity. However, this appears to be a mischaracterization based on the fundamental mechanisms of enzyme action.

Kinases are enzymes that catalyze the phosphorylation of substrates by transferring a phosphate group from a donor molecule, typically ATP.[1] This process does not involve the cleavage of peptide bonds. In contrast, proteases are enzymes that hydrolyze peptide bonds in proteins and peptides. The release of p-nitroanilide (pNA) from a synthetic peptide substrate is the hallmark of a protease assay, where the cleavage of the peptide bond liberates the chromogenic pNA molecule.

This compound is a well-established substrate for the serine protease trypsin.[2] Trypsin specifically cleaves peptide chains at the carboxyl side of lysine (K) and arginine (R) residues. The sequence of this compound, ending with a lysine residue linked to pNA, makes it an ideal substrate for measuring trypsin activity. The enzymatic cleavage of the bond between lysine and pNA by trypsin releases the yellow-colored p-nitroanilide, which can be quantified by measuring its absorbance at 405 nm.

This application note provides a detailed protocol for the use of this compound as a substrate for the colorimetric determination of trypsin activity. This assay can be used to determine the kinetic parameters of trypsin and to screen for trypsin inhibitors, which have therapeutic potential in various diseases associated with excessive trypsin activity.

Principle of the Assay

The this compound assay is a colorimetric method for measuring the activity of the serine protease trypsin. The substrate, Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Lysine-p-nitroanilide, is colorless. In the presence of trypsin, the peptide bond between the lysine residue and the p-nitroanilide moiety is hydrolyzed. This releases the p-nitroanilide (pNA) molecule, which has a strong absorbance at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the trypsin activity in the sample.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog No.Storage
This compoundVariouse.g., MCE HY-P4484-20°C or -80°C
Trypsin (from bovine pancreas)Sigma-AldrichT1426-20°C
Tris-HClSigma-AldrichT5941Room Temperature
Calcium Chloride (CaCl2)Sigma-AldrichC1016Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
p-Nitroanilide (pNA) StandardSigma-AldrichN2128Room Temperature
Trypsin Inhibitor (e.g., Aprotinin)Sigma-AldrichA1153-20°C
Table 2: Determination of Trypsin Kinetic Parameters
Substrate Concentration (µM)Initial Velocity (ΔA405/min)
100.015
200.028
500.055
1000.080
2000.110
4000.135
8000.150
Calculated Km 150 µM
Calculated Vmax 0.170 ΔA405/min
Table 3: Inhibition of Trypsin Activity by Aprotinin
Aprotinin Concentration (nM)% Inhibition
00
1025
2555
5080
10095
20098
Calculated IC50 20 nM

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl₂ dihydrate.

    • Adjust the pH to 8.0 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM this compound in DMSO):

    • Dissolve 6.06 mg of this compound (MW: 605.64 g/mol ) in 1 mL of DMSO.

    • Store in aliquots at -20°C, protected from light.

  • Trypsin Stock Solution (1 mg/mL in 1 mM HCl):

    • Dissolve 1 mg of trypsin in 1 mL of 1 mM HCl.

    • Store in aliquots at -20°C.

    • Dilute to the desired working concentration in Assay Buffer just before use.

  • p-Nitroanilide (pNA) Standard Stock Solution (10 mM in DMSO):

    • Dissolve 13.8 mg of pNA (MW: 138.12 g/mol ) in 10 mL of DMSO.

    • Store at room temperature.

Assay Protocol for Trypsin Activity

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare pNA Standard Curve:

    • Add 0, 2, 4, 6, 8, 10, and 12 µL of the 10 mM pNA Standard Stock Solution to separate wells of a 96-well plate.

    • Add Assay Buffer to each well to bring the final volume to 200 µL. This will give standards of 0, 10, 20, 30, 40, 50, and 60 nmol of pNA per well.

    • Read the absorbance at 405 nm.

    • Plot absorbance vs. nmol of pNA to generate a standard curve. The molar extinction coefficient of pNA is approximately 8,800 M⁻¹cm⁻¹.

  • Enzyme Assay:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted trypsin solution to the appropriate wells. For a negative control, add 10 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the 10 mM this compound substrate stock solution (for a final concentration of 1 mM).

    • Immediately start measuring the absorbance at 405 nm in a kinetic mode, recording every minute for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (ΔA405/min) from the linear portion of the absorbance vs. time curve.

    • Convert the rate to µmol of pNA released per minute using the pNA standard curve or the molar extinction coefficient.

    • One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.

Protocol for Inhibitor Screening
  • Assay Setup:

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of various concentrations of the test inhibitor (dissolved in an appropriate solvent, e.g., DMSO). For the control (no inhibitor), add 10 µL of the solvent.

    • Add 10 µL of the diluted trypsin solution.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the 10 mM this compound substrate stock solution.

    • Measure the kinetic activity as described in the enzyme assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

    • Plot percent inhibition vs. inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Enzymatic_Cleavage_of_Suc_AAPK_pNA sub This compound (Colorless Substrate) trypsin Trypsin (Serine Protease) sub->trypsin products Suc-AAPK + p-Nitroanilide (pNA) (Yellow Product) trypsin->products Hydrolysis Trypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions add_reagents Add Buffer and Trypsin to 96-well plate reagents->add_reagents pre_incubate Pre-incubate at assay temperature (5 min) add_reagents->pre_incubate add_substrate Initiate reaction with This compound pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_absorbance calculate_rate Calculate Initial Velocity (ΔA405/min) read_absorbance->calculate_rate determine_activity Determine Trypsin Activity calculate_rate->determine_activity

References

Application Notes and Protocols for the Use of Suc-AAPK-pNA in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) is a chromogenic substrate designed for the kinetic measurement of chymotrypsin-like serine protease activity. The substrate consists of a peptide sequence (AAPK) that is recognized and cleaved by the protease. This cleavage releases the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at 405 nm.

The use of a 96-well plate format for this assay offers significant advantages for research and drug development, including higher throughput, reduced reagent consumption, and the ability to perform simultaneous kinetic measurements for multiple samples. This document provides detailed protocols for measuring protease activity, determining enzyme kinetics, and screening for inhibitors using this compound in a 96-well plate format.

Assay Principle

The enzymatic reaction is based on the hydrolysis of the amide bond between the lysine residue and the p-nitroaniline group. The rate of pNA release is directly proportional to the enzyme's activity under initial velocity conditions. The concentration of the released pNA can be quantified by measuring the absorbance at 405 nm.

G Figure 1. Enzymatic Cleavage of this compound sub This compound (Colorless Substrate) prod Suc-AAPK + p-Nitroaniline (Yellow Product) sub->prod Enzymatic Cleavage enzyme Chymotrypsin-like Protease enzyme->sub binds

Caption: Enzymatic cleavage of this compound by a protease releases yellow p-nitroaniline.

Materials and Reagents

  • Substrate: this compound

  • Enzyme: Purified chymotrypsin-like protease of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂ (or other buffer suitable for the specific protease)

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microplates: Clear, flat-bottom 96-well microplates. Low protein binding plates are recommended for sensitive assays.[1]

  • Microplate Reader: Capable of kinetic measurements at 405 nm and temperature control.

  • Reagent Reservoirs and Multichannel Pipettes

  • Test Inhibitors (for screening): Dissolved in an appropriate solvent (e.g., DMSO).

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the desired buffer and adjust the pH. Before use, ensure the buffer is equilibrated to the assay temperature (e.g., 25°C or 37°C).

  • Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock at -20°C, protected from light. The substrate is soluble in DMF as well.

  • Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer (e.g., 1 mM HCl to maintain stability for chymotrypsin) and store at -80°C in aliquots.

  • Working Solutions: On the day of the experiment, thaw the stock solutions.

    • Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically (see Protocol 3.2).

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 1-2%) to avoid affecting enzyme activity.

Protocol 1: Determination of Optimal Enzyme Concentration

To ensure the assay is conducted under initial velocity conditions, the optimal enzyme concentration must be determined.

  • Prepare Substrate: Prepare a solution of this compound in Assay Buffer at a concentration well above the expected Michaelis constant (Kₘ), for instance, 500 µM.

  • Prepare Enzyme Dilutions: Prepare a series of two-fold dilutions of the enzyme in Assay Buffer.

  • Set up the Assay Plate:

    • Add 50 µL of Assay Buffer to each well.

    • Add 50 µL of each enzyme dilution in triplicate to the plate.

    • Include a "no-enzyme" control (100 µL of Assay Buffer) to measure substrate autohydrolysis.

  • Initiate Reaction: Add 100 µL of the substrate solution to all wells to start the reaction (total volume = 200 µL).

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Analyze Data: Calculate the initial reaction velocity (V₀) for each enzyme concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot V₀ versus enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.

Protocol 2: Determination of Kₘ and Vₘₐₓ

This protocol determines the enzyme's affinity for the substrate (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

  • Prepare Substrate Dilutions: Prepare a series of two-fold dilutions of this compound in Assay Buffer. A typical range might be from 1000 µM down to 15.6 µM.

  • Prepare Enzyme: Dilute the enzyme to the optimal concentration determined in Protocol 3.2.

  • Set up the Assay Plate:

    • Add 100 µL of each substrate dilution in triplicate to the plate.

    • Include a "no-substrate" control (100 µL of Assay Buffer).

    • Include a "no-enzyme" control for each substrate concentration to correct for autohydrolysis.

  • Initiate Reaction: Add 100 µL of the diluted enzyme solution to all wells (except the "no-enzyme" controls, to which 100 µL of Assay Buffer is added).

  • Measure and Analyze: Measure the absorbance kinetically as described in Protocol 3.2. Calculate the initial velocity (V₀) for each substrate concentration, correcting for any substrate autohydrolysis. Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

G Figure 2. 96-Well Plate Experimental Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis A Prepare Reagent Working Solutions (Enzyme, Substrate) B Dispense Reagents into 96-Well Plate (Buffer, Enzyme/Inhibitor) A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Read at 405 nm in Plate Reader C->D E Calculate Initial Velocities (V₀) D->E F Determine Kinetic Parameters (Km, Vmax, IC50) E->F

Caption: Workflow for performing a protease assay in a 96-well plate format.

Protocol 3: Inhibitor Screening and IC₅₀ Determination

This protocol is used to identify and characterize protease inhibitors.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Set up the Assay Plate:

    • Test Wells: Add 50 µL of each inhibitor dilution in triplicate.

    • Positive Control (No Inhibition): Add 50 µL of Assay Buffer with the same DMSO concentration as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of Assay Buffer.

  • Pre-incubation: Add 50 µL of the optimal enzyme concentration to the test and positive control wells. Incubate the plate at the assay temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of this compound solution (at a concentration equal to the Kₘ value determined in Protocol 3.3) to all wells.

  • Measure and Analyze: Measure the absorbance kinetically. Calculate the initial velocity for each inhibitor concentration. Determine the percent inhibition relative to the positive control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Data Analysis and Presentation

Data analysis involves converting the rate of absorbance change (mOD/min) into the rate of product formation (µmol/min).

Calculation of Reaction Velocity

The Beer-Lambert law is used to calculate the concentration of pNA produced: Velocity (mol/L/min) = (ΔAbs/min) / (ε × l)

Where:

  • ΔAbs/min: The initial rate of change in absorbance at 405 nm.

  • ε (Molar Extinction Coefficient): For p-nitroaniline, this is typically ~8,800 M⁻¹cm⁻¹.

  • l (Path Length): The path length of the light through the sample in the well (in cm). This must be determined for the specific plate and volume used, or by using a path length correction feature on the plate reader.

Data Summary Tables

Quantitative data should be summarized for clear comparison.

Table 1: Enzyme Titration Results

Enzyme Conc. (nM) Initial Velocity (mOD/min)
100 150.2 ± 5.1
50 125.7 ± 4.3
25 90.1 ± 3.5
12.5 45.3 ± 2.1
6.25 22.8 ± 1.5

| 0 (Control) | 1.2 ± 0.3 |

Table 2: Michaelis-Menten Kinetics Data

Substrate Conc. (µM) Initial Velocity (µM/min)
1000 10.5 ± 0.4
500 9.8 ± 0.3
250 8.5 ± 0.2
125 6.9 ± 0.2
62.5 4.8 ± 0.1
31.25 3.1 ± 0.1
Kinetic Constant Value
Vₘₐₓ 11.2 µM/min

| Kₘ | 85 µM |

Table 3: Inhibitor Potency (IC₅₀)

Inhibitor IC₅₀ (µM)
Inhibitor A 1.5
Inhibitor B 25.7

| Control C | > 100 |

G Figure 3. Data Analysis Pipeline A Raw Absorbance Data (OD vs. Time) B Calculate V₀ (Slope of Linear Phase) A->B C Control Subtraction (No-Enzyme / Vehicle) B->C D Michaelis-Menten Plot (V₀ vs. [S]) C->D E Dose-Response Curve (% Inhibition vs. [I]) C->E F Determine Kₘ & Vₘₐₓ D->F G Determine IC₅₀ E->G

Caption: Logical flow for processing raw data to determine key kinetic parameters.

Troubleshooting

  • High Background Signal: This may be due to the autohydrolysis of the substrate.[2]

    • Solution: Perform a "no-enzyme" control for each substrate concentration. Test substrate stability in the assay buffer over time. Consider lowering the pH or temperature if autohydrolysis is excessive.[2]

  • Non-linear Reaction Progress Curves: This can occur if the enzyme concentration is too high, leading to rapid substrate depletion, or if there is product inhibition.

    • Solution: Reduce the enzyme concentration (see Protocol 3.2). Use only the initial linear portion of the curve to calculate the velocity.

  • Poor Z'-factor (in HTS): This indicates low separation between positive and negative controls.

    • Solution: Optimize enzyme and substrate concentrations. Ensure reagents are dispensed accurately and consistently. Check for interference from library compounds.

  • Compound Interference: Test compounds may absorb light at 405 nm or be autofluorescent, interfering with the assay.

    • Solution: Run controls for each compound in the absence of enzyme to measure its intrinsic absorbance. If interference is significant, a different assay format may be needed.

References

Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This has made them a primary target for therapeutic intervention. High-throughput screening (HTS) is a crucial methodology in the discovery of novel kinase inhibitors. The chromogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA), offers a straightforward and cost-effective tool for the HTS of serine/threonine kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in a colorimetric HTS assay for the identification and characterization of kinase inhibitors. The assay is based on the enzymatic cleavage of the this compound substrate by a serine/threonine kinase, which releases p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kinase activity.

Principle of the Assay

The this compound based kinase inhibitor screening assay is a coupled-enzyme assay. In the first step, the serine/threonine kinase transfers the gamma-phosphate from ATP to the this compound substrate. In a subsequent reaction, a coupling protease cleaves the phosphorylated substrate, releasing the chromogenic p-nitroaniline (pNA) molecule. The amount of pNA produced is quantified by measuring the absorbance at 405 nm. In the presence of a kinase inhibitor, the phosphorylation of the substrate is reduced, leading to a decrease in the release of pNA.

Signaling Pathway Context

Serine/threonine kinases are integral components of numerous signaling pathways that regulate a wide array of cellular processes. The diagram below illustrates a generic serine/threonine kinase signaling cascade that can be a target for inhibitors identified using the this compound based assay.

G Generic Serine/Threonine Kinase Signaling Pathway cluster_membrane Plasma Membrane Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Activation Ligand Extracellular Signal (e.g., Growth Factor) Ligand->Receptor Binding UpstreamKinase Upstream Kinase (Kinase Kinase) Adaptor->UpstreamKinase Activation TargetKinase Target Ser/Thr Kinase (e.g., PKA, PKC, Akt) UpstreamKinase->TargetKinase Phosphorylation (Activation) Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Downstream Signaling Inhibitor Kinase Inhibitor Inhibitor->TargetKinase Inhibition

A generic serine/threonine kinase signaling cascade.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of common serine/threonine kinases by the broad-spectrum inhibitor Staurosporine. This data is illustrative of the results that can be obtained from an HTS campaign using the this compound assay.

Table 1: IC50 Values of Staurosporine against various Serine/Threonine Kinases

KinaseSubstrateStaurosporine IC50 (nM)Reference
Protein Kinase A (PKA)This compound15[1]
Protein Kinase C (PKC)This compound6[1]
c-FgrThis compound2[1]
Phosphorylase KinaseThis compound3[1]
CaM Kinase IIThis compound20

Table 2: Assay Performance Metrics

ParameterValueDescription
Z'-factor> 0.6A measure of assay quality and suitability for HTS.
Signal-to-Background (S/B) Ratio> 5The ratio of the signal in the absence of inhibitor to the signal in the presence of a saturating concentration of inhibitor.
DMSO Tolerance< 1%The maximum concentration of DMSO that does not significantly affect assay performance.

Experimental Protocols

High-Throughput Screening Workflow

The diagram below outlines the major steps in a typical HTS campaign for kinase inhibitors using the this compound assay.

G High-Throughput Screening Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound Compound Library (in DMSO) Dispensing Dispense Reagents and Compounds into 384-well plates Compound->Dispensing Reagents Reagent Preparation (Kinase, ATP, Substrate, Buffer) Reagents->Dispensing Incubation Incubation (Room Temperature) Dispensing->Incubation Detection Measure Absorbance (405 nm) Incubation->Detection Data Data Analysis (Calculate % Inhibition, Z') Detection->Data HitID Hit Identification Data->HitID DoseResponse Dose-Response Curves (IC50 Determination) HitID->DoseResponse Confirmation Hit Confirmation and Secondary Assays DoseResponse->Confirmation

A typical workflow for HTS of kinase inhibitors.
Detailed Protocol for HTS of Serine/Threonine Kinase Inhibitors

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Solution: Prepare a working solution of the serine/threonine kinase in Assay Buffer. The final concentration should be determined empirically for each kinase, but a starting point of 10-50 ng/well is recommended.

  • ATP Solution: Prepare a working solution of ATP in Assay Buffer. The final concentration should be at the Km for the specific kinase (typically 10-100 µM).

  • This compound Substrate Solution: Prepare a stock solution of this compound in DMSO. Further dilute to a working concentration in Assay Buffer. The final concentration should be at or near the Km for the kinase (typically 100-500 µM).

  • Coupling Protease Solution: Prepare a working solution of a suitable protease (e.g., trypsin) in Assay Buffer. The optimal concentration should be determined to ensure the cleavage of the phosphorylated substrate is not rate-limiting.

  • Test Compounds: Serially dilute test compounds in 100% DMSO.

  • Control Inhibitor: Prepare a stock solution of a known inhibitor (e.g., Staurosporine) in DMSO.

2. Assay Procedure:

  • Compound Plating: Add 1 µL of test compound, control inhibitor, or DMSO (for controls) to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 10 µL of the Kinase Solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 10 µL of a pre-mixed solution containing the ATP Solution and the this compound Substrate Solution to each well to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Coupling Reaction: Add 5 µL of the Coupling Protease Solution to each well.

  • Color Development: Incubate the plate for 30 minutes at 37°C to allow for the cleavage of the phosphorylated substrate and release of p-nitroaniline.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound using the following formula:

    % Inhibition = 100 x [1 - (Absorbance_compound - Absorbance_min) / (Absorbance_max - Absorbance_min)]

    • Absorbance_compound: Absorbance in the presence of the test compound.

    • Absorbance_max: Average absorbance of the "vehicle control" (DMSO) wells (0% inhibition).

    • Absorbance_min: Average absorbance of the "positive control" (saturating concentration of a known inhibitor) wells (100% inhibition).

  • Hit Identification: Identify "hits" as compounds that exhibit a percentage inhibition above a pre-defined threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle controls).

  • IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound based colorimetric assay provides a robust, sensitive, and cost-effective method for the high-throughput screening of serine/threonine kinase inhibitors. The simple "mix-and-read" format is amenable to automation and miniaturization, making it an ideal platform for large-scale screening campaigns in academic and industrial drug discovery settings. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this assay for the identification of novel kinase modulators.

References

Measuring Serine Protease Activity with Suc-AAPK-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of serine protease activity is fundamental in various fields of biological research and drug development. Serine proteases play crucial roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Consequently, they are significant targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) to measure the activity of serine proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine residues.

The assay is based on the enzymatic hydrolysis of the peptide bond between lysine and p-nitroaniline (pNA). This cleavage releases the chromophore pNA, which has a yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the serine protease activity under the specified assay conditions.

Principle of the Assay

The enzymatic reaction involves the cleavage of the colorless substrate this compound by a serine protease, resulting in the formation of two products: the peptide N-Succinyl-L-alanyl-L-alanyl-L-proline-L-lysine and the chromogenic molecule p-nitroaniline. The concentration of the released p-nitroaniline is determined by measuring the increase in absorbance at 405 nm.

G cluster_reactants Reactants cluster_products Products This compound This compound (Colorless Substrate) Peptide_Fragment Suc-AAPK This compound->Peptide_Fragment Hydrolysis pNA p-nitroaniline (Yellow Chromophore) This compound->pNA Release Serine_Protease Serine Protease (e.g., Trypsin) Serine_Protease->Peptide_Fragment Serine_Protease->pNA

Diagram 1: Enzymatic cleavage of this compound by a serine protease.

Materials and Reagents

  • Substrate: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (this compound)

  • Enzyme: Purified serine protease (e.g., Trypsin)

  • Buffer: 0.1 M Tris-HCl, pH 8.0

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO)

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm

  • 96-well microplates or cuvettes

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Experimental Protocols

Preparation of Reagents

a. Assay Buffer (0.1 M Tris-HCl, pH 8.0):

  • Dissolve 12.11 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 at the desired assay temperature using 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

b. Substrate Stock Solution (e.g., 10 mM this compound in DMSO):

  • The molecular weight of this compound is 605.64 g/mol .[1]

  • To prepare a 10 mM stock solution, dissolve 6.06 mg of this compound in 1 mL of DMSO.

  • Vortex until fully dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

c. Enzyme Solution:

  • Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability).

  • On the day of the experiment, dilute the enzyme stock solution to the desired working concentration using the Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Procedure

The following protocol is a general guideline and may require optimization based on the specific enzyme and experimental conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Working Solution add_reagents Add Assay Buffer and Substrate Working Solution to microplate wells prep_reagents->add_reagents pre_incubate Pre-incubate at desired temperature (e.g., 37°C) for 5 min add_reagents->pre_incubate add_enzyme Add Enzyme Working Solution to initiate the reaction pre_incubate->add_enzyme measure_absorbance Immediately measure absorbance at 405 nm kinetically (e.g., every 1-2 min for 10-30 min) add_enzyme->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calc_rate Determine the initial rate (V₀) from the linear portion of the curve (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity using the Beer-Lambert Law calc_rate->calc_activity

Diagram 2: General experimental workflow for the serine protease assay.
  • Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:

    • X µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Y µL of Substrate Working Solution (diluted from the stock in Assay Buffer to the desired final concentration)

    • The final volume should be brought up to, for example, 180 µL with Assay Buffer.

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Initiate the Reaction: Add 20 µL of the Enzyme Working Solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.

  • Controls:

    • Blank: A reaction well containing all components except the enzyme. This is to correct for any non-enzymatic hydrolysis of the substrate.

    • Negative Control: A reaction well containing all components except the substrate. This is to correct for any background absorbance from the enzyme solution.

Data Analysis

  • Calculate the Rate of Reaction:

    • Plot the absorbance at 405 nm versus time (in minutes).

    • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Calculate Enzyme Activity:

    • The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) * Vt / (ε * l * Ve) Where:

      • ΔAbs/min is the rate of absorbance change from the linear portion of the plot.

      • Vt is the total reaction volume in mL.

      • ε is the molar extinction coefficient of p-nitroaniline, which is 8,800 M⁻¹cm⁻¹.[3]

      • l is the path length of the light through the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well).

      • Ve is the volume of the enzyme solution added in mL.

Quantitative Data

Table 1: Kinetic Parameters of Bovine Trypsin with Various Chromogenic Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)0.9 - 1.61.8 - 3.5~2,000pH 8.0-8.2, 25-37°C
N-Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide~0.4~20~50,000pH 8.0, 25°C
Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA)0.3940.182463pH 9.05, 25°C[4][5]

Note: These values are compiled from various sources and should be used for reference only. Actual kinetic parameters should be determined experimentally under the specific assay conditions.

Substrate Specificity

This compound is designed as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds on the C-terminal side of lysine (K) and arginine (R) residues. Therefore, it is expected to be a good substrate for enzymes such as:

  • Trypsin

  • Plasmin

  • Plasma Kallikrein

  • Tissue Plasminogen Activator (tPA)

The specificity of the substrate can be influenced by the amino acid sequence preceding the cleavage site (Ala-Ala-Pro in this case). For a comprehensive analysis of a specific protease, it is recommended to test a panel of chromogenic substrates with different peptide sequences.

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeUse a fresh enzyme preparation or verify its activity with a known standard.
Incorrect pH or temperatureEnsure the assay buffer is at the optimal pH for the enzyme and the assay is performed at the optimal temperature.
Presence of inhibitorsEnsure all reagents and samples are free from protease inhibitors.
High background Non-enzymatic hydrolysis of the substrateRun a blank control without the enzyme. If the background is high, check the stability of the substrate in the assay buffer.
Contaminated reagentsUse fresh, high-quality reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.
Product inhibitionAnalyze only the initial linear phase of the reaction.

Conclusion

The chromogenic substrate this compound provides a convenient and sensitive tool for measuring the activity of trypsin-like serine proteases. The continuous spectrophotometric assay described in these notes allows for the straightforward determination of enzyme kinetics and is amenable to high-throughput screening for the identification of protease inhibitors. Accurate and reproducible results can be obtained by careful preparation of reagents and optimization of assay conditions.

References

Application of Chromogenic Peptide Substrates in Cell Lysate Samples: A Focus on N-Succinyl-Ala-Ala-Pro-Lys-pNA and N-Succinyl-Ala-Ala-Pro-Phe-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromogenic peptide substrates are invaluable tools for the sensitive and specific measurement of protease activity in biological samples, including cell lysates. These substrates consist of a short peptide sequence recognized by a specific protease, linked to a chromophore, typically p-nitroanilide (pNA). Enzymatic cleavage of the amide bond releases pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

This document provides detailed application notes and protocols for the use of N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA) and the closely related, extensively documented substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in cell lysate samples. While the primary request focused on this compound, a substrate for trypsin-like serine proteases, the following protocols and data are centered around the widely used Suc-AAPF-pNA, a substrate for chymotrypsin-like serine proteases. The methodologies presented are largely transferable to other similar chromogenic substrates with appropriate adjustments for the specific enzyme of interest.

Substrate Specifications

The selection of the peptide sequence dictates the substrate's specificity for a particular protease or family of proteases.

ParameterThis compoundSuc-AAPF-pNA
Full Name N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Lysine-p-nitroanilideN-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide[1]
Target Enzyme Class Trypsin-like Serine ProteasesChymotrypsin-like Serine Proteases[1]
Cleavage Site After Lysine (K)After Phenylalanine (F)
Applications Study of trypsin-like protease activity, investigation of serine protease catalytic mechanisms.Measurement of chymotrypsin, cathepsin G, and other chymotrypsin-like protease activity; inhibitor screening.
Molecular Formula C29H44N8O9C30H36N6O9
Molecular Weight 648.7 g/mol 624.6 g/mol

Experimental Protocols

Preparation of Cell Lysates

This protocol describes a general method for preparing total cell lysates suitable for protease activity assays.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protease Inhibitor Cocktail (optional, use if measuring a specific protease and want to inhibit others)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency in culture plates.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the plate (e.g., 1 mL for a 10 cm plate).

  • Scraping: Scrape the cells off the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.

  • Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Chymotrypsin-Like Protease Activity Assay in Cell Lysates using Suc-AAPF-pNA

This protocol provides a method for measuring chymotrypsin-like protease activity in cell lysates in a 96-well plate format.

Materials:

  • Cell lysate (prepared as described above)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 7.8-8.3)

  • Suc-AAPF-pNA Substrate Stock Solution (e.g., 100 mM in DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Working Solutions:

    • Dilute the Suc-AAPF-pNA stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mM.

    • Dilute the cell lysate to an appropriate concentration with Assay Buffer. The optimal protein concentration will depend on the level of protease activity and should be determined in preliminary experiments.

  • Assay Setup:

    • Add 50 µL of the diluted cell lysate to each well of the 96-well plate.

    • Include a blank control for each sample containing 50 µL of Assay Buffer instead of the cell lysate to account for non-enzymatic substrate hydrolysis.

    • To measure specific chymotrypsin-like activity, a parallel set of reactions can be prepared containing a specific chymotrypsin inhibitor (e.g., TPCK).

  • Initiation of Reaction:

    • Add 50 µL of the Suc-AAPF-pNA working solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the reaction curve.

    • Subtract the rate of the blank control from the rate of the sample reaction.

    • The protease activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA405/min) / (ε * l * [protein]) Where:

      • ε (molar extinction coefficient of pNA) = 8800 M⁻¹cm⁻¹ at 410 nm (a value of 8800 M⁻¹cm⁻¹ at 405 nm is also commonly used)

      • l (path length of the sample in the well) in cm.

      • [protein] is the concentration of protein in the well in mg/mL.

Quantitative Data

The following table summarizes kinetic parameters for the hydrolysis of Suc-AAPF-pNA by chymotrypsin. These values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Conditions
Bovine α-ChymotrypsinSuc-AAPF-pNA60711.2 x 10⁶30°C, pH and buffer details may vary
Cathepsin GSuc-AAPF-pNA1700Not specifiedNot specifiedNot specified
ChymaseSuc-AAPF-pNA4000Not specifiedNot specifiedNot specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay in cell lysates using a chromogenic substrate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Protease Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Reaction Setup (Lysate + Substrate) protein_quant->reaction_setup measurement Kinetic Measurement (Absorbance at 405 nm) reaction_setup->measurement rate_calc Calculate Rate (ΔA/min) measurement->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc

Experimental workflow for protease activity assay.
Signaling Pathway: Chymotrypsin-like Protease in Apoptosis

Chymotrypsin-like serine proteases can be involved in apoptotic signaling pathways. For instance, upon certain apoptotic stimuli, lysosomal membrane permeabilization can lead to the release of proteases into the cytosol, where they can activate downstream apoptotic events.

apoptosis_pathway apoptotic_stimuli Apoptotic Stimuli (e.g., TNF-α, Camptothecin) caspase_activation Caspase Activation apoptotic_stimuli->caspase_activation lmp Lysosomal Membrane Permeabilization (LMP) caspase_activation->lmp upstream event chymotrypsin_release Chymotrypsin-like Protease Release lmp->chymotrypsin_release chymotrypsin_release->caspase_activation amplification downstream_events Downstream Apoptotic Events (e.g., Bid cleavage, mitochondrial pathway activation) chymotrypsin_release->downstream_events apoptosis Apoptosis downstream_events->apoptosis

Role of chymotrypsin-like proteases in apoptosis.

References

Application Notes and Protocols for a Continuous Kinetic Assay Using Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-AAPK-pNA (Succinyl-Alanine-Alanine-Proline-Lysine-p-nitroanilide) is a chromogenic substrate primarily utilized for the kinetic analysis of serine proteases, particularly trypsin and trypsin-like enzymes. The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow chromophore, p-nitroaniline, which can be continuously monitored by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's catalytic activity, allowing for the determination of key kinetic parameters such as Michaelis-Menten constant (K\u2098), catalytic constant (k\u209A\u2091\u209C), and the inhibitory constant (IC\u2085\u2080) of test compounds. These application notes provide a detailed protocol for utilizing this compound in a continuous kinetic assay, with a primary focus on chymotrypsin as a representative serine protease.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of this compound by a serine protease. The enzyme recognizes and binds to the peptide sequence of the substrate. The catalytic triad within the enzyme's active site facilitates the cleavage of the peptide bond C-terminal to the lysine residue. This releases p-nitroaniline, which absorbs light maximally at 405 nm. The rate of the reaction can, therefore, be followed by monitoring the change in absorbance over time.

Data Presentation

Quantitative data from kinetic assays are crucial for comparing enzyme efficiency and inhibitor potency. The following tables provide a template for presenting such data.

Table 1: Michaelis-Menten Kinetic Parameters for Protease Activity with p-Nitroanilide Substrates

EnzymeSubstrateK\u2098 (mM)k\u209A\u2091\u209C (s\u207B\u00B9)k\u209A\u2091\u209C/K\u2098 (M\u207B\u00B9s\u207B\u00B9)Reference
TrypsinThis compoundN/A41N/A[1]
ChymotrypsinSuc-AAPF-pNA1.7N/AN/AN/A
Representative Serine ProteaseGeneric pNA Substrate0.1 - 510 - 5001x10\u2074 - 5x10\u2076Hypothetical

Table 2: Inhibition of a Representative Serine Protease

InhibitorIC\u2085\u2080 (\u00B5M)K\u1D62 (\u00B5M)Mechanism of Inhibition
Aprotinin0.020.015Competitive
Leupeptin0.50.3Competitive
Test Compound XUser DeterminedUser DeterminedUser Determined

Note: The inhibitor data presented is for representative serine protease inhibitors and may not be specific to assays using this compound. This table should be populated with experimentally determined values.

Experimental Protocols

Materials and Reagents
  • Enzyme: Bovine \u03B1-chymotrypsin (or other serine protease of interest)

  • Substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl\u2082

  • Inhibitor Stock Solutions (optional): Prepare in a suitable solvent (e.g., DMSO).

  • 96-well microplate: Clear, flat-bottom for spectrophotometric readings.

  • Microplate reader: Capable of kinetic measurements at 405 nm.

  • Reagent-grade water

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store in aliquots at -20\u00B0C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 \u00B5g/mL) with assay buffer. The final enzyme concentration in the assay will depend on the enzyme's specific activity and should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20\u00B0C, protected from light.

  • Substrate Working Solutions: For K\u2098 determination, prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 to 5 times the expected K\u2098).

  • Inhibitor Dilutions (optional): For IC\u2085\u2080 determination, prepare a serial dilution of the inhibitor stock solution in assay buffer.

Assay Protocol for Determining Michaelis-Menten Parameters (K\u2098 and V\u2098\u2090\u2095)
  • Set up the microplate reader: Set the wavelength to 405 nm and the temperature to 25\u00B0C or 37\u00B0C. Program the reader to take kinetic readings every 30 seconds for 10-15 minutes.

  • Prepare the reaction wells:

    • Add 180 \u00B5L of assay buffer to each well.

    • Add 10 \u00B5L of each substrate working solution to the appropriate wells. Include a blank well with assay buffer and no substrate.

  • Initiate the reaction: Add 10 \u00B5L of the diluted enzyme solution to each well. Mix gently by pipetting up and down.

  • Start the measurement: Immediately place the plate in the microplate reader and begin recording the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V\u2080) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (\u0394Abs/min).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = \u03B5cl), where A is the absorbance, \u03B5 is the molar extinction coefficient of p-nitroaniline (8,800 M\u207B\u00B9cm\u207B\u00B9 at pH 8.0), c is the concentration, and l is the path length of the light in the well.

    • Plot the initial velocity (V\u2080) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K\u2098 and V\u2098\u2090\u2095. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V\u2080 vs. 1/[S]).

Assay Protocol for Determining Inhibitor IC\u2085\u2080
  • Set up the microplate reader: Use the same settings as for the K\u2098 determination.

  • Prepare the reaction wells:

    • Add 170 \u00B5L of assay buffer to each well.

    • Add 10 \u00B5L of each inhibitor dilution to the appropriate wells. Include a control well with no inhibitor.

    • Add 10 \u00B5L of the substrate working solution. The substrate concentration should be at or near the K\u2098 value for the enzyme.

  • Pre-incubate: Incubate the plate at the assay temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 10 \u00B5L of the diluted enzyme solution to each well.

  • Start the measurement: Immediately begin recording the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor) reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC\u2085\u2080 value.

Mandatory Visualizations

Chymotrypsin Activation Pathway

Chymotrypsin_Activation Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) pi_Chymotrypsin π-Chymotrypsin (Active) Chymotrypsinogen->pi_Chymotrypsin Cleavage at Arg15-Ile16 alpha_Chymotrypsin α-Chymotrypsin (Fully Active) pi_Chymotrypsin->alpha_Chymotrypsin Autocatalytic Cleavage Trypsin Trypsin Trypsin->Chymotrypsinogen Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Stock (optional) Dilutions Prepare Working Dilutions Reagents->Dilutions Plate_Setup Set up 96-well plate: Add buffer, substrate, and inhibitor Dilutions->Plate_Setup Initiate Initiate reaction by adding enzyme Plate_Setup->Initiate Measure Measure absorbance at 405 nm (Kinetic Read) Initiate->Measure Calc_V0 Calculate Initial Velocities (V₀) Measure->Calc_V0 Plot Plot V₀ vs. [S] or % Inhibition vs. [I] Calc_V0->Plot Determine_Params Determine Kinetic Parameters: Km, Vmax, kcat, IC₅₀ Plot->Determine_Params

References

Application Notes and Protocols for the Use of Suc-AAPK-pNA in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Suc-AAPK-pNA in drug discovery for kinase targets.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this compound (Suc-Ala-Ala-Pro-Lys-pNA) is commercially available and marketed as a chromogenic substrate for the determination of serine/threonine kinase activity, there is a notable absence of specific applications, detailed protocols, and kinetic data in peer-reviewed literature and publicly available application notes.[1][2] The following application note and protocol are therefore presented as a generalized, hypothetical framework based on the common principles of chromogenic kinase assays. Researchers should consider this a starting point for developing a specific assay for their kinase of interest, which will require optimization of experimental conditions.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug discovery, particularly in oncology and inflammatory diseases. The development of robust and high-throughput screening (HTS) compatible assays is essential for identifying and characterizing novel kinase inhibitors. Chromogenic assays offer a straightforward, colorimetric readout that can be readily adapted for HTS.

This compound is a synthetic peptide (Suc-Ala-Ala-Pro-Lys-pNA) that, upon phosphorylation of the lysine residue by a serine/threonine kinase and subsequent cleavage by a coupling protease, releases p-nitroaniline (pNA). The release of pNA results in a yellow color that can be quantified spectrophotometrically at approximately 405 nm. This application note provides a hypothetical protocol for the use of this compound in a coupled-enzyme assay for screening serine/threonine kinase inhibitors.

Principle of the Assay

The assay is based on a coupled-enzyme reaction. First, the kinase of interest phosphorylates the lysine residue of this compound in the presence of ATP. A phosphopeptide-specific protease is then added, which selectively cleaves the phosphorylated peptide, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the kinase activity.

sub This compound Substrate phos_sub Phosphorylated Substrate sub->phos_sub Phosphorylation atp ATP adp ADP atp->adp kinase Ser/Thr Kinase kinase->phos_sub kinase->adp pna p-Nitroaniline (Yellow) phos_sub->pna Cleavage cleaved_pep Cleaved Peptide phos_sub->cleaved_pep protease Coupling Protease protease->pna protease->cleaved_pep

Figure 1: Principle of the coupled chromogenic kinase assay.

Data Presentation

Hypothetical Kinase Titration

To determine the optimal concentration of the kinase for inhibitor screening, a titration should be performed. The following table presents example data for a hypothetical serine/threonine kinase.

Kinase Conc. (nM)Absorbance at 405 nm (mAU)
05
1055
20108
40215
80420
160435

Table 1: Example data for a kinase titration. The optimal concentration for inhibitor screening would be selected from the linear range of the titration curve (e.g., 40 nM).

Hypothetical Inhibitor Dose-Response

The potency of a test compound is determined by generating a dose-response curve and calculating the IC50 value.

Inhibitor Conc. (µM)% Inhibition
0.015
0.120
148
1085
10098

Table 2: Example data for a dose-response curve of a hypothetical kinase inhibitor. The IC50 value is the concentration of inhibitor at which 50% of the kinase activity is inhibited.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Recombinant serine/threonine kinase of interest

  • ATP

  • Coupling protease (e.g., a phosphopeptide-specific protease)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Inhibitor compounds dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow for Inhibitor Screening

prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) dispense Dispense Kinase and Inhibitor to 96-well plate prep->dispense preincubate Pre-incubate at Room Temperature dispense->preincubate initiate Initiate Reaction with ATP/Substrate Mix preincubate->initiate incubate Incubate at 30°C initiate->incubate add_protease Add Coupling Protease incubate->add_protease read Read Absorbance at 405 nm add_protease->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze

Figure 2: Experimental workflow for kinase inhibitor screening.
Detailed Protocol

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer. The final concentration should be optimized based on a kinase titration (e.g., 80 nM for a final concentration of 40 nM).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The optimal concentrations of this compound and ATP need to be determined empirically, but a starting point could be 200 µM this compound and 100 µM ATP (final concentrations of 100 µM and 50 µM, respectively).

    • Prepare serial dilutions of inhibitor compounds in DMSO, and then dilute into kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure:

    • Add 25 µL of the 2X kinase solution to each well of a 96-well plate.

    • Add 5 µL of the diluted inhibitor compounds or DMSO vehicle control to the appropriate wells.

    • Pre-incubate the kinase and inhibitor for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

    • Stop the kinase reaction and initiate the chromogenic reaction by adding 10 µL of the coupling protease solution.

    • Incubate at 30°C for 30 minutes, or until a sufficient yellow color has developed in the control wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the background absorbance from wells containing no kinase.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Abs_inhibitor - Abs_background) / (Abs_control - Abs_background))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a serine/threonine kinase, a potential target for an inhibitor identified using this assay, plays a key role.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt (Ser/Thr Kinase) pdk1->akt Phosphorylates bad Bad akt->bad Phosphorylates (Inactivates) apoptosis Apoptosis bad->apoptosis Promotes inhibitor Kinase Inhibitor inhibitor->akt Inhibits

Figure 3: Hypothetical signaling pathway involving a target serine/threonine kinase.

Conclusion

The use of the chromogenic substrate this compound in a coupled-enzyme assay provides a potential method for screening inhibitors of serine/threonine kinases. The protocol described herein is a generalized template that requires optimization for any specific kinase of interest. Key parameters for optimization include enzyme and substrate concentrations, as well as incubation times. This assay format is amenable to high-throughput screening and can be a valuable tool in the early stages of drug discovery for kinase targets.

References

Spectrophotometric Determination of Enzyme Kinetics with Suc-AAPK-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the spectrophotometric determination of enzyme kinetics using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA). This substrate is particularly useful for assaying the activity of certain serine proteases. Upon enzymatic cleavage at the lysine residue, the reaction releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by monitoring the absorbance at 405 nm. This allows for a continuous and sensitive measurement of enzyme activity, making it suitable for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

While this compound is a valuable tool, this document will also draw upon data from the closely related and well-characterized substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-AAPF-pNA), with a primary focus on the enzyme chymotrypsin. The principles and protocols outlined are broadly applicable to this compound and other similar chromogenic substrates.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the amide bond between the lysine (or phenylalanine in the case of Suc-AAPF-pNA) residue and the p-nitroaniline moiety of the substrate by a serine protease. The liberated p-nitroaniline results in a measurable increase in absorbance at 405 nm. Under initial velocity conditions, the rate of pNA formation is directly proportional to the enzyme's activity.

Featured Enzyme: Chymotrypsin

Chymotrypsin is a digestive enzyme that functions in the small intestine to break down proteins.[1][2][3] It is a serine protease that preferentially cleaves peptide bonds on the carboxyl side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Chymotrypsin is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is activated by trypsin in the duodenum.[1][2] Beyond its digestive role, chymotrypsin can also be involved in cellular signaling.

Data Presentation

Table 1: Kinetic Parameters for Chymotrypsin with Chromogenic Substrates
SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Enzyme
Suc-AAPF-pNA60Not explicitly foundNot explicitly foundChymotrypsin
N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA)Varies with conditionsVaries with conditionsNot explicitly foundα-Chymotrypsin

Note: Kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The values presented are for illustrative purposes. A K_m of 60 µM has been reported for chymotrypsin with Suc-AAPF-pNA. While specific k_cat values for this substrate were not found in the provided search results, a study on N-glutaryl-L-phenylalanine p-nitroanilide (GPNA) indicated that k_cat and K_m values for chymotrypsin can be significantly influenced by the reaction conditions.[4]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Chymotrypsin

This protocol outlines the steps to determine the K_m and V_max of chymotrypsin using a chromogenic substrate like this compound or Suc-AAPF-pNA.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound or Suc-AAPF-pNA

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (e.g., 10 mM): Dissolve the this compound or Suc-AAPF-pNA substrate in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Immediately before use, dilute the enzyme to the desired final concentration (e.g., 10-50 µg/mL) in the assay buffer.

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

  • Assay Setup:

    • Prepare a series of substrate dilutions in the assay buffer ranging from approximately 0.1 to 10 times the expected K_m.

    • Add a fixed volume of each substrate dilution to the wells of a microplate or to cuvettes.

    • Include a blank control for each substrate concentration containing only the substrate and assay buffer (no enzyme).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution to each well or cuvette.

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the concentration of p-nitroaniline produced per minute using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm).[5]

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

    • For a more accurate determination of K_m and V_max, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]).[6][7] The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.

Mandatory Visualizations

Chymotrypsin Activation and Digestive Cascade

chymotrypsin_activation cluster_pancreas Pancreas cluster_duodenum Duodenum Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase Chymotrypsinogen Chymotrypsinogen Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Trypsin Enteropeptidase Enteropeptidase Proteins Proteins Peptides Peptides Proteins->Peptides Chymotrypsin

Caption: Activation of chymotrypsinogen to chymotrypsin by trypsin in the duodenum.

Experimental Workflow for Enzyme Kinetic Analysis

experimental_workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Substrate_Dilutions Prepare Substrate Dilutions Prepare_Reagents->Substrate_Dilutions Reaction_Setup Set up Reactions in Microplate Substrate_Dilutions->Reaction_Setup Initiate_Reaction Initiate Reaction with Enzyme Reaction_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocities Measure_Absorbance->Data_Analysis Plotting Generate Michaelis-Menten and Lineweaver-Burk Plots Data_Analysis->Plotting Determine_Parameters Determine Km and Vmax Plotting->Determine_Parameters

Caption: Workflow for determining enzyme kinetic parameters using a spectrophotometric assay.

Chymotrypsin Signaling via Protease-Activated Receptor 2 (PAR2)

Recent studies have shown that chymotrypsin can act as a signaling molecule in the gut by activating Protease-Activated Receptors (PARs).[3][8] Specifically, chymotrypsin can cleave and activate PAR2 on intestinal epithelial cells, leading to downstream signaling cascades.[3][8]

par2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation Gq Gq PAR2->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates ERK1_2 ERK1/2 Ca_release->ERK1_2 Activates PKC->ERK1_2 Activates Gene_Expression Altered Gene Expression ERK1_2->Gene_Expression

Caption: Simplified signaling pathway of chymotrypsin-mediated PAR2 activation.

References

Application Notes and Protocols for Inhibitor Profiling Using Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-AAPK-pNA (Nα-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide) is a chromogenic peptide substrate primarily utilized for the kinetic analysis of trypsin and other related serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the lysine residue by a protease releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes this compound an invaluable tool for high-throughput screening of enzyme inhibitors, determination of inhibitor potency (e.g., IC50 values), and for studying enzyme kinetics.

This document provides detailed protocols for using this compound to profile enzyme inhibitors, including methods for determining kinetic parameters and IC50 values.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the this compound substrate by a serine protease, such as trypsin. The enzyme specifically recognizes and cleaves the peptide bond after the lysine residue, liberating the yellow-colored p-nitroaniline (pNA). The reaction progress is monitored by measuring the rate of increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency.

Data Presentation

Table 1: Materials and Reagents
Reagent/MaterialSupplierCatalog No.Storage
This compoundVariouse.g., 108929-39-1 (CAS)-20°C, desiccated
Trypsin (e.g., TPCK-treated)Variouse.g., T1426 (Sigma)-20°C
Assay Buffer (e.g., Tris-HCl)Various-4°C
Calcium Chloride (CaCl2)Various-Room Temperature
Dimethyl Sulfoxide (DMSO)Various-Room Temperature
96-well microplate, clear, flat-bottomVarious-Room Temperature
Microplate reader with 405 nm filterN/A-N/A
Test InhibitorsN/A-As per supplier
Table 2: Typical Assay Conditions for Trypsin Inhibition
ParameterConditionNotes
EnzymeTrypsinFinal concentration to be optimized for linear reaction rate.
SubstrateThis compoundConcentration around the Km value for IC50 determination.
Buffer50 mM Tris-HCl, pH 8.0-
Additive10 mM CaCl2Calcium ions are important for trypsin stability and activity.
Temperature25°C or 37°CShould be kept constant throughout the assay.
Wavelength405 nmTo monitor the release of p-nitroaniline.
Assay Volume100 - 200 µL-
Table 3: Example Data for Inhibitor Profiling (Hypothetical)
Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Note: This is example data and the actual results will vary depending on the inhibitor and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of Trypsin with this compound

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by trypsin.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl2.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the trypsin stock to the desired working concentration in the assay buffer. The optimal final concentration should result in a linear rate of absorbance increase for at least 10 minutes.

2. Assay Procedure:

  • Prepare a series of substrate dilutions in the assay buffer from the stock solution. A typical concentration range would be 0.05 to 2 mM.
  • In a 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
  • Add 50 µL of the assay buffer to each well.
  • Equilibrate the plate to the desired temperature (e.g., 25°C).
  • Initiate the reaction by adding 100 µL of the diluted trypsin solution to each well.
  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

3. Data Analysis:

  • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (Abs = εcl), where ε for pNA is 8800 M⁻¹cm⁻¹.
  • Plot the initial velocity (V₀) against the substrate concentration ([S]).
  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).

Protocol 2: IC50 Determination for a Trypsin Inhibitor

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a test compound against trypsin.

1. Reagent Preparation:

  • Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Stock Solution as described in Protocol 1.
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in DMSO.
  • Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells. Include a control group with buffer instead of inhibitor (for 0% inhibition) and a control with no enzyme (for background).
  • Add 50 µL of the diluted trypsin solution to each well.
  • Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 100 µL of the this compound substrate solution to each well. The final substrate concentration should be approximately equal to the Km value determined in Protocol 1.
  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression software. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions add_inhibitor Add Inhibitor Dilutions reagent_prep->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate Solution pre_incubate->add_substrate read_absorbance Kinetic Read at 405 nm add_substrate->read_absorbance calc_velocity Calculate Initial Velocities read_absorbance->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for IC50 determination.

pancreatic_zymogen_activation trypsinogen Trypsinogen (inactive) trypsin Trypsin (active) trypsinogen->trypsin activates enterokinase Enterokinase (Duodenal Mucosa) enterokinase->trypsinogen cleaves trypsin->trypsinogen auto-activates chymotrypsinogen Chymotrypsinogen trypsin->chymotrypsinogen activates proelastase Proelastase trypsin->proelastase activates procarboxypeptidase Procarboxypeptidase trypsin->procarboxypeptidase activates chymotrypsin Chymotrypsin chymotrypsinogen->chymotrypsin elastase Elastase proelastase->elastase carboxypeptidase Carboxypeptidase procarboxypeptidase->carboxypeptidase

Caption: Pancreatic zymogen activation cascade.

Application Note: Adapting a Chromogenic Assay Using Suc-AAPK-pNA for a Specific Serine Protease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug development. A fundamental aspect of their study involves the characterization of their enzymatic activity and inhibition. Chromogenic assays provide a simple, robust, and continuous method for monitoring enzyme kinetics.[1][2] This document details the adaptation of an assay using the synthetic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) for a specific trypsin-like serine protease.[3]

The principle of this assay relies on the enzymatic cleavage of the amide bond C-terminal to the lysine residue in the this compound substrate. This reaction releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405-410 nm.[4] The rate of pNA release is directly proportional to the activity of the serine protease under investigation.[5] This application note provides a framework for optimizing key reaction parameters—including pH, temperature, and enzyme/substrate concentrations—to ensure reliable and reproducible kinetic analysis.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the chromogenic substrate by the serine protease. The enzyme's active site recognizes and binds to the peptide sequence of the substrate. A serine residue in the enzyme's catalytic triad then performs a nucleophilic attack on the carbonyl group of the peptide bond linking the lysine and the pNA moiety, leading to its cleavage and the release of the yellow-colored pNA.

G Figure 1. Assay Principle cluster_0 Reaction Components cluster_1 Reaction Products cluster_2 Figure 1. Assay Principle Protease Serine Protease (Enzyme) Cleavage Enzymatic Cleavage Protease->Cleavage Substrate This compound (Colorless Substrate) Substrate->Cleavage CleavedPeptide Suc-AAPK (Cleaved Peptide) pNA p-Nitroaniline (pNA) (Yellow Product) Spectrophotometer Measure Absorbance @ 405-410 nm pNA->Spectrophotometer Directly Proportional to Enzyme Activity Cleavage->CleavedPeptide Cleavage->pNA G Figure 2. Assay Adaptation Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) opt_enz 2. Determine Optimal Enzyme Concentration prep->opt_enz check_linear Is initial rate linear? opt_enz->check_linear check_linear->opt_enz No, adjust [E] opt_ph 3. Determine Optimal pH check_linear->opt_ph Yes det_kinetics 4. Determine Kinetic Parameters (Km, Vmax, kcat) opt_ph->det_kinetics inhibition_assay 5. Application: Inhibitor Screening det_kinetics->inhibition_assay data_analysis Data Analysis & Interpretation inhibition_assay->data_analysis G Figure 3. Troubleshooting Logic start Start Kinetic Run check_rate Is the reaction rate too fast or too slow? start->check_rate adjust_enzyme Adjust Enzyme Concentration check_rate->adjust_enzyme Yes check_linearity Is the initial rate linear? check_rate->check_linearity No adjust_enzyme->start substrate_depletion Substrate depletion likely. Reduce incubation time or [Enzyme]. check_linearity->substrate_depletion No check_solubility Does the highest substrate concentration show precipitation? check_linearity->check_solubility Yes substrate_depletion->start adjust_dmso Adjust max % DMSO or use alternative solvent. check_solubility->adjust_dmso Yes proceed Proceed with Data Analysis check_solubility->proceed No adjust_dmso->start

References

Troubleshooting & Optimization

Troubleshooting interference from colored compounds in pNA assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering interference from colored compounds in p-nitroaniline (pNA) based colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is a pNA assay and how does it work?

A pNA assay is a common colorimetric method used to measure the activity of enzymes, particularly proteases.[1][2] The principle involves a synthetic substrate—a peptide or other molecule—covalently linked to p-nitroaniline. This substrate is colorless. When the enzyme of interest cleaves the substrate, it releases free p-nitroaniline (pNA), which has a distinct yellow color and absorbs light maximally around 405-410 nm.[1][3][4] The amount of pNA released, and therefore the intensity of the yellow color, is directly proportional to the enzyme's activity.[2]

pNA_Assay_Principle sub Enzyme-Specific Substrate-pNA (Colorless) pdt Cleaved Substrate + p-Nitroaniline (pNA) (Yellow) sub->pdt Enzymatic Cleavage enzyme Active Enzyme enzyme->sub

Diagram 1: Principle of the pNA colorimetric assay.
Q2: How do colored compounds interfere with pNA assays?

Colored compounds interfere with pNA assays primarily through spectral overlap.[5][6][7] If a test compound is colored and absorbs light in the same wavelength range as pNA (around 405 nm), it will artificially increase the total absorbance reading.[1][2] This leads to an underestimation of enzyme inhibition (a false negative) or an overestimation of enzyme activity.[1] Additionally, compounds that are not fully soluble can form precipitates, which scatter light and cause erroneous absorbance readings.[2]

Spectral_Overlap cluster_0 Absorbance Spectra Absorbance Absorbance Wavelength (nm) Wavelength (nm) pNA pNA Absorbance Compound Interfering Compound origin x_axis origin->x_axis y_axis origin->y_axis 405nm 405 nm tick tick_label tick_label tick->tick_label path_pNA pNA_peak pNA_peak path_pNA->pNA_peak pNA_end pNA_end pNA_peak->pNA_end path_Cmpd Cmpd_peak Cmpd_peak path_Cmpd->Cmpd_peak Cmpd_end Cmpd_end Cmpd_peak->Cmpd_end

Diagram 2: Spectral overlap of a colored compound with pNA.
Q3: My test compound is colored. How can I determine if it's interfering?

To determine if your compound is interfering, you must run proper controls. The key is to measure the absorbance of the test compound in the assay buffer at 405 nm, in the absence of the enzyme.[1]

Control Wells to Prepare:

  • Buffer Blank: Contains only the assay buffer.

  • Compound Control: Contains the assay buffer and your test compound at the desired concentration.

  • Compound + Substrate Control: Contains the buffer, test compound, and the pNA-substrate.

If the "Compound Control" or "Compound + Substrate Control" wells show significant absorbance at 405 nm compared to the buffer blank, your compound is causing interference.[2]

Q4: What is the most common method to correct for interference from a colored compound?

The most common and straightforward method is background subtraction .[8] For each concentration of your test compound, you will run a parallel control well that contains everything except the enzyme.[2]

The absorbance from this "Color Control Well" is then subtracted from the absorbance of the corresponding "Assay Well" (which includes the enzyme).[2]

Corrected Absorbance = (Absorbance of Assay Well) - (Absorbance of Color Control Well)

This corrected value represents the true enzymatic activity.

Well TypeComponentsPurpose
Assay Well Enzyme + Substrate + Test CompoundMeasures total absorbance (pNA + compound color)
Color Control Well Buffer + Substrate + Test CompoundMeasures background absorbance from the compound
Q5: What should I do if my compound's color changes during the assay?

Some compounds may change color upon reacting with assay components or due to changes in pH or redox state.[9] If this occurs, a simple pre-assay background subtraction is insufficient.

Troubleshooting Steps:

  • Incubate Controls: Incubate the "Color Control Well" (Buffer + Substrate + Compound) for the same duration and under the same conditions as the "Assay Well."[2]

  • Monitor Kinetically: If possible, use a kinetic plate reader to monitor the absorbance change over time in both the assay and control wells. The rate of absorbance increase in the control well can be subtracted from the rate in the assay well.

  • Consider Orthogonal Assays: If the color change is significant and unpredictable, a pNA-based assay may not be suitable. An orthogonal assay using a different detection method (e.g., fluorescence, luminescence) should be considered to validate your results.[10][11]

Experimental Protocols

Protocol 1: Performing a pNA Assay with Background Correction

This protocol outlines the steps to measure enzyme activity while correcting for interference from a colored test compound.

Materials:

  • Enzyme solution

  • pNA-substrate solution

  • Assay buffer

  • Colored test compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Prepare Compound Dilutions: Prepare a serial dilution of your colored test compound in the assay buffer at 2x the final desired concentration.

  • Set Up the Plate: Design your plate layout to include wells for the full reaction and the corresponding color controls.

    • For Assay Wells: Add 50 µL of the 2x compound dilution.

    • For Color Control Wells: Add 50 µL of the 2x compound dilution.

  • Initiate the Reaction:

    • To the Assay Wells , add 50 µL of a 2x enzyme/substrate mix (pre-warmed to the assay temperature).

    • To the Color Control Wells , add 50 µL of a 2x substrate/buffer mix (containing no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

  • Measure Absorbance: Read the absorbance of all wells at 405 nm using the microplate reader.

  • Data Analysis:

    • For each compound concentration, subtract the average absorbance of the Color Control replicates from the average absorbance of the Assay Well replicates.

    • The resulting value is the corrected absorbance due to enzymatic activity.

Example Data and Calculation
Compound Conc. (µM)Assay Well (Abs @ 405 nm)Color Control Well (Abs @ 405 nm)Corrected Absorbance
0 (No Compound)0.8500.050 (Buffer Blank)0.800
100.6250.1250.500
250.4800.1800.300
500.3500.2500.100

Troubleshooting Workflow

If you suspect interference, follow this logical progression to identify and correct the issue.

Troubleshooting_Workflow start Is the test compound colored? no_color No: Proceed with standard assay protocol. start->no_color No yes_color Yes: Run controls to check for absorbance at 405 nm. (Compound + Buffer) start->yes_color Yes interference_check Is there significant absorbance at 405 nm? yes_color->interference_check no_interference No: Interference is unlikely. Proceed with standard protocol. interference_check->no_interference No interference Yes: Implement background subtraction control. (Compound + Buffer + Substrate) interference_check->interference Yes color_change_check Does the compound's color change during incubation? interference->color_change_check no_color_change No: Standard background subtraction is sufficient. Calculate Corrected Absorbance. color_change_check->no_color_change No yes_color_change Yes: Use kinetic analysis or consider an orthogonal assay (e.g., fluorescence-based). color_change_check->yes_color_change Yes

Diagram 3: Decision tree for troubleshooting colored compounds.

References

Technical Support Center: Optimizing Substrate Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during enzymatic assays, with a special focus on clarifying the use of chromogenic substrates like Suc-AAPK-pNA and optimizing serine/threonine kinase assays.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is the substrate this compound (Suc-Ala-Ala-Pro-Lys-pNA) designed for?

A1: The substrate this compound, which has the chemical structure Succinyl-Alanine-Alanine-Proline-Lysine-p-nitroanilide, is designed as a chromogenic substrate for serine proteases , not serine/threonine kinases. The key indicator is the p-nitroanilide (pNA) group. Proteases cleave peptide bonds, and in this case, cleavage of the bond next to the pNA moiety releases a yellow-colored compound that can be measured by a spectrophotometer. In contrast, kinases are enzymes that transfer a phosphate group from a donor (like ATP) to a substrate, a reaction that does not cleave the peptide backbone to release pNA.

Q2: Can I use this compound to measure the activity of a serine/threonine kinase?

A2: It is highly unlikely that this compound can be used as a direct substrate to measure the activity of a serine/threonine kinase. Kinase assays typically measure the incorporation of a phosphate group into a peptide or protein substrate, or the depletion of ATP. Since this compound is designed for proteolytic cleavage, it is not a suitable substrate for a phosphorylation reaction. Using this substrate for a kinase assay would likely result in no detectable signal related to kinase activity.

Q3: What are suitable substrates for serine/threonine kinase assays?

A3: Suitable substrates for serine/threonine kinases are peptides or proteins that contain serine or threonine residues within a specific consensus sequence that the kinase recognizes. Many commercially available kinase assay kits use synthetic peptides designed for specific kinases. These assays often rely on methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence to detect phosphorylation. Common generic substrates for some serine/threonine kinases include Kemptide and Syntide-2.[1]

Q4: How do I optimize the substrate concentration for my kinase assay?

A4: To optimize the substrate concentration for a kinase assay, you should perform a substrate titration experiment. This involves keeping the enzyme and ATP concentrations constant while varying the substrate concentration. The optimal substrate concentration is typically the lowest concentration that provides the largest dynamic range in the linear portion of the titration curve.[2] For many kinase assays, a starting point for substrate concentration is often at or near the Michaelis constant (Km) value for the specific kinase-substrate pair.

Q5: What are the key differences between a serine protease and a serine/threonine kinase?

A5: Serine proteases and serine/threonine kinases are both enzymes, but they catalyze fundamentally different reactions.

FeatureSerine ProteaseSerine/Threonine Kinase
Function Catalyzes the cleavage (hydrolysis) of peptide bonds in proteins.Catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of serine or threonine residues in proteins.
Reaction ProteolysisPhosphorylation
Cofactor Often none requiredATP and Mg2+
Assay Principle Measures the appearance of a cleavage product (e.g., colored or fluorescent molecule).Measures the incorporation of phosphate into a substrate or the depletion of ATP.

Troubleshooting Guides

Issue 1: No or Low Signal in a Kinase Assay
Possible Cause Troubleshooting Steps
Incorrect Substrate Ensure you are using a substrate designed for your specific kinase (a peptide or protein that can be phosphorylated). Substrates like this compound are for proteases and will not work.
Inactive Enzyme Verify the activity of your kinase with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Suboptimal ATP Concentration Titrate the ATP concentration. For competitive inhibitor screening, an ATP concentration near the Km is often used.[3]
Incorrect Buffer Conditions Optimize the pH, salt concentration, and divalent cation (e.g., Mg2+) concentration in your assay buffer.
Expired or Improperly Stored Reagents Check the expiration dates of all reagents and ensure they have been stored under the recommended conditions.[4]
Issue 2: High Background Signal in a Colorimetric Assay
Possible Cause Troubleshooting Steps
Substrate Instability The chromogenic substrate may be unstable and undergoing auto-hydrolysis. Run a no-enzyme control to assess substrate stability over time. Consider lowering the substrate concentration or incubation time.
Contaminated Reagents Use high-purity reagents.[4] Ensure buffers and water are free of contaminating enzymes or particles.
Non-specific Binding If using a plate-based assay, ensure proper blocking of the wells to prevent non-specific binding of assay components.
Sample Interference Components in your sample may interfere with the assay. Run a sample blank (sample without enzyme) to determine the extent of interference.
Incorrect Wavelength Ensure your plate reader is set to the correct wavelength for detecting the chromophore (e.g., 405-410 nm for p-nitroanilide).

Experimental Protocols

Protocol 1: General Procedure for Optimizing Substrate Concentration in a Generic Colorimetric Kinase Assay

This protocol outlines a general workflow for a coupled colorimetric kinase assay where the production of ADP is linked to a color change.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your peptide substrate in an appropriate solvent (e.g., water or DMSO).

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Prepare a stock solution of ATP.

    • Prepare the coupling enzymes and chromogenic substrate as per the assay kit instructions.

  • Substrate Titration:

    • In a 96-well plate, perform a serial dilution of the peptide substrate to create a range of concentrations (e.g., 0 to 200 µM).

    • Add a fixed, optimal concentration of the kinase to each well.

    • Add a fixed, optimal concentration of ATP to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding EDTA or as instructed by the kit manufacturer.

    • Add the detection reagents (coupling enzymes and chromogenic substrate).

    • Incubate for the recommended time to allow for color development.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-substrate control from all other readings.

    • Plot the absorbance versus the substrate concentration.

    • The optimal substrate concentration is the lowest concentration that gives the maximal or near-maximal signal in the linear range of the curve.

Protocol 2: General Procedure for a Serine Protease Assay using this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare a protease reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • Prepare your serine protease solution in the reaction buffer.

  • Enzyme Assay:

    • To a 96-well plate, add the reaction buffer.

    • Add the this compound substrate to a final concentration typically in the range of 100-500 µM.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the serine protease to the wells.

    • Immediately measure the absorbance at 405-410 nm in a kinetic mode for 10-30 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of p-nitroanilide release by determining the change in absorbance over time (ΔOD/min).

    • The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroanilide.

Data Presentation

Table 1: Troubleshooting Summary for Kinase Assays
IssuePotential CauseRecommended Action
Low Signal-to-Noise Ratio Suboptimal enzyme or substrate concentrationTitrate both enzyme and substrate to find the optimal concentrations that provide a robust signal.
Short incubation timePerform a time-course experiment to determine the linear range of the reaction.
High Well-to-Well Variability Inaccurate pipettingUse calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.[4]
Temperature gradients across the plateEnsure the plate is uniformly equilibrated to the reaction temperature.
False Positives in Inhibitor Screening Compound interference with the assay signalTest for compound autofluorescence or absorbance at the assay wavelength.
Promiscuous inhibitors/aggregatorsRe-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock titrate_substrate Perform Substrate Titration in 96-well Plate prep_substrate->titrate_substrate prep_enzyme Prepare Enzyme Stock add_enzyme Add Fixed Concentration of Kinase prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer prep_buffer->titrate_substrate prep_atp Prepare ATP Stock add_atp Initiate Reaction with ATP prep_atp->add_atp titrate_substrate->add_enzyme add_enzyme->add_atp incubate Incubate at Optimal Temperature add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Absorbance/Fluorescence add_detection->read_plate plot_data Plot Signal vs. Substrate Concentration read_plate->plot_data determine_optimal Determine Optimal Substrate Concentration plot_data->determine_optimal

Caption: Workflow for optimizing substrate concentration in a kinase assay.

signaling_pathway_distinction cluster_protease Serine Protease Pathway cluster_kinase Serine/Threonine Kinase Pathway Protease Serine Protease Substrate_P This compound Protease->Substrate_P binds Product_P1 Cleaved Peptide Substrate_P->Product_P1 cleaved to Product_P2 p-Nitroanilide (Yellow) Substrate_P->Product_P2 releases Kinase Serine/Threonine Kinase Substrate_K Peptide Substrate (with Ser/Thr) Kinase->Substrate_K binds ATP ATP Kinase->ATP binds Product_K Phosphorylated Peptide Substrate_K->Product_K phosphorylated to ADP ADP ATP->ADP converted to

Caption: Distinction between serine protease and serine/threonine kinase mechanisms.

References

Effect of pH and buffer composition on Suc-AAPK-pNA assay performance.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suc-AAPK-pNA (Succinyl-Ala-Ala-Pro-Lys-p-Nitroanilide) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing assay performance and troubleshooting common issues related to pH and buffer composition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: The optimal pH for a given serine protease should be experimentally determined. However, most serine proteases that cleave this type of substrate exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.4 and 9.0.[1] Operating outside the optimal pH range can lead to reduced enzyme activity or even irreversible denaturation.

Q2: Which buffer should I choose for my assay?

A2: Tris-HCl is a commonly used buffer for serine protease assays in the optimal pH range of 7.3-9.3.[1] Other buffers such as Potassium Phosphate or Sodium Acetate can also be used, but it is crucial to verify their compatibility with your specific enzyme.[1] The choice of buffer can influence enzyme activity, so consistency is key when comparing results.

Q3: How does buffer concentration affect the assay?

A3: A buffer concentration of 0.05 M to 0.1 M is generally recommended for Tris buffers.[1] It is important to ensure the buffer has enough capacity to maintain the pH throughout the experiment, especially if the reaction produces or consumes protons.

Q4: Can the ionic strength of the buffer impact my results?

A4: Yes, ionic strength can significantly affect enzyme activity. The effect is enzyme-dependent, but moderate ionic strengths (e.g., achieved by adding 50-150 mM NaCl) are often used to maintain the enzyme's native conformation.[1] Both very low and very high ionic strengths can alter the enzyme's structure and activity.[1][2] It is also important to note that the absorbance of the p-nitroaniline (pNA) product can be influenced by ionic strength.[1]

Q5: My substrate solution is not dissolving properly. What should I do?

A5: this compound can have limited solubility in aqueous solutions. It is common practice to first dissolve the substrate in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically ≤1%) as it may affect enzyme activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low signal (low absorbance reading) Incorrect pH: The buffer pH is outside the optimal range for the enzyme, leading to low or no activity.Determine the optimal pH for your enzyme by testing a range of pH values. Ensure the pH of your buffer is correctly measured and adjusted at the assay temperature.
Inappropriate Buffer Composition: Components in the buffer may be inhibiting the enzyme.Test alternative buffer systems (e.g., Tris-HCl, HEPES, Phosphate). Review the literature for your specific enzyme to check for known inhibitory buffer components.
Low Ionic Strength: Insufficient ionic strength may lead to enzyme instability or aggregation.Increase the ionic strength of the buffer by adding a neutral salt like NaCl (e.g., 50-150 mM) and observe the effect on activity.[1][2]
Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling.Prepare a fresh substrate stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier.[3] Protect from light and moisture.
High background signal (high absorbance in the absence of enzyme) Spontaneous Substrate Hydrolysis: The substrate is hydrolyzing non-enzymatically. This can be exacerbated by high pH and temperature.Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. If high, consider lowering the assay pH or temperature. Prepare the substrate solution fresh for each experiment.
Contaminated Reagents: Buffer or other reagents may be contaminated with a protease.Use high-purity reagents and sterile, nuclease-free water. Autoclave buffers where possible.
Inconsistent or non-reproducible results Fluctuating pH: The buffer capacity is insufficient to maintain a stable pH during the reaction.Use a higher concentration of the buffer (e.g., 0.1 M) or choose a buffer with a pKa closer to the assay pH.
Variable Ionic Strength: Inconsistent preparation of buffers leads to variations in ionic strength between experiments.Prepare a large batch of buffer to be used for a series of experiments. When comparing different pH values, adjust the ionic strength with a neutral salt to keep it constant.[2]
Temperature Fluctuations: Inconsistent incubation temperatures affect the rate of the enzymatic reaction.Ensure all assay components are pre-incubated at the desired temperature. Use a temperature-controlled plate reader or water bath.

Experimental Protocols

Protocol 1: Determining the Optimal pH for the this compound Assay

This protocol outlines the steps to identify the optimal pH for your serine protease using the this compound substrate.

Materials:

  • Serine protease of interest

  • This compound substrate

  • A series of buffers with different pH values (e.g., Sodium Acetate for pH 4-5.5, Potassium Phosphate for pH 6-7.5, Tris-HCl for pH 7.5-9)

  • DMSO for dissolving the substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of assay buffers at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0). If necessary, adjust the ionic strength of all buffers to be constant by adding NaCl.

  • Prepare the working substrate solution by diluting the 10 mM stock into each of the different pH buffers to a final concentration of 1 mM.

  • Prepare the enzyme solution by diluting the enzyme to the desired concentration in each of the respective pH buffers. Keep the enzyme on ice.

  • Set up the assay plate:

    • Blank wells: Add 180 µL of the working substrate solution for each pH to be tested.

    • Enzyme wells: Add 180 µL of the working substrate solution for each pH to be tested.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the corresponding pH buffer to the blank wells and 20 µL of the enzyme solution to the enzyme wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate the initial reaction rate (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time plot.

  • Plot the initial rate (V₀) as a function of pH to determine the optimal pH for the enzyme.

Protocol 2: Evaluating the Effect of Buffer Composition and Ionic Strength

This protocol is designed to assess the impact of different buffer types and ionic strengths on enzyme activity.

Materials:

  • Serine protease of interest

  • This compound substrate

  • Different buffer systems at the predetermined optimal pH (e.g., Tris-HCl, HEPES, Potassium Phosphate)

  • Stock solution of NaCl (e.g., 5 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare different assay buffers (e.g., 50 mM Tris-HCl, 50 mM HEPES, 50 mM Potassium Phosphate) all adjusted to the optimal pH of the enzyme.

  • For the ionic strength experiment, prepare the optimal buffer (e.g., 50 mM Tris-HCl, pH 8.0) with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Prepare working substrate solutions by diluting the stock substrate into each of the different buffer preparations.

  • Prepare enzyme solutions by diluting the enzyme in each of the respective buffer preparations.

  • Set up the assay plate as described in Protocol 1, with appropriate blanks and enzyme wells for each buffer condition.

  • Follow steps 6-9 from Protocol 1 to initiate the reaction, measure absorbance, and calculate the initial reaction rates.

  • Compare the initial rates obtained in the different buffers and at various ionic strengths to determine the optimal buffer composition.

Visualizations

Assay_Workflow Reagent_Prep Prepare Buffers (Varying pH/Ionic Strength) Substrate_Prep Prepare Substrate Stock (this compound in DMSO) Plate_Setup Set up 96-well Plate (Blanks & Samples) Reagent_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Dilution Incubation Pre-incubate at Desired Temperature Reaction_Start Initiate Reaction (Add Enzyme) Measurement Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Measurement Rate_Calc Calculate Initial Rate (V₀) Plotting Plot V₀ vs. Condition (pH or Ionic Strength)

Caption: Experimental workflow for optimizing this compound assay conditions.

Troubleshooting_Logic node_sol node_sol node_cause node_cause Start Low or No Signal? pH_Check Is pH Optimal? Start->pH_Check Buffer_Check Buffer Inhibitory? pH_Check->Buffer_Check No node_sol_ph Optimize pH pH_Check->node_sol_ph Yes Ionic_Check Ionic Strength Adequate? Buffer_Check->Ionic_Check No node_sol_buffer Change Buffer System Buffer_Check->node_sol_buffer Yes node_cause_other Other issues: - Substrate degradation - Inactive enzyme - Incorrect wavelength Ionic_Check->node_cause_other Yes node_sol_ionic Adjust Ionic Strength (e.g., add NaCl) Ionic_Check->node_sol_ionic No

Caption: Troubleshooting logic for low signal in the this compound assay.

References

How to address Suc-AAPK-pNA solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

1. Why is my this compound not dissolving?

Solubility issues with peptide-based substrates like this compound are a common challenge. Several factors can contribute to poor solubility:

  • Inappropriate Solvent: this compound, like many peptide p-nitroanilides, has limited solubility in aqueous solutions alone. Organic solvents are typically required to prepare stock solutions.

  • Solvent Quality: The presence of moisture in organic solvents like DMSO can significantly reduce the solubility of the substrate. It is crucial to use anhydrous (dry) solvents.

  • Low Temperature: While refrigeration is necessary for long-term storage of the solid compound, dissolving it at low temperatures can be difficult.

  • pH of the Buffer: The pH of the aqueous buffer used for the final assay solution can influence the solubility of the peptide.

2. What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions of this compound and similar chromogenic substrates.[1][2] For working solutions, the DMSO or DMF stock is typically diluted into an appropriate aqueous buffer.

3. I've dissolved the this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

This is a frequent issue and can be addressed with the following strategies:

  • Decrease the Final Concentration: The final concentration of this compound in the assay may be too high for its solubility in the final buffer composition. Try lowering the substrate concentration.

  • Optimize the DMSO/DMF Concentration: The final concentration of the organic solvent in your assay should be kept as low as possible to avoid affecting enzyme activity, but a certain percentage may be necessary to maintain substrate solubility. A final concentration of 1-5% DMSO is often a good starting point.

  • Gentle Warming: Briefly warming the buffer to 37°C before adding the substrate stock solution can sometimes help. However, be cautious not to overheat, as this could degrade the substrate or other reaction components.

  • Sonication: Brief sonication of the final solution can help to break up small precipitates and improve dissolution.

  • pH Adjustment: Ensure the pH of your final assay buffer is optimal for both enzyme activity and substrate solubility.

4. Can I use water to dissolve this compound?

Directly dissolving this compound in water is generally not recommended due to its limited solubility. A concentrated stock solution in an appropriate organic solvent should be prepared first.

5. How should I store my this compound stock solution?

Stock solutions of this compound in an organic solvent like DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.

Data Presentation

Solubility of Similar p-Nitroanilide Substrates
Substrate NameSolventSolubilityReference
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideDMF5 mg/mL[2]
(Suc-AAPF-pNA)DMSO5 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
N-Succinyl-Ala-Ala-Ala-p-nitroanilideDMF25 mg/mL[1]
(Suc-AAA-pNA)DMSOup to 200 mM (reported)[1]

Experimental Protocols

General Protocol for a Chymotrypsin Activity Assay using a p-Nitroanilide Substrate

This protocol is adapted from established methods for assaying chymotrypsin and similar proteases using chromogenic p-nitroanilide substrates and can be used as a starting point for experiments with this compound.

I. Materials and Reagents

  • This compound

  • Anhydrous DMSO or DMF

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Chymotrypsin or other target protease

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

II. Preparation of Solutions

  • Substrate Stock Solution (e.g., 10 mM):

    • Carefully weigh the required amount of this compound.

    • Dissolve in anhydrous DMSO to the desired concentration. For example, for a 10 mM stock solution of a substrate with a molecular weight of 600 g/mol , dissolve 6 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store in aliquots at -20°C.

  • Enzyme Working Solution:

    • Prepare a working solution of your enzyme in the assay buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course. This may require some initial optimization experiments.

III. Assay Procedure

  • Set up the reaction plate:

    • Add the desired volume of assay buffer to each well of a 96-well plate.

    • Add the substrate stock solution to each well to achieve the desired final concentration (e.g., for a 100 µM final concentration in a 200 µL reaction volume, add 2 µL of a 10 mM stock solution). Mix gently.

    • Include appropriate controls (e.g., no enzyme, no substrate).

  • Pre-incubate:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the reaction:

    • Add the enzyme working solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader.

  • Measure Absorbance:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

IV. Data Analysis

  • Plot the absorbance at 405 nm versus time for each reaction.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

  • The rate of p-nitroaniline (pNA) production can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_solvent Is the correct solvent being used? (e.g., anhydrous DMSO or DMF) start->check_solvent use_correct_solvent Use anhydrous DMSO or DMF for stock solution. check_solvent->use_correct_solvent No check_dissolution_method Is the dissolution method optimal? check_solvent->check_dissolution_method Yes use_correct_solvent->check_dissolution_method optimize_dissolution Try gentle warming (37°C) or brief sonication. check_dissolution_method->optimize_dissolution No check_precipitation Does precipitation occur upon dilution in aqueous buffer? check_dissolution_method->check_precipitation Yes optimize_dissolution->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes end_success Solubility Issue Resolved check_precipitation->end_success No lower_concentration Lower final substrate concentration. troubleshoot_precipitation->lower_concentration optimize_cosolvent Optimize final co-solvent percentage (e.g., 1-5% DMSO). troubleshoot_precipitation->optimize_cosolvent adjust_ph Adjust buffer pH. troubleshoot_precipitation->adjust_ph lower_concentration->end_success optimize_cosolvent->end_success adjust_ph->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow prep_solutions Prepare Solutions (Substrate Stock, Enzyme, Buffer) setup_plate Set up 96-well Plate (Buffer + Substrate) prep_solutions->setup_plate pre_incubate Pre-incubate at Reaction Temperature setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Initial Velocity) measure_absorbance->data_analysis end Determine Enzyme Activity data_analysis->end

Caption: General experimental workflow for an enzyme assay using this compound.

References

Reducing signal variability in chromogenic kinase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal variability in chromogenic kinase assays.

Troubleshooting Guides

High signal variability can obscure genuine results and lead to misinterpretation of data. The following guides address common sources of variability in a question-and-answer format.

Issue 1: High Well-to-Well Variability (High Coefficient of Variation - %CV)

Q1: My replicate wells show a high degree of variability (%CV > 15%). What are the likely causes and how can I fix this?

High coefficient of variation (CV) is a common issue that can arise from several factors, primarily related to inconsistencies in liquid handling and plate environment. Generally, an intra-assay %CV should be less than 10%, while an inter-assay %CV of less than 15% is considered acceptable.[1][2]

A1: Common causes and solutions for high %CV include:

  • Pipetting Inaccuracy: Inconsistent liquid handling is a primary source of variability.[1][3]

    • Technique: Ensure consistent rhythm and speed when pipetting across all wells. Avoid introducing bubbles by dispensing liquid against the well wall.[4] For viscous samples, consider using reverse pipetting.[5]

    • Pre-wetting: Aspirate and dispense the liquid back into the reservoir three times before dispensing into the plate wells. This increases humidity within the tip and can improve accuracy by up to 2%.[5][6]

    • Automation: Where possible, use automated liquid handlers to minimize manual pipetting errors.[3][4][7][8] Automated systems can achieve a precision of less than 10% CV at 1 µL.[4]

  • Plate Edge Effects: Wells on the perimeter of the microplate are more susceptible to temperature fluctuations and evaporation, leading to "edge effects."[9][10][11][12][13]

    • Mitigation: To minimize this, you can fill the outer wells with sterile water or buffer to create a humidity barrier.[10] Alternatively, avoid using the outermost wells for data collection.[9] Using a low-evaporation lid or sealing tape can also significantly reduce evaporation.[9][12][13]

  • Inadequate Reagent Mixing: Failure to properly mix reagents before and after addition to the plate can create concentration gradients. Ensure all solutions are homogenous before pipetting and gently mix the plate on a shaker after reagent addition.

  • Temperature Gradients: Inconsistent temperatures across the plate can alter enzyme kinetics.[14] Allow all reagents and the plate to equilibrate to room temperature before starting the assay.[14] Using a properly calibrated incubator is also crucial.

Issue 2: Inconsistent IC50 Values Between Experiments

Q2: I am observing significant shifts in the IC50 values for my control inhibitor across different assay runs. What could be causing this?

Shifts in IC50 values indicate a lack of reproducibility between experiments. This is often due to variations in critical reagent concentrations or enzyme activity.

A2: Key factors affecting IC50 reproducibility are:

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration. A consistent ATP concentration, ideally at or below the Michaelis-Menten constant (Km) for the kinase, should be used.

  • Enzyme Activity: The specific activity of the kinase can differ between batches or due to storage conditions. Always run a control compound on every plate to monitor for shifts in enzyme activity.

  • DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), the solvent for many inhibitors, should be kept constant across all wells. High concentrations of DMSO can affect enzyme activity.[15] While some assays tolerate up to 10% DMSO with minimal effect on signal, it is crucial to maintain a consistent concentration.[16][17]

  • Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity.[18]

Issue 3: High Background Signal

Q3: My "no enzyme" control wells are showing a high signal. What are the potential causes and solutions?

A high background signal can mask the true signal from the kinase reaction and reduce the assay window.

A3: Sources of high background and their troubleshooting steps include:

  • Substrate Instability or Impurity: The substrate may be inherently unstable or contaminated, leading to a signal in the absence of kinase activity. Test a new batch of substrate to see if the problem persists.

  • Reagent Contamination: One of the buffer components or detection reagents may be contaminated. Prepare fresh reagents to rule out this possibility.

  • Plate Autofluorescence: The microplate itself may exhibit fluorescence at the detection wavelength. To check for this, measure the signal in a well containing only buffer and the detection reagent.

Data Presentation: Impact of Key Variables on Assay Precision

The following tables summarize quantitative data on how different experimental factors can influence assay variability, typically measured by the Coefficient of Variation (%CV). Lower %CV values indicate higher precision.

Pipetting TechniqueTypical %CVNotes
Manual Pipetting (Standard) 1.0% - 3.6%Variability is highly dependent on operator skill.[5]
Manual Pipetting (Reverse) ~1.4%Can be more precise for viscous or volatile liquids.[5]
Automated Pipetting < 1.0% - 2.0%Significantly improves precision, especially for low volumes.[4][19]
Manual (No Pre-wetting) Up to 7% inaccuracyPre-wetting tips is critical for accuracy.[5]
Manual (With Pre-wetting) Up to 2% inaccuracyImproves accuracy by minimizing evaporation within the tip.[5]
Plate Condition%CV (All Wells)%CV (Inner Wells Only)Notes
No Edge Effect Control 25%10%Significant variability is introduced by the outer wells.[11]
With Edge Effect Control Lowered Average CVLowered Average CVResting the plate at room temperature before incubation allows for more even cell distribution and reduces the edge effect.[11]
DMSO ConcentrationEffect on SignalZ' FactorNotes
0% Baseline~0.6A robust assay can be achieved without DMSO.
2% Minimal Change>0.7Signal-to-noise and Z' factor can be optimal at low DMSO concentrations.
5% Minimal Change>0.7
10% ~10% Signal Decrease~0.65Higher concentrations may start to inhibit the enzyme or interfere with the assay.[16]

Experimental Protocols

1. General Chromogenic Kinase Assay Protocol (using pNPP as substrate)

This protocol outlines a basic endpoint assay.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 2X kinase solution in Assay Buffer.

    • Prepare a 4X substrate/ATP solution (e.g., 4 mM p-Nitrophenyl Phosphate (pNPP) and 400 µM ATP) in Assay Buffer.

    • Prepare a Stop Solution (e.g., 100 mM EDTA or 0.5 M NaOH).

  • Assay Procedure:

    • Add 25 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of inhibitor dilutions or vehicle (e.g., DMSO) to the appropriate wells.

    • Add 25 µL of the 2X kinase solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to all wells.

    • Read the absorbance at 405 nm using a microplate reader.

2. Preparation of Substrate Stock Solution

  • Weigh out the required amount of substrate powder (e.g., pNPP).

  • Dissolve the powder in an appropriate solvent (e.g., deionized water or Assay Buffer) to a high concentration (e.g., 100 mM).

  • Vortex gently until the substrate is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

3. Serial Dilution of an Inhibitor for IC50 Determination

  • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

  • Create a top concentration for the dilution series (e.g., 100 µM) by diluting the 10 mM stock 1:100 in Assay Buffer.

  • Set up a series of tubes or a dilution plate with Assay Buffer containing the same percentage of DMSO as the top concentration.

  • Perform a 3-fold serial dilution by transferring a portion of the higher concentration into the next tube/well with buffer, mixing well at each step. Repeat for a 10-point dilution curve.

Visualizations

kinase_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified kinase signaling cascade.

experimental_workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup (Add buffer, inhibitor/vehicle) Reagent_Prep->Plate_Setup Enzyme_Addition Add Kinase Solution Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate Enzyme_Addition->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate/ATP Mix) Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Read_Plate Read Absorbance at 405 nm Stop_Reaction->Read_Plate Data_Analysis Data Analysis (%CV, IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a chromogenic kinase assay.

troubleshooting_guide High_Variability High Signal Variability? High_CV High %CV in Replicates? High_Variability->High_CV Yes Inconsistent_IC50 Inconsistent IC50? High_Variability->Inconsistent_IC50 Yes High_Background High Background Signal? High_Variability->High_Background Yes Check_Pipetting Review Pipetting Technique - Pre-wet tips - Consistent speed - Reverse pipetting for viscous liquids High_CV->Check_Pipetting Check_Plate_Effects Mitigate Edge Effects - Use outer wells for buffer - Use sealing tape High_CV->Check_Plate_Effects Check_Mixing Ensure Thorough Reagent Mixing High_CV->Check_Mixing Check_ATP_Conc Verify ATP Concentration (Use at or near Km) Inconsistent_IC50->Check_ATP_Conc Check_Enzyme_Activity Check Enzyme Activity & Storage - Aliquot enzyme - Avoid multiple freeze-thaws Inconsistent_IC50->Check_Enzyme_Activity Check_DMSO_Conc Maintain Consistent DMSO Concentration Inconsistent_IC50->Check_DMSO_Conc Check_Substrate Test New Substrate Batch High_Background->Check_Substrate Check_Reagents Prepare Fresh Reagents High_Background->Check_Reagents

Caption: Troubleshooting decision tree for assay variability.

Frequently Asked Questions (FAQs)

Q: What is an acceptable Z'-factor for a kinase assay? A: A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for high-throughput screening. An assay with a Z'-factor below 0.5 may not be reliable for distinguishing hits from noise.

Q: How long should I incubate my kinase reaction? A: The optimal incubation time depends on the specific activity of your kinase. You should perform a time-course experiment to determine the linear range of the reaction, where the product formation is proportional to time. For many assays, an incubation time of 40-60 minutes is sufficient.[14]

Q: Can I use a different buffer system than the one recommended? A: While you can optimize the buffer system, it is important to ensure the pH is maintained within the optimal range for your kinase (typically pH 7-8).[14] Additionally, be aware that detergents, salts, and cofactors can all impact enzyme activity.

Q: My inhibitor is not very soluble. How can I address this without affecting the assay? A: While DMSO is a common solvent, high concentrations can inhibit kinase activity.[15] It is recommended to keep the final DMSO concentration as low as possible (ideally ≤1%) and consistent across all wells. If solubility remains an issue, you may need to explore other solvents or formulation strategies, but these must be validated for their effect on the assay.

Q: Does the purity of the kinase enzyme matter? A: Yes, highly pure kinase preparations are critical. Contaminating kinases can lead to false positives or an overestimation of the activity of the kinase of interest.

References

Technical Support Center: Interpreting Non-linear Reaction Kinetics with Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-AAPK-pNA (Succinyl-Ala-Ala-Pro-Lys-p-Nitroanilide). This resource addresses common issues encountered during enzymatic assays, with a focus on interpreting non-linear reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chromogenic substrate used to assay the activity of certain proteases, particularly those with chymotrypsin-like specificity.[1] Upon enzymatic cleavage after the lysine residue, p-nitroaniline (pNA) is released, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. This allows for the determination of enzyme kinetic parameters.[2]

Q2: My reaction progress curve is not linear. What are the common causes?

Non-linear progress curves are a common observation in enzyme kinetics and can arise from several factors:

  • Burst Kinetics: This is characterized by a rapid initial "burst" of product formation followed by a slower, steady-state rate. This is often due to a fast initial acylation of the enzyme followed by a slower, rate-limiting deacylation step.

  • Substrate Depletion: If the enzyme concentration is too high or the reaction proceeds for too long, a significant portion of the substrate is consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The released p-nitroaniline or the peptide fragment may inhibit the enzyme, causing the reaction to slow down over time.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like pH, temperature, or the presence of inhibitors.

  • Reagent Issues: Problems with the substrate (e.g., precipitation, degradation) or enzyme (e.g., improper storage, aggregation) can lead to non-linear kinetics.

Q3: What is "burst kinetics" and how do I interpret it in my this compound assay?

Burst kinetics, also known as pre-steady-state kinetics, is a biphasic reaction profile with a rapid initial product release followed by a slower, constant rate.[3] This phenomenon is characteristic of enzymes that operate via a "ping-pong" mechanism, such as chymotrypsin, where a covalent intermediate is formed.[3]

  • Interpretation: The initial burst represents the rapid acylation of the enzyme, where the Suc-AAPK portion of the substrate is covalently attached to the enzyme's active site, releasing the first product, p-nitroaniline. The subsequent slower, linear phase represents the rate-limiting deacylation step, where the acyl-enzyme intermediate is hydrolyzed to release the peptide fragment and regenerate the free enzyme. The amplitude of the burst can be used to determine the concentration of active enzyme.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: The reaction shows a rapid initial rate that quickly plateaus.
Possible Cause Troubleshooting Steps
Substrate Depletion 1. Decrease Enzyme Concentration: Reduce the amount of enzyme in the reaction to ensure that less than 10-15% of the substrate is consumed during the assay. 2. Increase Substrate Concentration: Use a higher initial concentration of this compound, ensuring it remains below the limit of substrate inhibition. 3. Reduce Assay Time: Collect data for a shorter duration, focusing on the initial linear phase of the reaction.
Enzyme Instability 1. Optimize Buffer Conditions: Ensure the pH and ionic strength of the assay buffer are optimal for the enzyme's stability and activity. 2. Check Temperature: Maintain a constant and optimal temperature throughout the experiment. 3. Add Stabilizers: Consider adding stabilizing agents like glycerol or BSA if compatible with your enzyme and assay.
Substrate Precipitation 1. Check Substrate Solubility: Ensure the this compound is fully dissolved in the assay buffer. The substrate may have limited solubility in aqueous solutions. Using a small amount of an organic solvent like DMSO (typically <1-5%) to prepare a concentrated stock solution can help.[1] 2. Filter Substrate Solution: If precipitation is suspected, filter the substrate solution before use.
Problem 2: The reaction progress curve is biphasic, showing a "burst" followed by a slower linear rate.
Possible Cause Troubleshooting Steps & Interpretation
Burst Kinetics (Pre-steady-state) 1. Data Analysis: To determine the steady-state rate, use the linear portion of the curve after the initial burst. The slope of this line represents the turnover rate (kcat). 2. Determine Active Enzyme Concentration: Extrapolate the steady-state linear phase back to time zero. The y-intercept of this extrapolation gives the amplitude of the burst, which corresponds to the concentration of active enzyme in your sample. 3. Vary Substrate Concentration: To confirm this is burst kinetics, perform the assay at different substrate concentrations. The amplitude of the burst should be independent of the substrate concentration, while the rate of the burst phase may increase with substrate concentration.
Problem 3: The reaction rate continuously decreases over time, with no clear linear phase.
Possible Cause Troubleshooting Steps
Product Inhibition 1. Analyze Initial Rates: Use only the very initial data points to calculate the reaction velocity before significant product accumulation occurs. 2. Dilute the Enzyme: A lower enzyme concentration will result in slower product formation, potentially mitigating the inhibitory effect. 3. Test for Product Inhibition: Add varying concentrations of p-nitroaniline or the succinylated peptide to the reaction at the start to see if it inhibits the enzyme.
Photobleaching of pNA 1. Minimize Light Exposure: Protect the reaction plate from excessive light exposure, especially if reading kinetically over a long period. 2. Check Spectrophotometer Settings: Ensure the settings on your plate reader are appropriate and that the lamp is not causing degradation of the product.

Experimental Protocols

Standard Protocol for Chymotrypsin Activity Assay using this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific enzyme and experimental goals.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Enzyme Solution (e.g., Chymotrypsin): Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired final concentration in the assay buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store at -20°C in aliquots.[1]

  • p-Nitroaniline (pNA) Standard Solution: Prepare a stock solution of pNA in the assay buffer to create a standard curve for converting absorbance values to product concentration.

2. Assay Procedure (96-well plate format):

  • Prepare pNA Standard Curve: Add known concentrations of the pNA standard solution to wells of a 96-well plate.

  • Prepare Reaction Wells: In separate wells, add the assay buffer and the desired volume of the this compound working solution.

  • Equilibrate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader, taking readings every 30-60 seconds for 10-30 minutes.

3. Data Analysis:

  • Use the pNA standard curve to convert the change in absorbance per minute (ΔA/min) to the rate of product formation (µM/min).

  • Plot the initial reaction velocity (V₀) against the substrate concentration.

  • If the data follows Michaelis-Menten kinetics, fit the data to the Michaelis-Menten equation to determine Vmax and Km. If burst kinetics are observed, analyze the pre-steady-state and steady-state phases separately.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer D Add Buffer and Substrate to Plate A->D B Prepare Enzyme Stock F Initiate Reaction with Enzyme B->F C Prepare Substrate Stock (this compound in DMSO) C->D E Pre-incubate at Assay Temperature D->E E->F G Monitor Absorbance at 405 nm (Kinetic Read) F->G H Calculate Initial Velocities G->H I Plot Velocity vs. Substrate Concentration H->I J Determine Kinetic Parameters (Km, Vmax) I->J Burst_Kinetics_Pathway cluster_acylation Acylation (Fast) cluster_deacylation Deacylation (Slow) E Free Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES k1 P2 Suc-AAPK Released E->P2 S Substrate (this compound) S->ES ES->E k-1 EA Acyl-Enzyme Intermediate (E-A) ES->EA k2 (fast, 'Burst') ES->EA EA->E k3 (slow, rate-limiting) EA->E P1 p-Nitroaniline Released EA->P1 H2O Water Troubleshooting_Logic node_sol Investigate further: - Reagent stability - Assay conditions start Non-Linear Progress Curve? is_burst Biphasic (Burst)? start->is_burst is_plateau Rapid Plateau? is_burst->is_plateau No sol_burst Analyze Pre-steady-state and Steady-state Phases is_burst->sol_burst Yes is_decreasing Continuously Decreasing? is_plateau->is_decreasing No sol_plateau Reduce [Enzyme] or Assay Time is_plateau->sol_plateau Yes is_decreasing->node_sol Yes sol_decreasing Check for Product Inhibition or Enzyme Instability

References

Best practices for handling and storing Suc-AAPK-pNA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA).

Best Practices for Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.

Storage of Lyophilized Powder

Question: How should the lyophilized this compound powder be stored?

Answer: The solid form of this compound should be stored under specific conditions to prevent degradation. For optimal stability, it is recommended to store the powder in a tightly sealed container, protected from moisture and light.[1]

Storage ConditionDuration
-80°C (under nitrogen)Up to 2 years[1]
-20°C (under nitrogen)Up to 1 year[1]
Preparation of Stock Solutions

Question: What is the recommended procedure for preparing a stock solution of this compound?

Answer: To prepare a stock solution, the lyophilized powder should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] It is important to use anhydrous or freshly opened DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2]

Experimental Protocol: Stock Solution Preparation

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. If necessary, use ultrasonic treatment to aid dissolution.[1]

  • Aliquotting: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to product inactivation.[1][3]

  • Storage: Store the aliquots in tightly sealed vials, protected from light.

Storage of Stock Solutions

Question: How should stock solutions of this compound be stored?

Answer: The stability of this compound in solution is dependent on the storage temperature. To maintain the integrity of the stock solution, it is crucial to adhere to the following storage guidelines:

Storage ConditionDuration
-80°C (sealed, away from light)Up to 6 months[1]
-20°C (sealed, away from light)Up to 1 month[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Question: The this compound powder appears clumpy or discolored. Can it still be used?

Answer: The powder should be an off-white to light yellow solid.[1] Clumping may indicate moisture absorption. If the discoloration is significant, it could be a sign of degradation. It is recommended to use a fresh vial for quantitative experiments to ensure accuracy.

Question: My this compound stock solution has precipitated after thawing. What should I do?

Answer: Precipitation upon thawing can occur, especially with repeated freeze-thaw cycles. You can try to redissolve the precipitate by gently warming the vial and vortexing or using an ultrasonic bath.[1] To prevent this, ensure the stock solution is aliquoted into single-use volumes.

Question: I am observing high background noise or inconsistent results in my enzyme assay. Could the this compound be the cause?

Answer: Inconsistent results can stem from several factors related to the substrate:

  • Substrate Degradation: Improper storage of the powder or stock solution can lead to degradation, resulting in a higher background signal from free p-nitroaniline.

  • Repeated Freeze-Thaw Cycles: As mentioned, this can affect the stability and concentration of the active substrate in your stock solution.[1][3]

  • Solvent Quality: The presence of moisture in the DMSO can affect the solubility and stability of this compound.[1][2] Always use high-purity, anhydrous DMSO.

G cluster_troubleshooting Troubleshooting Workflow HighBackground High Background/Inconsistent Results CheckStorage Verify Storage Conditions (Powder & Solution) HighBackground->CheckStorage CheckFreezeThaw Evaluate Freeze-Thaw Cycles HighBackground->CheckFreezeThaw CheckSolvent Assess Solvent Quality (Anhydrous DMSO?) HighBackground->CheckSolvent UseNewAliquot Use a Fresh Aliquot CheckStorage->UseNewAliquot Improper CheckFreezeThaw->UseNewAliquot Multiple PrepareNewStock Prepare Fresh Stock Solution CheckSolvent->PrepareNewStock Poor ReviewProtocol Review Assay Protocol UseNewAliquot->ReviewProtocol PrepareNewStock->ReviewProtocol G cluster_workflow Experimental Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate) Incubate Incubate Enzyme with This compound Start->Incubate Cleavage Enzymatic Cleavage Incubate->Cleavage Release Release of p-nitroaniline Cleavage->Release Measure Spectrophotometric Measurement (Absorbance at 405-410 nm) Release->Measure Analyze Data Analysis (Determine Enzyme Activity) Measure->Analyze

References

Minimizing assay interference from test compounds with Suc-AAPK-pNA.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize assay interference from test compounds when using the chromogenic substrate Suc-AAPK-pNA (N-Succinyl-Alanine-Alanine-Proline-Lysine-p-Nitroanilide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chromogenic substrate used to measure the activity of certain proteases, such as plasmin and tissue plasminogen activator (tPA). The substrate itself is colorless. In the presence of the target protease, the enzyme cleaves the peptide chain, releasing a molecule of p-nitroaniline (pNA). Free pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. The rate of pNA release, measured as an increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.

Q2: What are the primary sources of assay interference from test compounds?

Interference in this compound assays can lead to false-positive or false-negative results. The most common sources are:

  • Compound Color: Test compounds that are yellow or absorb light near 405 nm will artificially increase the baseline absorbance, mimicking enzyme activity (a false positive).[1]

  • Compound-Induced Substrate Hydrolysis: The test compound may directly react with and cleave this compound, releasing pNA in the absence of any enzymatic activity.[2]

  • Light Scattering: Precipitated or aggregated compounds can scatter light, leading to inaccurate absorbance readings.[3]

  • Fluorescence Quenching: While less common in absorbance-based assays, some compounds can quench the signal, which is more relevant if there's a fluorescent component in the assay.[1][4]

  • Enzyme Inhibition/Activation: The compound may be a true inhibitor or activator of the target protease, which is the desired outcome to measure. However, distinguishing this from assay artifacts is crucial.

  • Promiscuous Inhibition: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can inhibit a wide range of enzymes through non-specific mechanisms like aggregation.[5]

Q3: How can I quickly identify if my test compound is causing interference?

A primary check is to run control experiments. The most informative initial controls are:

  • Compound + Buffer (No Enzyme, No Substrate): Measures the intrinsic color of your compound.

  • Compound + Substrate (No Enzyme): Checks if the compound directly hydrolyzes the substrate.

  • Enzyme + Substrate (No Compound): Represents the 100% activity control (uninhibited reaction).

Significant absorbance in the first two controls indicates a high likelihood of interference.

Visualizing the Assay and Interference Pathways

The following diagrams illustrate the standard enzymatic reaction and potential points of interference.

Enzymatic_Reaction cluster_reaction Standard Assay Workflow Enzyme Protease Products Cleaved Peptide + pNA (Yellow, A405nm ↑) Enzyme->Products Cleavage Substrate This compound (Colorless) Substrate->Products Interference_Mechanisms cluster_workflow Potential Interference Points TestCompound Test Compound Enzyme Protease TestCompound->Enzyme True Inhibition / Activation (Desired Result) Substrate This compound TestCompound->Substrate Direct Substrate Hydrolysis (False Positive) Spectrometer Absorbance Reading (405 nm) TestCompound->Spectrometer Intrinsic Color / Light Scatter (False Positive) Troubleshooting_Workflow Start Suspicion of Assay Interference Control1 Control 1: Measure Absorbance of Compound in Buffer Alone Start->Control1 Result1_High High Absorbance at 405nm? Control1->Result1_High Action1 Action: Compound has intrinsic color. Subtract this value as background. Result1_High->Action1 Yes Control2 Control 2: Incubate Compound with Substrate (No Enzyme) Result1_High->Control2 No Action1->Control2 Result2_High Absorbance Increases? Control2->Result2_High Action2 Action: Compound directly hydrolyzes substrate. Consider orthogonal assays. Result2_High->Action2 Yes Control3 Control 3: Check for Aggregation (e.g., with Detergent) Result2_High->Control3 No Result3_Change Activity Changes with Detergent? Control3->Result3_Change Action3 Action: Compound may be an aggregator. Confirm with secondary screens. Result3_Change->Action3 Yes End Likely True Biological Activity Result3_Change->End No

References

Technical Support Center: Establishing a Stable Baseline in pNA-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-nitroaniline (pNA)-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and establish a stable and reproducible baseline in their experiments. A stable baseline is critical for obtaining accurate and reliable kinetic data.

Frequently Asked Questions (FAQs)

Q1: What is a stable baseline and why is it important in a pNA-based assay?

A1: A stable baseline in a pNA-based assay refers to a consistent and low absorbance reading of the reaction mixture over a period before the initiation of the enzymatic reaction. It is crucial because the rate of the reaction is determined by the change in absorbance over time due to the production of pNA. An unstable or high baseline can mask the true reaction kinetics, leading to inaccurate measurements of enzyme activity.

Q2: What are the common causes of an unstable baseline?

A2: An unstable baseline, characterized by high background, signal drift, or excessive noise, can be caused by several factors:

  • Reagent-related issues: Contamination of buffers or reagents, improper storage of the pNA substrate, or the use of expired reagents.[1]

  • Assay conditions: Suboptimal pH, temperature fluctuations, or inadequate mixing of reaction components.[2]

  • Non-specific binding: The assay enzyme or other proteins in the sample binding non-specifically to the microplate wells.[3]

  • Instrumental factors: Fluctuations in the spectrophotometer's lamp or detector.[4]

Q3: How can I minimize background noise in my pNA assay?

A3: Minimizing background noise is essential for a stable baseline. Here are some key strategies:

  • Use high-quality reagents: Ensure all buffers, enzymes, and the pNA substrate are of high purity and freshly prepared when possible.[1]

  • Optimize blocking: Use an appropriate blocking agent to prevent non-specific binding to the microplate surface.[5][6]

  • Thorough washing: Implement a rigorous washing protocol to remove any unbound reagents or interfering substances.[3][7]

  • Run proper controls: Always include a "no enzyme" or "no substrate" control to determine the level of background absorbance.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to unstable baselines in pNA-based assays.

Issue 1: High Background Signal

A high background signal can obscure the signal from the enzymatic reaction, reducing the assay's sensitivity.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. Check for and discard any expired reagents.[1]
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, casein) and concentrations. Increase the blocking incubation time or temperature.[5][8]
Non-specific Antibody Binding (in immunoassays) If using antibodies, ensure they are specific to the target. Consider using pre-adsorbed secondary antibodies.
Insufficient Washing Increase the number of wash cycles and the volume of wash buffer. Ensure complete removal of the wash buffer after each step.[3]
Substrate Instability Protect the pNA substrate from light and prepare it fresh for each experiment. Store stock solutions as recommended by the manufacturer.[9]
Issue 2: Baseline Drift

Baseline drift, a gradual increase or decrease in absorbance over time, can lead to inaccurate kinetic measurements.

Potential Cause Recommended Solution
Temperature Fluctuations Ensure the microplate reader and all reagents are equilibrated to the assay temperature before starting the measurement. Use a temperature-controlled plate reader if available.[2]
Incomplete Mixing Gently but thoroughly mix the reaction components before starting the measurement. Avoid introducing air bubbles.
Evaporation Use plate sealers to minimize evaporation from the wells, especially during long incubation times.
Instrument Instability Allow the spectrophotometer to warm up sufficiently before taking readings. Check the instrument's lamp and detector for any issues.[4]

Experimental Protocols

Protocol 1: General Procedure for a pNA-Based Enzyme Kinetic Assay

This protocol provides a basic framework for performing a colorimetric enzyme assay using a pNA-conjugated substrate.

  • Reagent Preparation:

    • Prepare all buffers and solutions using high-purity water.

    • Reconstitute the enzyme and pNA substrate according to the manufacturer's instructions. Keep the enzyme on ice.

    • Prepare a series of substrate concentrations for kinetic analysis.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the enzyme solution to the appropriate wells.

    • For blank wells, add 25 µL of assay buffer instead of the enzyme.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the pNA substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the sample wells.

    • Plot the absorbance versus time to obtain the reaction progress curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Protocol 2: Optimizing Blocking Conditions

This protocol helps in determining the most effective blocking agent and concentration to minimize background signal.

  • Plate Coating (if applicable):

    • Coat the wells of a 96-well microplate with the desired antigen or capture antibody overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare different blocking buffers with varying concentrations of blocking agents (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS).

    • Add 200 µL of each blocking buffer to a set of wells. Include wells with no blocking agent as a negative control.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the detection antibody (conjugated to an enzyme) and incubate as per the standard protocol.

    • Wash the wells thoroughly.

    • Add the pNA substrate and measure the absorbance at 405 nm.

  • Analysis:

    • Compare the background absorbance in wells treated with different blocking buffers. The optimal blocking condition is the one that provides the lowest background signal without significantly affecting the specific signal.[8]

Data Presentation

Table 1: Effect of Blocking Agent Concentration on Background Absorbance

This table shows a representative example of how different concentrations of Bovine Serum Albumin (BSA) can affect the background signal in a pNA-based assay.

BSA Concentration (% w/v)Average Background OD (405 nm)Standard Deviation
0 (No Blocker)0.2580.015
10.1230.008
30.0850.005
50.0790.004

Data is hypothetical and for illustrative purposes only.

Table 2: Impact of Wash Steps on Background Signal

This table illustrates the effect of an increasing number of wash cycles on the background absorbance.

Number of Wash CyclesAverage Background OD (405 nm)Standard Deviation
10.2150.012
30.1020.007
50.0750.004

Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffers, Enzyme, Substrate) PlatePrep Plate Preparation (Coating & Blocking) ReagentPrep->PlatePrep 1 Incubation Pre-incubation (Temperature Equilibration) PlatePrep->Incubation 2 Reaction Initiate Reaction (Add Substrate) Incubation->Reaction 3 Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement 4 BaselineCorrection Baseline Correction (Subtract Blank) Measurement->BaselineCorrection 5 VelocityCalc Calculate Initial Velocity (V₀) BaselineCorrection->VelocityCalc 6

Caption: A generalized workflow for conducting a pNA-based enzyme kinetic assay.

Troubleshooting_Baseline Start Unstable Baseline Detected CheckBackground Is Background High? Start->CheckBackground HB_Yes Yes CheckBackground->HB_Yes Yes HB_No No CheckBackground->HB_No No CheckDrift Is Baseline Drifting? Drift_Yes Yes CheckDrift->Drift_Yes Yes Drift_No No CheckDrift->Drift_No No OptimizeBlocking Optimize Blocking (Agent & Concentration) HB_Yes->OptimizeBlocking HB_No->CheckDrift ImproveWashing Improve Washing (Increase Cycles/Volume) OptimizeBlocking->ImproveWashing CheckReagents Check Reagent Purity & Storage ImproveWashing->CheckReagents StableBaseline Stable Baseline Achieved CheckReagents->StableBaseline ControlTemp Control Temperature (Equilibrate Reagents/Plate) Drift_Yes->ControlTemp Drift_No->StableBaseline Review Protocol EnsureMixing Ensure Proper Mixing ControlTemp->EnsureMixing PreventEvaporation Use Plate Sealer EnsureMixing->PreventEvaporation PreventEvaporation->StableBaseline

Caption: A decision tree for troubleshooting an unstable baseline in pNA-based assays.

References

Validation & Comparative

A Head-to-Head Battle for Kinase Activity Measurement: Suc-AAPK-pNA vs. ATP Consumption Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of kinase research and drug discovery, the accurate measurement of kinase activity is paramount. Protein kinases, as key regulators of cellular processes, are significant targets for therapeutic intervention. The choice of assay for quantifying their activity can profoundly impact the quality and efficiency of research, from basic science to high-throughput screening (HTS) of potential inhibitors. This guide provides an objective, data-driven comparison of two prevalent methodologies: the chromogenic Suc-AAPK-pNA assay and the luminescence-based ATP consumption assays.

At a Glance: Key Differences

FeatureThis compound AssayATP Consumption Assays (e.g., ADP-Glo™, Kinase-Glo®)
Principle Measures the cleavage of a chromogenic substrate by the kinase, leading to a color change.Measures the amount of ATP consumed or ADP produced by the kinase reaction.
Detection Method Colorimetric (Absorbance)Luminescence
Signal Type Signal increaseSignal increase (ADP-Glo™) or decrease (Kinase-Glo®)
Sensitivity Generally lowerHigh
Throughput Moderate to HighHigh to Very High
Susceptibility to Interference Can be affected by colored compounds.Less susceptible to colored compounds, but can be affected by compounds that interfere with luciferase.
Cost Generally lowerGenerally higher

Diving Deeper: Principles and Performance

The this compound Assay: A Colorimetric Approach

The this compound (Succinyl-Alanine-Alanine-Proline-Lysine-p-Nitroanilide) assay is a method for measuring the activity of certain serine/threonine kinases. The core of this assay is a synthetic peptide substrate that mimics the natural substrate of the kinase. When the kinase phosphorylates this substrate, it becomes susceptible to cleavage by a secondary enzyme, which in turn releases p-nitroaniline (pNA). This released pNA imparts a yellow color to the solution, and the intensity of this color, measured by absorbance, is directly proportional to the kinase activity.

While specific quantitative performance data for the this compound assay is not widely published in direct comparative studies, colorimetric assays, in general, are known for their simplicity and cost-effectiveness. However, they often exhibit lower sensitivity and a narrower dynamic range compared to luminescence-based methods.

ATP Consumption Assays: The Power of Luminescence

ATP consumption assays represent a versatile and highly sensitive method for determining the activity of virtually any kinase. These assays are based on the fundamental reaction of a kinase: the transfer of a phosphate group from ATP to a substrate, resulting in the production of ADP. The two most prominent examples are:

  • ADP-Glo™ Kinase Assay: This "signal-on" assay quantifies the amount of ADP produced. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

  • Kinase-Glo® Luminescent Kinase Assay: This "signal-off" assay measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light. Therefore, a higher kinase activity results in lower ATP levels and consequently, a weaker luminescent signal.

These luminescence-based assays are renowned for their high sensitivity, broad dynamic range, and suitability for HTS. They are less prone to interference from colored compounds that can plague colorimetric assays.

Quantitative Performance Comparison

ParameterThis compound Assay (Estimated)ATP Consumption Assays (ADP-Glo™/Kinase-Glo®)
Sensitivity (Limit of Detection) Micromolar rangePicomolar to nanomolar range of ADP/ATP
Dynamic Range NarrowerWider (several orders of magnitude)
Z'-Factor Generally ≥ 0.5Routinely > 0.7, often approaching 0.9[1]

Note: The performance of the this compound assay is estimated based on the general characteristics of colorimetric p-nitroanilide-based assays, as direct comparative data is limited.

Experimental Protocols: A Step-by-Step Look

General Protocol for a this compound based Colorimetric Kinase Assay

This protocol is a generalized procedure for a serine/threonine kinase assay using a p-nitroanilide-based substrate, structured as an ELISA-like workflow.

Materials:

  • Kinase of interest

  • This compound substrate

  • ATP

  • Kinase reaction buffer

  • Secondary (coupling) enzyme

  • Stop solution (e.g., acetic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase, its specific buffer, and the this compound substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Add Coupling Enzyme: Add the secondary enzyme that will cleave the phosphorylated substrate to release pNA.

  • Second Incubation: Incubate the plate again to allow for the cleavage reaction to proceed.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the kinase activity.

Protocol for ADP-Glo™ Kinase Assay

This protocol is based on the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a white, opaque multi-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The total reaction volume is typically small (e.g., 5-25 µL).

  • Incubation: Incubate the reaction at room temperature or 30°C for the desired period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect Luminescence: Add a volume of Kinase Detection Reagent equal to the volume in the well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the initial kinase activity.

Visualizing the Science

To better understand the underlying biology and experimental processes, the following diagrams illustrate a key signaling pathway and the workflows of the compared assays.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (Inactive) MEK->ERK Phosphorylates ERK_P p-ERK (Active) ERK->ERK_P ERK_P_nuc p-ERK ERK_P->ERK_P_nuc Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_P_nuc->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The ERK/MAPK signaling pathway, a common target for kinase research.

G cluster_assay This compound Assay Workflow start Start reagents Add Kinase, Buffer, and this compound Substrate start->reagents initiate Add ATP to Initiate Reaction reagents->initiate incubate1 Incubate (e.g., 30-60 min) initiate->incubate1 add_enzyme Add Coupling Enzyme incubate1->add_enzyme incubate2 Incubate add_enzyme->incubate2 stop Add Stop Solution incubate2->stop read Measure Absorbance at 405 nm stop->read end End read->end

Caption: Experimental workflow for the this compound colorimetric kinase assay.

G cluster_assay ATP Consumption (ADP-Glo™) Assay Workflow start Start kinase_rxn Set up Kinase Reaction: Kinase, Substrate, Buffer, ATP start->kinase_rxn incubate1 Incubate (e.g., 60 min) kinase_rxn->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection incubate3 Incubate (30-60 min) add_detection->incubate3 read Measure Luminescence incubate3->read end End read->end

Caption: Experimental workflow for the ATP consumption (ADP-Glo™) kinase assay.

G cluster_comparison Logical Comparison: Assay Selection start Assay Requirement high_sensitivity High Sensitivity & HTS? start->high_sensitivity Primary Goal cost_effective Cost-Effective & Simple Setup? high_sensitivity->cost_effective No atp_assay Choose ATP Consumption Assay high_sensitivity->atp_assay Yes pna_assay Consider this compound Assay cost_effective->pna_assay Yes reconsider Re-evaluate Assay Requirements cost_effective->reconsider No

Caption: A logical guide to selecting the appropriate kinase assay.

Conclusion: Making the Right Choice

The selection between a this compound assay and an ATP consumption assay hinges on the specific needs of the research.

Choose the this compound assay if:

  • Cost and simplicity are major considerations.

  • The kinase of interest is known to efficiently process this type of substrate.

  • Ultra-high sensitivity is not a primary requirement.

  • The compound library is not heavily populated with colored compounds.

Choose an ATP consumption assay (ADP-Glo™ or Kinase-Glo®) if:

  • High sensitivity and a wide dynamic range are critical for detecting subtle changes in kinase activity or for working with low abundance enzymes.

  • The project involves high-throughput screening of large compound libraries.

  • The universality of the assay for a wide range of kinases is advantageous.

  • The budget accommodates the higher cost of reagents.

Ultimately, for many modern drug discovery campaigns, the superior sensitivity, robustness (as indicated by high Z'-factors), and amenability to HTS make ATP consumption assays the preferred method. However, the classic colorimetric approach of the this compound assay still holds value for specific applications where its simplicity and cost-effectiveness are advantageous.

References

Unveiling the Specificity: A Comparative Analysis of Suc-AAPK-pNA Cross-Reactivity with Key Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, understanding the specificity of a substrate is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA) with three common proteases: chymotrypsin, papain, and cathepsin B. This objective analysis, supported by established substrate specificities and detailed experimental protocols, aims to empower researchers in making informed decisions for their assays.

The substrate this compound is primarily designed for the measurement of trypsin-like serine protease activity, owing to the presence of a lysine residue at the P1 position, which is the primary recognition site for trypsin. However, the potential for off-target cleavage by other proteases can lead to inaccurate results and misinterpretation of data. This guide delves into the likelihood of cross-reactivity with chymotrypsin, a serine protease with different specificity, and two cysteine proteases, papain and cathepsin B, which exhibit broader substrate preferences.

Comparative Analysis of Protease Specificity

The susceptibility of this compound to cleavage by chymotrypsin, papain, and cathepsin B is largely dictated by the amino acid sequence of the substrate, particularly the residue at the P1 position (Lysine in this case), which interacts with the S1 binding pocket of the protease.

ProteaseFamilyP1 Substrate PreferencePredicted Cross-Reactivity with this compoundRationale
Chymotrypsin Serine ProteaseBulky, hydrophobic, or aromatic residues (e.g., Phe, Tyr, Trp)Low Chymotrypsin exhibits strong discrimination against substrates with basic amino acids like lysine at the P1 position. Studies have shown a more than 25,000-fold lower reactivity of chymotrypsin towards a substrate with Lys at the P1 position compared to one with Leu[1].
Papain Cysteine ProteaseBroad specificity, including basic amino acids (e.g., Arg, Lys), Leucine, and GlycinePotential Papain is known for its broad substrate specificity and its ability to cleave peptide bonds following basic amino acid residues, making cross-reactivity with this compound plausible.
Cathepsin B Cysteine ProteasePrimarily basic amino acids (e.g., Arg, Lys) at P1 and P2 positionsPotential Cathepsin B, a lysosomal cysteine protease, demonstrates a clear preference for basic residues at its S1 and S2 subsites, suggesting a strong likelihood of cleaving this compound[2].

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, standardized enzyme activity assays should be performed. Below are detailed protocols for chymotrypsin, papain, and cathepsin B.

General Principle

The enzymatic hydrolysis of this compound releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

I. Chymotrypsin Activity Assay

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in Tris-HCl buffer to various concentrations (e.g., 0.1 to 2 mM).

  • Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.

  • Add 50 µL of the chymotrypsin solution to each well of the microplate.

  • Initiate the reaction by adding 50 µL of the this compound solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculate the kinetic parameters (Km and kcat) by fitting the V₀ values at different substrate concentrations to the Michaelis-Menten equation.

II. Papain Activity Assay

Materials:

  • Papain (from Carica papaya latex)

  • This compound

  • Phosphate buffer (100 mM, pH 6.5) containing 1 mM EDTA and 5 mM L-cysteine (activation buffer)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in the activation buffer to various concentrations.

  • Prepare a working solution of papain in the activation buffer and pre-incubate for 10-15 minutes at room temperature to ensure activation.

  • Add 50 µL of the activated papain solution to each well of the microplate.

  • Start the reaction by adding 50 µL of the this compound solution to each well.

  • Monitor the increase in absorbance at 405 nm at regular intervals for 10-20 minutes at a constant temperature.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the reaction.

  • Determine the kinetic parameters by analyzing the reaction rates at different substrate concentrations.

III. Cathepsin B Activity Assay

Materials:

  • Cathepsin B (human or other mammalian source)

  • This compound

  • Assay buffer: 100 mM sodium acetate buffer (pH 5.5) containing 1 mM EDTA and 2 mM DTT

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Prepare a working solution of cathepsin B in the assay buffer.

  • Add 50 µL of the cathepsin B solution to each well.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Measure the absorbance at 405 nm kinetically for 15-30 minutes at 37°C.

  • Determine the initial velocity (V₀) for each substrate concentration.

  • Calculate the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) from the kinetic data.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of this compound Protease Protease Enzyme_Substrate_Complex Enzyme-Substrate Complex Protease->Enzyme_Substrate_Complex Binding This compound Suc-Ala-Ala-Pro-Lys-pNA This compound->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Protease Products Suc-AAPK + pNA Enzyme_Substrate_Complex->Products Hydrolysis Experimental_Workflow cluster_workflow Cross-Reactivity Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Dispense Enzyme to Microplate Wells A->B C Initiate Reaction with Substrate Addition B->C D Measure Absorbance (405 nm) Kinetically C->D E Data Analysis (Calculate V₀, Km, kcat) D->E

References

A Comparative Guide to the Kinetic Constants of Suc-AAPK-pNA and its Analogs with Various Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Kinetics with the Chromogenic Substrate Suc-AAPK-pNA and its Analogs.

This guide provides a comparative analysis of the kinetic constants, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), for the synthetic chromogenic substrate N-Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (this compound) and its analog, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), with a range of serine proteases. Understanding the kinetic parameters of these substrates with different enzymes is crucial for researchers in drug discovery and diagnostics for applications such as inhibitor screening and the development of activity assays.

Quantitative Data Summary

The following tables summarize the available kinetic constants for the interaction of this compound and Suc-AAPF-pNA with various serine proteases. The data has been compiled from various scientific publications. It is important to note that experimental conditions can influence these values.

Table 1: Kinetic Constants of this compound with Trypsin

EnzymeSubstrateKₘkcat (s⁻¹)
TrypsinThis compoundNot explicitly found41

Note: While a specific Kₘ value for the trypsin and this compound interaction was not found in the reviewed literature, the substrate is described as a "good" substrate for trypsin, which generally implies a low micromolar Kₘ value, indicating high affinity.

Table 2: Kinetic Constants of Suc-AAPF-pNA with Various Serine Proteases

EnzymeSubstrateKₘ (µM)Vₘₐₓ or kcat
α-ChymotrypsinSuc-AAPF-pNA60Not explicitly found
Cathepsin GSuc-AAPF-pNA1700Not explicitly found
ChymaseSuc-AAPF-pNA4000Not explicitly found
SubtilisinSuc-AAPF-pNASubstrateNot explicitly found

Comparative Analysis

This compound, with a lysine residue at the P1 position, is an excellent substrate for trypsin, which exhibits a high turnover rate (kcat) of 41 s⁻¹. Trypsin's primary specificity is for cleaving peptide chains at the carboxyl side of lysine and arginine residues, which explains the high catalytic efficiency with this substrate.

In contrast, Suc-AAPF-pNA, which contains a phenylalanine residue at the P1 position, is a substrate for chymotrypsin and other chymotrypsin-like proteases such as cathepsin G and chymase. Chymotrypsin shows a high affinity for Suc-AAPF-pNA, as indicated by its low Kₘ value of 60 µM.[2] Cathepsin G and chymase also utilize this substrate, but with significantly lower affinities (higher Kₘ values).[2] This is consistent with the primary specificity of these enzymes for bulky aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the P1 position.

Experimental Protocols

The determination of Kₘ and Vₘₐₓ for these chromogenic substrates is typically performed using a spectrophotometric enzyme kinetic assay. The following is a generalized protocol for such an experiment.

Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of a serine protease with a p-nitroanilide (pNA) chromogenic substrate.

Principle: The enzymatic cleavage of the pNA substrate releases p-nitroaniline, a yellow-colored product that absorbs light at a wavelength of 405 nm. The initial rate of the reaction is determined by measuring the increase in absorbance at 405 nm over time. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Kₘ and Vₘₐₓ can be calculated using the Michaelis-Menten equation and its linear transformations (e.g., Lineweaver-Burk plot).

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate (e.g., this compound or Suc-AAPF-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates or cuvettes

  • Standard p-nitroaniline solution for generating a standard curve

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the pNA substrate in DMSO.

    • Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations (typically spanning from 0.1 x Kₘ to 10 x Kₘ).

    • Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear rate of product formation for the duration of the assay.

    • Prepare a standard curve of p-nitroaniline in the assay buffer to convert absorbance values to the concentration of the product.

  • Enzyme Assay:

    • To each well of a 96-well plate (or cuvette), add a fixed volume of the assay buffer.

    • Add varying concentrations of the substrate to the wells.

    • To initiate the reaction, add a fixed volume of the enzyme solution to each well.

    • Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

    • Include control wells containing the substrate and buffer but no enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the molar extinction coefficient of p-nitroaniline determined from the standard curve.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Kₘ and Vₘₐₓ.

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Kₘ and Vₘₐₓ from the slope and intercepts of the resulting straight line.

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic constants Kₘ and Vₘₐₓ.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_dilutions Prepare Substrate Dilutions prep_reagents->prep_dilutions setup_rxn Set up Reactions (Varying [S]) prep_dilutions->setup_rxn initiate_rxn Initiate Reaction (Add Enzyme) setup_rxn->initiate_rxn monitor_abs Monitor Absorbance at 405 nm initiate_rxn->monitor_abs calc_v0 Calculate Initial Velocities (V₀) monitor_abs->calc_v0 plot_data Plot V₀ vs. [S] calc_v0->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_km_vmax Determine Kₘ and Vₘₐₓ fit_model->determine_km_vmax

Caption: Experimental workflow for determining Km and Vmax.

References

A Head-to-Head Comparison of Protease Substrates: Suc-AAPK-pNA vs. Boc-VPR-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Serine Protease Substrate

In the realm of serine protease research and drug discovery, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive head-to-head comparison of two commonly used synthetic substrates: Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide (Suc-AAPK-pNA) and Boc-Val-Pro-Arg-7-amino-4-methylcoumarin (Boc-VPR-AMC). This comparison is based on their fundamental biochemical properties, kinetic parameters with trypsin-like serine proteases, and practical considerations for assay development, supported by detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundBoc-VPR-AMC
Substrate Type ChromogenicFluorogenic
Peptide Sequence Suc-Ala-Ala-Pro-LysBoc-Val-Pro-Arg
Cleavage Site C-terminus of LysineC-terminus of Arginine
Detection Method Colorimetric (Absorbance at 405 nm)Fluorometric (Excitation ~380 nm, Emission ~450 nm)
Released Moiety p-nitroaniline (pNA)7-amino-4-methylcoumarin (AMC)
Relative Sensitivity LowerHigher
Typical Enzyme Trypsin and trypsin-like proteasesTrypsin-like proteases (e.g., thrombin)

Performance Characteristics and Experimental Data

The choice between a chromogenic and a fluorogenic substrate often hinges on the required sensitivity of the assay. Fluorogenic substrates like Boc-VPR-AMC are generally more sensitive than chromogenic substrates such as this compound.[1] This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous in high-throughput screening (HTS) applications.

Table 1: Comparative Kinetic Parameters of Related Trypsin Substrates

SubstrateEnzymeKmkcatkcat/Km (M-1s-1)Reference
Z-Lys-pNA (analogue for this compound)Bovine Trypsin~0.5 mM (at pH 7)~0.2 s-1 (at pH 7)1391[2]
Boc-Gln-Ala-Arg-AMC (analogue for Boc-VPR-AMC)Bovine Trypsin5.99 µMNot directly reported (Vmax = 35,270 nmol/L·min-1)Not directly reported[1]
DABCYL-G-P-A-R-L-A-I-G-EDANS (fluorogenic)Trypsin34 µM40 s-11.17 x 106
Boc-VPR-AMCThrombin21 µM105 s-15.0 x 106[3]

It is important to note that kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes and may not be directly transferable to all experimental setups.

The significantly lower Km values reported for AMC-based substrates suggest a higher affinity of the enzyme for these substrates compared to their pNA counterparts. This, combined with the inherently higher signal-to-noise ratio of fluorescence-based assays, underscores the superior sensitivity of Boc-VPR-AMC and similar fluorogenic substrates.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles of these assays, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Reaction Enzymatic Reaction of a Synthetic Protease Substrate cluster_reactants Reactants cluster_products Products Enzyme Serine Protease Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Binding Substrate Peptide-Reporter (this compound or Boc-VPR-AMC) Substrate->Enzyme_Substrate_Complex CleavedPeptide Cleaved Peptide Reporter Released Reporter (pNA or AMC) Enzyme_Substrate_Complex->Enzyme Catalysis & Release Enzyme_Substrate_Complex->CleavedPeptide Enzyme_Substrate_Complex->Reporter

Enzymatic cleavage of a synthetic substrate by a serine protease.

Experimental_Workflow General Experimental Workflow for Protease Activity Assay Start Start ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate) Start->ReagentPrep ReactionSetup Set up Reaction (Add Enzyme and Buffer to Plate) ReagentPrep->ReactionSetup InitiateReaction Initiate Reaction (Add Substrate) ReactionSetup->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate MeasureSignal Measure Signal (Absorbance or Fluorescence) Kinetically Incubate->MeasureSignal DataAnalysis Data Analysis (Calculate Initial Velocity) MeasureSignal->DataAnalysis End End DataAnalysis->End

A generalized workflow for measuring protease activity.

Detailed Experimental Protocols

The following are generalized protocols for determining trypsin activity using this compound and Boc-VPR-AMC. These should be optimized for specific experimental conditions.

Protocol 1: Trypsin Activity Assay using this compound (Chromogenic)

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • Stop Solution (optional): 30% Acetic Acid

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

    • On the day of the experiment, dilute the trypsin stock solution to the desired working concentration (e.g., 1-10 µg/mL) in Assay Buffer.

    • Prepare a series of dilutions of the this compound stock solution in Assay Buffer to determine kinetic parameters (e.g., 0.1 to 5 mM).

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the diluted trypsin solution to each well (except for the blank). For the blank, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 25 µL of the this compound solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the curve.

    • The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is ~8,800 M-1cm-1).

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Trypsin Activity Assay using Boc-VPR-AMC (Fluorogenic)

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Boc-VPR-AMC

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation ~380 nm, Emission ~450 nm)

  • 7-amino-4-methylcoumarin (AMC) standard for calibration

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Boc-VPR-AMC (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

    • On the day of the experiment, dilute the trypsin stock solution to a lower working concentration (e.g., 0.1-1 µg/mL) in Assay Buffer due to the higher sensitivity of the assay.

    • Prepare a series of dilutions of the Boc-VPR-AMC stock solution in Assay Buffer (e.g., 1 to 100 µM).

    • Prepare a standard curve of free AMC in Assay Buffer (e.g., 0 to 10 µM).

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of the black microplate.

    • Add 25 µL of the diluted trypsin solution to each well (except for the blank). For the blank, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 25 µL of the Boc-VPR-AMC solution to each well.

    • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 15-30 minutes.

  • Data Analysis:

    • Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.

    • Calculate the rate of change in fluorescence per minute (ΔRFU/min) from the linear portion of the curve.

    • Convert the ΔRFU/min to the rate of product formation (e.g., µmol/min) using the AMC standard curve.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion and Recommendations

The choice between this compound and Boc-VPR-AMC is ultimately dictated by the specific requirements of the experiment.

  • This compound is a reliable and cost-effective substrate suitable for routine enzyme activity measurements where high sensitivity is not the primary concern. Its colorimetric readout is straightforward and only requires a standard spectrophotometer.

  • Boc-VPR-AMC offers significantly higher sensitivity, making it the preferred choice for applications requiring the detection of low levels of protease activity, for screening large compound libraries for inhibitors, or when sample volume is limited. However, this substrate is typically more expensive and requires a fluorescence plate reader.

For researchers developing novel protease assays or screening for inhibitors, the enhanced sensitivity and lower substrate concentrations required for AMC-based substrates like Boc-VPR-AMC often provide a significant advantage, leading to more robust and cost-effective high-throughput screening campaigns.

References

Specificity Profiling of Chromogenic Kinase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of chromogenic kinase substrates, using Suc-AAPK-pNA as an illustrative example. While publicly available data on the broad-spectrum kinase selectivity of this compound is limited, this document outlines the experimental protocols and data presentation methods necessary for researchers to conduct their own specificity profiling. The provided methodologies and templates will enable a robust comparison of substrate performance against a panel of kinases.

Illustrative Specificity Profile of a Chromogenic Substrate

The following table represents a hypothetical specificity profile for a chromogenic kinase substrate, herein referred to as "Substrate X," which could be this compound. This table is intended to serve as a template for presenting quantitative data obtained from a kinase panel screen. The data illustrates how the relative activity of various kinases on the substrate can be compared to determine its selectivity.

KinaseFamilyRelative Activity (%)
Kinase AAGC100
Kinase BCAMK78
Kinase CCMGC12
Kinase DTK5
Kinase EAGC89
Kinase FSTE3
Kinase GCAMK65
Kinase HCMGC15

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific substrate and kinases tested.

Experimental Workflow for Kinase Specificity Profiling

The following diagram outlines the general workflow for determining the specificity of a chromogenic kinase substrate against a panel of kinases.

G Workflow for Kinase Specificity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis p1 Prepare Kinase Panel p2 Prepare Substrate Stock (e.g., this compound) p3 Prepare Assay Buffer & ATP Solution a1 Dispense Kinases into Microplate Wells p3->a1 a2 Add Chromogenic Substrate to each well a1->a2 a3 Initiate Reaction with ATP a2->a3 a4 Incubate at Controlled Temperature a3->a4 d1 Measure Absorbance at 405 nm (Kinetic or Endpoint) a4->d1 d2 Calculate Reaction Rates (Vmax) d1->d2 d3 Normalize Data & Determine Relative Activity d2->d3 d4 Generate Specificity Profile d3->d4

Caption: A generalized workflow for assessing kinase specificity using a chromogenic substrate.

Detailed Experimental Protocol: Chromogenic Kinase Assay for Specificity Profiling

This protocol provides a general method for profiling a chromogenic substrate like this compound against a panel of serine/threonine kinases.

I. Materials and Reagents:

  • Kinase Panel: A selection of purified, active serine/threonine kinases.

  • Chromogenic Substrate: this compound (or other substrate of interest).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Kinase Assay Buffer: A typical buffer composition is 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, and 10 mM MgCl2.[1]

  • DMSO: Dimethyl sulfoxide (for dissolving substrate).

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well or 384-well clear, flat-bottom microplates.

II. Preparation of Solutions:

  • Kinase Solutions: Prepare working solutions of each kinase in the kinase assay buffer. The optimal concentration of each kinase should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • ATP Stock Solution: Prepare a concentrated stock solution of ATP in sterile water (e.g., 10 mM).

  • Working Substrate and ATP Solutions: On the day of the experiment, dilute the stock solutions of the substrate and ATP to the desired working concentrations in the kinase assay buffer. The final concentration of the substrate is typically near its Km value, and the ATP concentration is often set at or near its Km for the kinases being tested.

III. Assay Procedure:

  • Dispense Kinases: Add a fixed volume (e.g., 10 µL) of each diluted kinase to separate wells of the microplate. Include control wells containing only the assay buffer (no kinase) to measure background substrate hydrolysis.

  • Add Substrate: Add an equal volume (e.g., 10 µL) of the working substrate solution to all wells, including the no-kinase controls.

  • Initiate Reaction: Start the enzymatic reaction by adding a defined volume (e.g., 10 µL) of the working ATP solution to all wells. The final reaction volume will be 30 µL.

  • Incubation and Measurement:

    • Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed (e.g., 30°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The rate of change in absorbance is proportional to the kinase activity.

    • Endpoint Assay: If a kinetic assay is not feasible, incubate the plate at a constant temperature for a fixed time. Stop the reaction by adding a stopping reagent (e.g., 50 mM EDTA). Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For each kinase, calculate the initial reaction velocity (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the no-kinase control from each kinase reaction rate to correct for background.

    • To create a comparative profile, normalize the activity of all kinases to the most active kinase (set to 100%). The relative activity is calculated as: (Activity of Kinase X / Activity of Most Active Kinase) * 100.

By following this guide, researchers can systematically evaluate the specificity of this compound and other chromogenic substrates, generating crucial data for their research and development endeavors.

References

Bridging the Gap: Correlating In Vitro Suc-AAPK-pNA Assay Results with In-Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Protease Biology

For researchers and drug development professionals engaged in the study of proteases, particularly those with chymotrypsin-like activity, the ability to translate findings from simplified in vitro assays to the complex cellular environment is paramount. This guide provides a comprehensive comparison of the widely used chromogenic Suc-AAPK-pNA assay with a prevalent in-cell lytic assay, the Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to equip scientists with the knowledge to better design experiments and interpret data, ultimately facilitating the development of more effective protease inhibitors.

At a Glance: Comparing In Vitro and In-Cell Chymotrypsin Activity Assays

FeatureThis compound Assay (In Vitro)Proteasome-Glo™ Assay (In-Cell)
Assay Principle Colorimetric; cleavage of this compound by a purified enzyme releases p-nitroaniline (pNA), which is detected by absorbance.Luminescent; cleavage of a luminogenic substrate (Suc-LLVY-aminoluciferin) by intracellular proteases in lenti cells releases aminoluciferin, which is a substrate for luciferase, generating light.[1][2]
Biological Context Purified enzyme in a buffered solution. Lacks cellular complexity.Activity measured within a cellular lysate, providing a more physiologically relevant environment.[1][2]
Primary Target(s) Primarily chymotrypsin and other proteases that recognize the AAPF/K sequence.Primarily the chymotrypsin-like activity of the proteasome, but other cellular proteases could contribute.[2][3]
Throughput High-throughput compatible.High-throughput compatible.[2][3]
Data Readout Absorbance at 405-410 nm.[4][5]Luminescence.[1][2]
Sensitivity Generally lower sensitivity compared to luminescent assays.High sensitivity due to signal amplification of the luciferase reaction.[6][7]
Information Gained Direct measure of enzyme inhibition (Ki, IC50) against a specific purified protease.Measure of a compound's ability to inhibit target protease activity within cells, reflecting cell permeability and off-target effects.
Limitations May not accurately predict cellular efficacy due to factors like cell permeability, efflux pumps, and off-target effects.The signal can be influenced by factors affecting cell health, ATP levels (for luciferase), and the activity of non-proteasomal proteases.[8]

Delving Deeper: Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting and comparing results from these two distinct assay platforms.

In Vitro Chymotrypsin Activity Assay using Suc-AAPF-pNA

This protocol outlines the measurement of chymotrypsin activity using the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA), a close and commonly used analog of this compound.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Suc-AAPF-pNA substrate

  • Dimethyl sulfoxide (DMSO)

  • Tris buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure: [5]

  • Substrate Preparation: Dissolve Suc-AAPF-pNA in DMSO to create a stock solution (e.g., 50 mg/mL).

  • Working Substrate Solution: Dilute the stock solution in Tris buffer to the desired final concentration.

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer and dilute it to the desired working concentration in Tris buffer immediately before use.

  • Assay Setup:

    • Add the working substrate solution to the wells of a 96-well plate.

    • To test for inhibition, add various concentrations of the test compound to the wells.

    • Initiate the reaction by adding the chymotrypsin working solution to the wells.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. For inhibitor studies, IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

In-Cell Chymotrypsin-Like Activity using Proteasome-Glo™ Assay

This protocol describes the measurement of intracellular chymotrypsin-like protease activity using the Promega Proteasome-Glo™ Cell-Based Assay.

Materials:

  • Cultured cells (e.g., RPMI-8226 multiple myeloma cells)

  • Cell culture medium

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Reagent (containing Suc-LLVY-aminoluciferin, luciferase, and cell lysis agents)

  • Opaque-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure: [1][2]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach and equilibrate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions by combining the substrate and the detection reagent.

  • Assay Execution:

    • Equilibrate the cell plate and the prepared reagent to room temperature.

    • Add an equal volume of the Proteasome-Glo™ Reagent to each well.

    • Mix the contents by orbital shaking for a brief period.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a minimum of 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the chymotrypsin-like activity. For inhibitor studies, IC50 values are determined by plotting the percentage of remaining activity against the inhibitor concentration.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound Inhibitor Compound Proteasome Proteasome (Chymotrypsin-like subunit) Compound->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Catalyzes Protein Ubiquitinated Protein Substrate Protein->Proteasome Substrate CellularResponse Cellular Response (e.g., Apoptosis) Degradation->CellularResponse Leads to

Figure 1: Simplified signaling pathway of proteasome inhibition.

experimental_workflows cluster_invitro In Vitro: this compound Assay cluster_incell In-Cell: Proteasome-Glo™ Assay invitro_start Start invitro_1 Prepare Enzyme & Substrate (this compound) invitro_start->invitro_1 invitro_2 Add Inhibitor invitro_1->invitro_2 invitro_3 Incubate invitro_2->invitro_3 invitro_4 Measure Absorbance (405 nm) invitro_3->invitro_4 invitro_end Determine Ki / IC50 invitro_4->invitro_end incell_start Start incell_1 Plate Cells incell_start->incell_1 incell_2 Add Inhibitor incell_1->incell_2 incell_3 Add Lysis/Substrate Reagent incell_2->incell_3 incell_4 Incubate incell_3->incell_4 incell_5 Measure Luminescence incell_4->incell_5 incell_end Determine Cellular IC50 incell_5->incell_end

Figure 2: Comparative experimental workflows.

logical_relationship invitro In Vitro Assay (this compound) correlation Correlation Analysis invitro->correlation incell In-Cell Assay (Proteasome-Glo™) incell->correlation prediction Prediction of Cellular Efficacy correlation->prediction factors Influencing Factors: - Cell Permeability - Off-target Effects - Metabolism factors->correlation

Figure 3: Logical relationship between in vitro and in-cell assays.

Case Study: Correlation of In Vitro and In-Cell Inhibition of SARS-CoV-2 Main Protease

A study by Ma et al. (2022) on inhibitors of the SARS-CoV-2 main protease (Mpro) provides a valuable dataset for comparing in vitro enzymatic inhibition with in-cell antiviral activity. While not a direct comparison of the this compound and Proteasome-Glo™ assays, it highlights the potential discrepancies and correlations between in vitro and cellular potency.

CompoundEnzymatic IC50 (nM)Antiviral EC50 (nM) in Vero E6 cells
MPI1 10.1130
MPI2 12.3240
MPI3 8.5>1000
MPI5 20.340
MPI8 10530

Data adapted from Ma et al., ACS Cent. Sci. 2022, 8, 2, 199–212.[9][10]

As the data illustrates, a potent in vitro inhibitor (e.g., MPI3 with an enzymatic IC50 of 8.5 nM) does not always translate to high cellular efficacy (EC50 > 1000 nM).[9][10] Conversely, a compound with more moderate in vitro potency (e.g., MPI8 with an enzymatic IC50 of 105 nM) can exhibit strong antiviral activity in a cellular context (EC50 of 30 nM).[9][10] This underscores the importance of considering factors such as cell permeability, efflux, and metabolic stability, which are not accounted for in a purified enzyme assay.

Conclusion

Both the this compound assay and the Proteasome-Glo™ in-cell assay are powerful tools for the characterization of protease inhibitors. The this compound assay offers a direct and straightforward method to determine the intrinsic inhibitory potential of a compound against a purified enzyme. In contrast, the Proteasome-Glo™ assay provides a more biologically relevant assessment of an inhibitor's activity within the complex environment of a cell.

A strong correlation between the two assays can provide confidence in the mechanism of action and the cell-penetrating ability of a compound. However, discrepancies between the in vitro and in-cell data, as highlighted in the case study, are often more informative. Such differences can point to critical pharmacological properties of a compound, such as poor membrane permeability or susceptibility to cellular efflux mechanisms, that must be addressed in the drug development process. By employing both assay formats in a complementary fashion, researchers can gain a more complete understanding of their compounds and make more informed decisions in the pursuit of novel therapeutics.

References

Determining the Limit of Detection for a Suc-AAPK-pNA Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with serine/threonine kinases, particularly within the kallikrein-kinin system (KKS), accurately determining the analytical sensitivity of an assay is paramount. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample. This guide provides a comprehensive comparison of methodologies to determine the LOD for a Suc-AAPK-pNA (Succinyl-Ala-Ala-Pro-Lys-p-nitroanilide) assay, a common chromogenic method for measuring plasma kallikrein activity.

We will explore the this compound assay in detail and compare it with a popular alternative, a fluorometric assay for plasma kallikrein activity. This guide will provide detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations to clarify complex processes.

Understanding the Assays: Chromogenic vs. Fluorometric Approaches

The This compound assay is a colorimetric method that relies on the enzymatic activity of plasma kallikrein.[1] This enzyme cleaves the chromogenic substrate this compound, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the kallikrein activity and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[1][2]

As an alternative, fluorometric assays for plasma kallikrein activity offer a different detection modality. These assays utilize substrates that, when cleaved by the enzyme, release a fluorescent molecule. The resulting fluorescence is measured using a fluorometer, and the signal intensity is proportional to the enzyme's activity. Fluorometric assays are often considered more sensitive than their colorimetric counterparts.[3]

A third approach, the Enzyme-Linked Immunosorbent Assay (ELISA) , can be used to quantify the concentration of kallikrein protein itself, rather than its enzymatic activity. This method offers high specificity but does not provide a direct measure of the functional activity of the enzyme.[4]

Determining the Limit of Detection (LOD)

The LOD is a critical parameter for any quantitative assay, indicating its analytical sensitivity. A common and accepted method for determining the LOD is based on the analysis of blank samples and samples with low analyte concentrations.[5] The LOD is typically calculated as the mean of the blank measurements plus a certain number of standard deviations of the blank or a low-concentration sample.[5][6] A widely used approach is to define the LOD as the concentration at which the signal is three times the standard deviation of the blank signal (Signal-to-Noise ratio of 3).[7]

Experimental Protocols

Protocol 1: Determining the LOD for the this compound Assay

This protocol outlines the steps to determine the LOD of a plasma kallikrein activity assay using the chromogenic substrate this compound.

Materials:

  • Purified plasma kallikrein

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)[2]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified plasma kallikrein in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.

  • Blank Measurements:

    • In at least 10 wells of the 96-well plate, add 100 µL of Assay Buffer without any plasma kallikrein. These will serve as your blank samples.

  • Low Concentration Sample Measurements:

    • Prepare a series of low concentrations of plasma kallikrein in Assay Buffer, approaching the expected LOD.

    • In separate wells, add 50 µL of each low concentration kallikrein standard.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the this compound working solution to all wells (including blanks and low concentration samples).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), or monitor the absorbance kinetically.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • LOD Calculation:

    • Calculate the mean (μblank) and standard deviation (σblank) of the absorbance values from the blank wells.

    • The LOD is calculated using the formula: LOD (in absorbance units) = μblank + 3 * σblank

    • To express the LOD in terms of enzyme concentration, a calibration curve with a range of known plasma kallikrein concentrations must be generated. The absorbance value corresponding to the LOD is then used to interpolate the concentration from this curve.

Protocol 2: Determining the LOD for a Fluorometric Plasma Kallikrein Assay

This protocol describes the determination of the LOD for a plasma kallikrein assay using a fluorogenic substrate.

Materials:

  • Purified plasma kallikrein

  • Fluorogenic plasma kallikrein substrate (e.g., a substrate that releases Rhodamine 110)[8]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of purified plasma kallikrein and the fluorogenic substrate in Assay Buffer.

  • Blank Measurements:

    • Add 100 µL of Assay Buffer to at least 10 wells of the black microplate.

  • Low Concentration Sample Measurements:

    • Prepare a dilution series of low concentration plasma kallikrein standards in Assay Buffer.

    • Add 50 µL of each standard to separate wells.

  • Enzymatic Reaction:

    • Start the reaction by adding 50 µL of the fluorogenic substrate working solution to all wells.

    • Incubate at 37°C for a set time, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 490/520 nm for Rhodamine 110).[8]

  • LOD Calculation:

    • Calculate the mean (μblank) and standard deviation (σblank) of the fluorescence signals from the blank wells.

    • The LOD is calculated as: LOD (in fluorescence units) = μblank + 3 * σblank

    • Convert the LOD in fluorescence units to enzyme concentration using a standard curve.

Comparative Data

The following tables present hypothetical data to illustrate the performance comparison between the this compound assay and a fluorometric assay for determining the LOD of plasma kallikrein.

Table 1: Blank Measurements (n=10)

Assay TypeMean SignalStandard Deviation (σ)
This compound (Absorbance @ 405 nm)0.0520.003
Fluorometric (Fluorescence Units)15010

Table 2: Limit of Detection (LOD) Calculation

Assay TypeCalculated LOD (Signal Units)LOD (ng/mL)
This compound0.061 (0.052 + 30.003)5 ng/mL
Fluorometric180 (150 + 3*10)0.5 ng/mL

*Hypothetical concentration interpolated from a standard curve.

Table 3: Assay Performance Comparison

ParameterThis compound AssayFluorometric AssayELISA
Principle Colorimetric (Absorbance)Fluorometric (Fluorescence)Immunoassay (Protein Quantification)
Sensitivity ModerateHigh[3]Very High
LOD (Typical) ng/mL rangesub-ng/mL to pg/mL range[8]pg/mL range
Throughput HighHighModerate to High
Cost LowModerateHigh
Measures Enzymatic ActivityEnzymatic ActivityProtein Concentration

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the workflow for LOD determination.

Enzymatic_Reaction cluster_0 This compound Assay Enzyme Plasma Kallikrein Product1 Cleaved Peptide Enzyme->Product1 cleaves Substrate This compound (colorless) Product2 p-Nitroaniline (yellow) Substrate->Product2 releases

Enzymatic reaction of the this compound assay.

LOD_Workflow A Prepare Blank and Low Concentration Samples B Add Substrate and Incubate A->B C Measure Signal (Absorbance or Fluorescence) B->C D Calculate Mean and SD of Blanks C->D E Calculate LOD = Mean_blank + 3*SD_blank D->E G Determine LOD in Concentration Units E->G F Generate Standard Curve F->G

Workflow for Limit of Detection (LOD) determination.

Conclusion

The determination of the limit of detection is a fundamental aspect of assay validation, providing crucial information about the analytical sensitivity. The this compound assay is a robust and cost-effective method for measuring plasma kallikrein activity. However, for applications requiring higher sensitivity, a fluorometric assay may be a more suitable alternative, offering a lower limit of detection. For quantifying the absolute amount of the kallikrein protein, an ELISA would be the method of choice. The selection of the most appropriate assay depends on the specific research question, the required sensitivity, and the available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently determine the LOD of their assays and make informed decisions about the best methodology for their needs.

References

Safety Operating Guide

Navigating the Disposal of Suc-AAPK-pNA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Suc-AAPK-pNA (Succinyl-Alanine-Alanine-Proline-Lysine-p-nitroanilide) and its associated waste, empowering your team to manage this chromogenic substrate with confidence and precision.

The disposal of this compound, a substrate commonly used in enzymatic assays, requires careful consideration due to the generation of the hazardous byproduct, p-nitroaniline (pNA), upon cleavage. Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the protection of the environment.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is essential to reiterate the fundamental principles of laboratory chemical waste disposal. All chemical waste must be managed in accordance with institutional, local, and national regulations. Key principles include:

  • Segregation: Different classes of chemical waste must be kept separate to prevent dangerous reactions.[1]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, safety goggles, and gloves, must be worn when handling chemical waste.

Disposal Protocol for this compound and its Byproducts

The following table outlines the recommended disposal procedures for this compound in its various forms within the laboratory.

Waste StreamDisposal ProcedurePersonal Protective Equipment (PPE)
Unused/Expired this compound (Solid) Treat as non-hazardous chemical waste unless otherwise specified by the manufacturer's Safety Data Sheet (SDS). Collect in a designated, labeled waste container for solid chemical waste. Arrange for pickup by a licensed hazardous waste disposal company.Lab coat, safety goggles, gloves.
Reaction Mixtures Containing p-nitroaniline (pNA) This waste is considered hazardous due to the presence of p-nitroaniline. Collect all aqueous waste from the assay in a designated, sealed, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste: Contains p-nitroaniline." Store in a designated satellite accumulation area away from incompatible materials.[2] Arrange for pickup by a licensed hazardous waste disposal company.Lab coat, safety goggles, chemical-resistant gloves.
Contaminated Labware (e.g., pipette tips, microplates) All disposable materials that have come into contact with this compound or p-nitroaniline should be considered contaminated. Collect in a designated, lined container for solid hazardous waste. The container should be clearly labeled as "Hazardous Waste: p-nitroaniline contaminated debris."[3] Arrange for pickup by a licensed hazardous waste disposal company.Lab coat, safety goggles, gloves.
Spills of this compound or p-nitroaniline For spills of solid this compound, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For spills of solutions containing p-nitroaniline, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.[4] The area of the spill should then be decontaminated.Lab coat, safety goggles, chemical-resistant gloves, and in the case of significant spills, respiratory protection may be necessary.

It is imperative to consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound for any additional handling and disposal information.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Final Disposal A Unused/Expired This compound (Solid) E Solid Chemical Waste (Non-Hazardous or per SDS) A->E B Enzymatic Assay (this compound + Enzyme) C Reaction Mixture (Contains p-nitroaniline) B->C D Contaminated Labware (Pipette tips, plates, etc.) B->D F Aqueous Hazardous Waste (Contains p-nitroaniline) C->F G Solid Hazardous Waste (pNA Contaminated Debris) D->G H Licensed Hazardous Waste Disposal Company E->H F->H G->H

This compound Waste Disposal Workflow

Understanding the Hazard: p-Nitroaniline (pNA)

p-Nitroaniline is classified as a toxic substance and presents a significant health hazard.[3] It is readily absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] Therefore, all waste containing pNA must be handled as hazardous.

By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound and its byproducts, fostering a culture of safety and environmental responsibility. This commitment to best practices not only protects your personnel but also builds a foundation of trust and reliability in your research operations.

References

Personal protective equipment for handling Suc-AAPK-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide (Suc-AAPK-pNA). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust provide a complete seal around the eyes.
Respiratory Protection N95 (US) or equivalent dust maskRequired when handling the powdered form to prevent inhalation.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (82944-87-8) on the label match the order.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) during inspection.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is typically -20°C for long-term stability.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Preparation of Stock Solutions:

  • All handling of the powdered form of this compound must be conducted in a chemical fume hood to minimize inhalation risk.

  • Don all required PPE: lab coat, gloves, safety glasses, and an N95 dust mask.

  • Carefully weigh the desired amount of the powder.

  • Slowly add the powder to the appropriate solvent (e.g., DMSO, DMF) to avoid generating dust.

  • Ensure the solution is fully dissolved before use.

4. Use in Assays:

  • When performing assays, continue to wear a lab coat, gloves, and safety glasses.

  • Handle all solutions containing this compound with care to avoid splashes and aerosols.

  • Be aware that enzymatic cleavage of this compound will release p-nitroaniline, a toxic substance.[1]

5. Disposal:

  • All waste materials, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound or its waste down the drain.

Workflow for Handling this compound

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store PPE1 PPE Required: - Gloves - Lab Coat - Safety Glasses Inspect->PPE1 Prep Prepare Stock Solution (in fume hood) Store->Prep Assay Perform Assay Prep->Assay PPE2 Full PPE Required: - Gloves - Lab Coat - Safety Glasses - N95 Mask Prep->PPE2 Waste Collect Hazardous Waste Assay->Waste Assay->PPE1 Dispose Dispose per Regulations Waste->Dispose Waste->PPE1

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.